molecular formula C8H10O3 B1362417 Methacrylic anhydride CAS No. 760-93-0

Methacrylic anhydride

货号: B1362417
CAS 编号: 760-93-0
分子量: 154.16 g/mol
InChI 键: DCUFMVPCXCSVNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methacrylic anhydride is a liquid. (EPA, 1998)

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methylprop-2-enoyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(2)7(9)11-8(10)6(3)4/h1,3H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUFMVPCXCSVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Record name METHACRYLIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25300-99-6
Record name Methacrylic anhydride homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25300-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60862404
Record name Methacrylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methacrylic anhydride is a liquid. (EPA, 1998), Liquid, Liquid; [CAMEO] Colorless liquid; [MSDSonline]
Record name METHACRYLIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methacrylic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6009
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

192 °F at 5 mmHg (EPA, 1998), 89 °C at 5 mm Hg
Record name METHACRYLIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHACRYLIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

> 10% in ether, > 10% in ethanol
Record name METHACRYLIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity: 1.035
Record name METHACRYLIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

8.83 [mmHg]
Record name Methacrylic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6009
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

760-93-0
Record name METHACRYLIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methacrylic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacrylic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHACRYLIC ANHYDRIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methacrylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methacrylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHACRYLIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2RJR03340
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHACRYLIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

methacrylic anhydride hydrolysis mechanism and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hydrolysis of Methacrylic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of methacrylic anhydride. It covers the reaction mechanisms under different catalytic conditions, factors influencing reaction kinetics, and detailed experimental protocols for quantitative analysis.

Introduction

This compound (MAA) is a highly reactive α,β-unsaturated anhydride used extensively as a monomer and a reagent in polymer synthesis and bioconjugation.[1] Its utility in modifying proteins, polysaccharides, and other biomolecules to introduce photoreactive methacrylate (B99206) groups is well-documented.[2] However, the inherent reactivity of the anhydride functional group also makes it susceptible to hydrolysis, a reaction where water cleaves the anhydride to form two equivalents of methacrylic acid.[1] This process is often a critical competing reaction during methacrylation in aqueous environments and can significantly impact reaction efficiency and product purity.[3] Understanding and controlling the mechanism and kinetics of MAA hydrolysis are therefore paramount for optimizing synthetic protocols and ensuring the stability of MAA-containing formulations. This guide details the mechanistic pathways and kinetic principles of this crucial reaction.

Hydrolysis Mechanisms

The overall hydrolysis reaction involves one molecule of this compound reacting with one molecule of water to yield two molecules of methacrylic acid. The reaction is exothermic and can be catalyzed by both base and acid.[2]

Overall Reaction:

G cluster_products Products r1 This compound r2 Water p1 Methacrylic Acid (2 eq.) r1->p1 H₂O r2->p1 H₂O G Base-Catalyzed Hydrolysis of this compound MAA This compound T_Intermediate Tetrahedral Intermediate MAA->T_Intermediate 1. Nucleophilic attack by OH⁻ Products Methacrylate + Methacrylic Acid T_Intermediate->Products 2. Collapse of intermediate (expulsion of methacrylate leaving group) Final_Products 2x Methacrylate Anion Products->Final_Products 3. Deprotonation by OH⁻ G Acid-Catalyzed Hydrolysis of this compound MAA This compound Activated_MAA Protonated Anhydride (Activated Complex) MAA->Activated_MAA 1. Protonation of carbonyl oxygen T_Intermediate Protonated Tetrahedral Intermediate Activated_MAA->T_Intermediate 2. Nucleophilic attack by H₂O Products 2x Methacrylic Acid T_Intermediate->Products 3. Proton transfer & collapse G Workflow for NMR Kinetic Study cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_repeat 4. Repeat & Finalize A Prepare buffered D₂O solution (with internal standard) B Equilibrate solution to target temperature (T₁) in NMR A->B C Acquire initial spectrum (t=0) B->C D Inject this compound C->D E Acquire spectra at fixed time intervals D->E F Integrate reactant (MAA) and product (MA) peaks E->F G Plot ln([MAA]) vs. time F->G H Calculate k' from slope G->H I Repeat steps 1-3 at different temperatures (T₂, T₃...) H->I J Construct Arrhenius Plot (ln(k') vs. 1/T) I->J K Determine Ea and A J->K

References

Methacrylic Anhydride: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions necessary when working with methacrylic anhydride (B1165640). Methacrylic anhydride is a highly reactive chemical intermediate utilized in the synthesis of specialty methacrylates and polymers for applications in plastics, resins, coatings, and biomedical materials.[1][2][3] Its reactivity, while beneficial for synthesis, necessitates stringent safety measures to mitigate potential hazards. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless, combustible liquid with a pungent odor.[2][4] It is known to react exothermically with water, a crucial consideration for its handling and storage.[1][5][6] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C8H10O3[4]
Molecular Weight 154.17 g/mol [6]
Appearance Colorless liquid[2][4]
Odor Pungent[4]
Boiling Point 197 °C at 1,002 hPa; 87 °C at 13 mmHg[4][6]
Melting Point -109 °C at 1,002 hPa[4]
Flash Point 84 °C at 1 atm[4]
Density 1.033 g/cm³ at 20 °C[4]
Vapor Pressure 0.9 hPa at 20 °C[4]
Water Solubility 98 g/L at 20 °C (reacts)[4]
Autoignition Temperature 345 °C at 1,006 hPa[7]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple potential routes of exposure and associated health effects.[8] It is crucial to understand these hazards to implement appropriate safety measures.

GHS Hazard Statements:

  • H227: Combustible liquid.[7]

  • H302 + H332: Harmful if swallowed or if inhaled.[4][9]

  • H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[7]

  • H317: May cause an allergic skin reaction.[4][8]

  • H318: Causes serious eye damage.[4][8]

  • H335: May cause respiratory irritation.[4][8]

Primary Hazards:

  • Corrosivity: Causes severe burns to the skin and eyes upon contact.[5][7]

  • Toxicity: Harmful if ingested or inhaled, potentially causing irritation to the respiratory tract.[4][5]

  • Sensitization: May lead to an allergic skin reaction upon repeated exposure.[4]

  • Reactivity: Reacts exothermically with water, and is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[5][6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE TypeSpecificationReference
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[7][9]
Hand Protection Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber) tested according to EN 374 are necessary. Gloves should be inspected for integrity before each use.[4][8]
Skin and Body Protection A complete suit protecting against chemicals, or a lab coat/apron, should be worn. For larger scale operations, flame-retardant and antistatic protective clothing is recommended.[7][9]
Respiratory Protection In case of inadequate ventilation or the potential for vapor/aerosol generation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[4][7]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and incidents.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][10]

  • Avoid contact with skin, eyes, and clothing.[11]

  • Do not inhale vapors or mists.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8][11]

  • Take precautionary measures against static discharge.[7]

  • Ground and bond containers when transferring material.[8]

  • Do not eat, drink, or smoke in areas where this compound is handled.[8]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight.[8][11]

  • Keep containers tightly closed and properly labeled.[4][8]

  • Store away from incompatible materials such as acids, bases, oxidizing agents, and water.[5][12]

  • Use corrosion-resistant containers.[12]

  • Store in a locked and designated area.[7]

Experimental Protocol: Standard Operating Procedure for Handling this compound

This section outlines a general experimental protocol for the safe use of this compound in a research laboratory setting. This should be adapted to the specifics of individual experiments.

1. Pre-Experiment Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[13]
  • Verify that an emergency shower and eyewash station are accessible and functional.[14]
  • Assemble all necessary PPE and inspect for any damage.[10]
  • Have spill cleanup materials (e.g., inert absorbent material, dry sand, or soda ash) readily available.[11][13] Do not use water for cleanup.[13]
  • Prepare a quench solution (e.g., a solution of a weak base) if necessary for deactivating residual reagent.

2. Handling and Dispensing:

  • Conduct all manipulations of this compound within the fume hood.[10]
  • Use only the minimum amount of the chemical required for the experiment.[10]
  • When transferring, pour slowly and carefully to avoid splashing.[12]
  • Keep the container tightly closed when not in use.[8]

3. Post-Experiment:

  • Quench any residual this compound in reaction vessels or on equipment as per established laboratory procedures.
  • Decontaminate all glassware and equipment that came into contact with the chemical.
  • Remove and wash contaminated clothing and gloves before reuse or dispose of them as hazardous waste.[11]
  • Wash hands and forearms thoroughly.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures:

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][11]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7]

Spill and Leak Procedures:

  • Evacuate the area and eliminate all ignition sources.[7]

  • Wear appropriate PPE, including respiratory protection.[5]

  • Contain the spill using an inert, non-combustible absorbent material (e.g., dry earth, sand).[8][11] Do not use combustible materials like sawdust.

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8]

  • Ventilate the area after cleanup is complete.[8]

  • For large spills, dike the area to prevent spreading.[5]

Fire-Fighting Measures:

  • Use dry chemical, foam, carbon dioxide, or water spray to extinguish the fire.[8] Be cautious as water can react with this compound.[5]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

  • Cool containers exposed to fire with water spray to prevent them from exploding.[11]

Disposal Considerations

Waste from this compound is classified as hazardous.[11] All waste materials, including contaminated absorbents and empty containers, must be disposed of in accordance with local, state, and federal regulations.[8][11] Do not dispose of it in the sewer system.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety and handling procedures for this compound.

Methacrylic_Anhydride_Safety_Workflow cluster_emergency Emergency Response A Hazard Identification (Corrosive, Toxic, Reactive) B Risk Assessment (Evaluate Experiment) A->B informs C Engineering Controls (Fume Hood, Ventilation) B->C dictates need for D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->D dictates need for E Safe Handling & Storage (Inert Atmosphere, Segregation) B->E dictates procedures for F Experimental Procedure (Controlled Addition, Quenching) C->F D->F E->F G Waste Disposal (Hazardous Waste Stream) F->G generates H Emergency Preparedness (Spill Kit, Eyewash, Shower) I First Aid (Decontamination, Medical Attention) H->I enables

Caption: Logical workflow for the safe handling of this compound.

This comprehensive guide serves as a foundational resource for professionals working with this compound. It is imperative to supplement this information with specific Safety Data Sheets (SDS) for the products in use and to adhere to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide to Methacrylic Anhydride (CAS 760-93-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacrylic anhydride (B1165640) (CAS 760-93-0) is a reactive alpha,beta-unsaturated anhydride. It is a versatile monomer and a crucial building block in polymer chemistry, finding extensive application in the synthesis of a wide array of materials, including hydrogels, coatings, adhesives, and resins.[1][2] Its utility in the biomedical field is of particular note, where it is employed in the development of drug delivery systems and tissue engineering scaffolds.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of methacrylic anhydride, detailed experimental protocols, and visualizations of key chemical processes.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[4] It is known for its high reactivity, particularly its exothermic reaction with water to form methacrylic acid.[5] The physical and chemical properties of this compound are summarized in the tables below.

Physical Properties
PropertyValueReference
Molecular FormulaC₈H₁₀O₃[6]
Molecular Weight154.16 g/mol [6]
AppearanceColorless to pale yellow liquid[4]
Melting Point-20 °C[7][8]
Boiling Point87 °C at 13 mmHg[7][8]
Density1.035 g/mL at 25 °C[6]
Refractive Index (n²⁰/D)1.453[7][8]
Vapor Pressure0.9 hPa at 20 °C
Viscosity1.85 mm²/s[5]
Flash Point84 °C (184 °F) - closed cup[8]
Water Solubility98 g/L at 20 °C[5]
Solubility in Organic SolventsMiscible with ethanol (B145695) and ether[5][7][8]
Chemical Properties
PropertyDescriptionReference
Reactivity with WaterReacts exothermically with water to form methacrylic acid. The reaction can be slow but may become violent with local heating. Acids can accelerate this reaction.[5]
Chemical StabilityStable under recommended storage conditions. It is sensitive to moisture and light. Polymerization can be initiated by heat, light, or peroxides.[5][7][8]
IncompatibilitiesIncompatible with strong oxidizing agents, strong bases, acids, alcohols, and amines.[5]
Hazardous Decomposition ProductsUpon combustion, it may produce carbon oxides.
PolymerizationCan undergo spontaneous polymerization, which is typically inhibited by the addition of stabilizers like hydroquinone (B1673460) or 2,6-di-tert-butyl-4-methylphenol.[9][10]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the characterization of its properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of sodium methacrylate (B99206) with propionyl chloride in the presence of a polymerization inhibitor.

Materials:

  • Sodium methacrylate

  • Propionyl chloride

  • Polymerization inhibitor (e.g., hydroquinone)

  • Reaction kettle with a reflux condenser and distillation apparatus

Procedure: [5][7]

  • Combine 1 mole of sodium methacrylate, 3 moles of propionyl chloride, and 0.1 mole of a polymerization inhibitor in the reaction kettle.

  • Heat the mixture to a temperature of 90-100 °C.

  • Allow the reaction to reflux for 8 hours.

  • After the reflux period, set up the apparatus for distillation.

  • Collect the fraction that distills at 100-105 °C. This fraction is this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are used to confirm the chemical structure of this compound.

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals corresponding to the vinyl protons around δ 5.6–6.4 ppm and the methyl protons around δ 1.9 ppm.[11]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons, olefinic carbons, and the methyl carbon, confirming the anhydride structure.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in this compound.

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

  • Analysis: The IR spectrum of this compound will exhibit strong characteristic absorption bands for the C=O stretching of the anhydride group (typically two bands around 1750-1820 cm⁻¹ and 1700-1760 cm⁻¹) and the C=C stretching of the vinyl group (around 1635 cm⁻¹).[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to determine the purity of this compound and to identify any impurities.

  • Sample Preparation: A diluted solution of this compound in a suitable volatile solvent is prepared.

  • Analysis: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification.[14][15]

Visualizations

Synthesis of this compound Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Sodium Methacrylate Sodium Methacrylate Combine Reactants Combine Reactants Sodium Methacrylate->Combine Reactants Propionyl Chloride Propionyl Chloride Propionyl Chloride->Combine Reactants Polymerization Inhibitor Polymerization Inhibitor Polymerization Inhibitor->Combine Reactants Heat to 90-100 C Heat to 90-100 C Combine Reactants->Heat to 90-100 C Reflux for 8 hours Reflux for 8 hours Heat to 90-100 C->Reflux for 8 hours Distillation Distillation Reflux for 8 hours->Distillation Collect Fraction at 100-105 C Collect Fraction at 100-105 C Distillation->Collect Fraction at 100-105 C Product This compound Collect Fraction at 100-105 C->Product

Caption: Workflow for the synthesis of this compound.

Radical Polymerization of this compound

Polymerization_Process cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Heat/Light Heat/Light Initiator->Heat/Light Radical Formation Radical Formation Heat/Light->Radical Formation Radical Attack Radical Attack Radical Formation->Radical Attack Monomer This compound Monomer->Radical Attack Chain Growth Chain Growth Radical Attack->Chain Growth Chain Growth->Monomer n times Combination Combination Chain Growth->Combination Disproportionation Disproportionation Chain Growth->Disproportionation Polymer Poly(this compound) Combination->Polymer Disproportionation->Polymer

Caption: Radical polymerization of this compound.

Biological Activity and Applications

While this compound is not known to be directly involved in biological signaling pathways, its high reactivity makes it a valuable tool for the modification of biopolymers, leading to materials with significant biomedical applications.

Methacrylated biopolymers, such as methacrylated gelatin (GelMA) and methacrylated chitosan, are widely used in tissue engineering and drug delivery.[3][16][17] The methacryloyl groups introduced by reaction with this compound can be photocrosslinked to form hydrogels with tunable mechanical properties and degradation rates.[3] These hydrogels can encapsulate cells and bioactive molecules, providing a supportive microenvironment for tissue regeneration.[3]

Studies have investigated the cytotoxicity of methacrylic acid, the hydrolysis product of this compound.[18] As with many reactive monomers, this compound itself is classified as harmful and an irritant, necessitating careful handling.[19][20] The biocompatibility of the final polymeric materials is a critical consideration in their application and is highly dependent on the degree of methacrylation and the purity of the polymer.

Logical Relationship in Biomedical Application Development

Biomedical_Application MA This compound Modification Chemical Modification MA->Modification Biopolymer Biopolymer (e.g., Gelatin, Chitosan) Biopolymer->Modification Methacrylated_Biopolymer Methacrylated Biopolymer Modification->Methacrylated_Biopolymer Photocrosslinking Photocrosslinking Methacrylated_Biopolymer->Photocrosslinking Hydrogel Hydrogel Scaffold Photocrosslinking->Hydrogel Tissue_Engineering Tissue Engineering Hydrogel->Tissue_Engineering Drug_Delivery Drug Delivery Hydrogel->Drug_Delivery

Caption: Development of biomedical applications from this compound.

References

An In-Depth Technical Guide to the Electrophilic Addition Mechanisms of Methacrylic Anhydride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methacrylic anhydride (B1165640), a key monomer in polymer synthesis and a versatile reagent in organic chemistry, presents a unique case for electrophilic addition reactions. As an α,β-unsaturated carbonyl compound, its reactivity is dominated by the powerful electron-withdrawing nature of the anhydride moiety. This guide provides a comprehensive technical overview of the electrophilic addition mechanisms relevant to methacrylic anhydride. Due to the pronounced deactivation of the carbon-carbon double bond in the anhydride, this document will focus on the well-studied electrophilic reactions of its parent compound, methacrylic acid, as a primary model. The principles governing the reactivity of methacrylic acid offer critical insights into the potential, albeit limited, electrophilic behavior of this compound. We will delve into the mechanisms of halogenation and hydrohalogenation, supported by experimental data, detailed protocols, and mechanistic diagrams to elucidate the underlying principles for professionals in research and drug development.

The Electronic Landscape of this compound: A Barrier to Electrophilic Addition

The core of this compound's reactivity lies in the conjugation of the carbon-carbon double bond with two carbonyl groups. This arrangement significantly reduces the electron density of the π-system, deactivating it towards attack by electrophiles. Resonance structures illustrate this electron withdrawal, which imparts a partial positive charge on the β-carbon, making it electrophilic in its own right and thus unattractive to other electrophiles.

Consequently, the predominant reactions of this compound involve nucleophilic attack, either at the electron-deficient carbonyl carbons or via conjugate addition to the β-carbon. Electrophilic addition to the double bond is, therefore, an electronically disfavored and less common reaction pathway.

To understand the fundamentals of electrophilic addition in this class of molecules, we turn our attention to methacrylic acid. The carboxylic acid group is also electron-withdrawing, but generally to a lesser extent than the anhydride group, making methacrylic acid a more suitable substrate for studying these reactions.

Electrophilic Addition to Methacrylic Acid: A Mechanistic Exploration

Bromination of Methacrylic Acid

The addition of bromine (Br₂) across the double bond of methacrylic acid is a well-documented example of an electrophilic addition to an α,β-unsaturated carboxylic acid. The reaction typically proceeds to form 2,3-dibromo-2-methylpropanoic acid.

Mechanism:

The reaction is believed to proceed through a cyclic bromonium ion intermediate. The π-bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a three-membered ring. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition, leading to the vicinal dihalide. In aqueous media, the reaction is significantly faster with the methacrylate (B99206) anion, as the deprotonated carboxylate group is less electron-withdrawing than the protonated carboxylic acid.[1] The reaction with molecular bromine is the predominant pathway.[1]

Bromination_Mechanism

Quantitative Data: Bromination of Methacrylic Acid

ParameterValueConditionsReference
YieldUp to 99%Methacrylic acid, Bromine, Water, 90-100°C, 1-2h[2]
ReactivityMethacrylic acid > Acrylic acidAqueous medium[3]
Activation Energy (Ea)Lower for methacrylic acid than acrylic acid by ~4 kcal/molAqueous medium[1]

Experimental Protocol: Synthesis of 2,3-dibromo-2-methylpropanoic acid [2]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, charge 40g (0.465 mol) of methacrylic acid and 40 mL of water.

  • Heating: Heat the mixture to 100°C with stirring.

  • Bromine Addition: Slowly add 74.4g (0.465 mol) of bromine dropwise over approximately 30 minutes.

  • Reaction: Maintain the reaction mixture at 100°C for 1 hour.

  • Work-up: After the reaction is complete, cool the crude product liquid to induce crystallization.

  • Isolation: Filter the solid product, wash it with cold water 2-3 times, and then dry to obtain 2,3-dibromo-2-methylpropanoic acid.

Bromination_Workflow

Hydrobromination of Methacrylic Acid

The addition of hydrogen bromide (HBr) to methacrylic acid can proceed via two different mechanisms, leading to different regioisomers. The outcome is dependent on the reaction conditions, specifically the presence or absence of radical initiators.

Ionic Mechanism (Markovnikov Addition):

In the absence of peroxides and in a polar solvent, the reaction is expected to follow an ionic pathway. The proton from HBr adds to the α-carbon of the double bond to form a more stable tertiary carbocation at the β-position. However, the electron-withdrawing carboxylic acid group destabilizes this adjacent carbocation, making this pathway less favorable than for simple alkenes. Subsequent attack by the bromide ion would yield 3-bromo-2-methylpropanoic acid.

Radical Mechanism (Anti-Markovnikov Addition):

In the presence of peroxides (ROOR) or UV light, the reaction proceeds via a free-radical chain mechanism. A bromine radical, generated from the reaction of HBr with the initiator, adds to the double bond. This addition occurs at the α-carbon to generate the more stable tertiary radical at the β-carbon. This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product, 2-bromo-2-methylpropanoic acid, and regenerates a bromine radical.[4] For α,β-unsaturated acids like methacrylic acid, the anti-Markovnikov pathway is often favored even without added peroxides because the electron-withdrawing group directs the addition of the bromine radical to the α-position.

Hydrobromination_Pathways

Quantitative Data: Hydrobromination of Methacrylic Acid

Experimental Protocol: Synthesis of 3-bromo-2-methylpropanoic acid (Illustrative Ionic Conditions)

A precise, high-yield protocol for the ionic hydrobromination of methacrylic acid is not well-documented, likely due to the competing radical pathway. However, a general procedure would involve the following steps:

  • Reaction Setup: Dissolve methacrylic acid in a polar, aprotic solvent (e.g., chloroform (B151607) or dichloromethane) in a reaction vessel protected from light and sources of radical initiation.

  • HBr Addition: Bubble anhydrous HBr gas through the solution at a low temperature (e.g., -10°C to 0°C).

  • Reaction: Allow the reaction to proceed at a low temperature for several hours.

  • Work-up: Evaporate the solvent and purify the resulting product, likely a mixture of regioisomers, by distillation or chromatography.

Other Potential Electrophilic Additions

Epoxidation: The reaction of methacrylic acid with a peroxy acid (e.g., m-CPBA) would be expected to form an epoxide. This reaction is an electrophilic addition where the peroxy acid is the electrophile. The electron-deficient nature of the double bond in methacrylic acid would likely make this reaction slower than for simple alkenes.

Conclusion for the Drug Development Professional

While direct electrophilic addition to the double bond of this compound is an unfavorable process, understanding the electrophilic reactions of the parent methacrylic acid provides a crucial framework for predicting potential side reactions and for the synthesis of functionalized derivatives. The bromination of methacrylic acid offers a reliable route to vicinal dibromides, while its hydrobromination can be directed towards either the Markovnikov or anti-Markovnikov product by careful control of reaction conditions. For drug development professionals, this knowledge is vital for the design of synthetic routes involving methacrylate-containing scaffolds and for understanding the potential metabolic pathways of drugs incorporating this moiety. The pronounced difference in reactivity between this compound and methacrylic acid underscores the importance of considering the electronic effects of functional groups in predicting reaction outcomes.

References

thermal stability of methacrylic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Thermal Stability of Methacrylic Anhydride (B1165640)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methacrylic anhydride (MAAH) is a highly reactive monomer essential for synthesizing a variety of polymers and functionalized materials used in coatings, adhesives, and biomedical applications.[1][2][3] While stable under controlled conditions, its thermal stability is a critical parameter for safe handling, storage, and processing.[4] This guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition behavior, potential for hazardous polymerization, and recommended analytical methods for its characterization. Key data is presented in structured tables, and standard experimental protocols are detailed to assist researchers in performing their own thermal analyses.

The primary thermal hazards associated with this compound are its combustibility and the potential for explosive polymerization when heated.[5][6] Upon decomposition, it can release hazardous products, including carbon monoxide (CO) and carbon dioxide (CO2).[6][7] Adherence to strict storage and handling protocols, such as refrigeration under an inert atmosphere and the use of chemical inhibitors, is paramount to ensure its stability and prevent hazardous reactions.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is flammable, moisture-sensitive, and reacts exothermically with water.[1][8] A summary of its key physical and chemical properties is provided below.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 760-93-0 [1]
Molecular Formula C₈H₁₀O₃ [1]
Molecular Weight 154.16 g/mol [9]
Appearance Colorless to light yellow liquid [1][2]
Melting Point -20°C [1]
Boiling Point 87°C @ 13 mmHg (17.3 hPa) [1][8]
Density 1.035 g/cm³ @ 25°C
Flash Point 84°C (183.2°F) [5]
Vapor Pressure 0.9 hPa @ 20°C [10]

| Solubility | Soluble in ethanol (B145695) and ether; reacts with water |[1][2] |

Thermal Stability and Hazards

Under recommended storage conditions, this compound is considered stable.[4] However, exposure to heat, sparks, open flames, or high temperatures can lead to hazardous situations.[5]

Thermal Decomposition

When heated to decomposition, this compound emits acrid smoke and irritating fumes.[11] The primary hazardous combustion products are carbon monoxide (CO) and carbon dioxide (CO2).[6][7] Safety data sheets indicate a maximum permissible surface temperature for equipment (ATEX Temperature Class T2) of 300°C, suggesting that decomposition becomes a significant risk at elevated temperatures.[7]

Hazardous Polymerization

While hazardous polymerization will not occur under normal storage and handling conditions, the risk increases significantly with heat.[5] this compound may polymerize explosively when heated or involved in a fire.[5] Polymerization can also be initiated by exposure to light. To mitigate this risk, commercial preparations are typically stabilized with inhibitors such as 2,4-dimethyl-6-tert-butylphenol or 1,1,3-Tris(3-tert-butyl-4-hydroxy-6-methylphenyl)butane.[2]

Incompatibilities

This compound is incompatible with a range of substances that can catalyze hazardous reactions. These include:

  • Strong bases and acids[5]

  • Strong oxidizing and reducing agents[5]

  • Alcohols and amines[12]

  • Water, with which it reacts exothermically[11][12]

Table 2: Thermal Hazard and Stability Data

Parameter Information Source(s)
Stability Stable under recommended storage conditions. [4]
Conditions to Avoid Heat, sparks, open flames, high temperatures, freezing, direct sunlight, and exposure to light. [4][5]
Hazardous Polymerization May occur explosively upon heating or exposure to light. [5]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), acrid smoke, and irritating fumes. [6][7][11]

| Incompatible Materials | Strong acids, strong bases, oxidizing agents, reducing agents, water, alcohols, amines. |[5][12] |

Experimental Protocols for Thermal Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound monomer is not extensively published, standard methodologies can be applied to characterize its thermal behavior.

General Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition temperatures.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a clean, inert TGA crucible (e.g., aluminum or alumina).

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[13]

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) from the starting temperature to a final temperature well above the expected decomposition (e.g., 500°C).[13]

  • Data Analysis: Plot the sample mass (or mass percentage) versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

General Protocol for Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and exothermic reactions like polymerization.

Objective: To identify the onset temperature of thermal polymerization and other phase transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[14]

  • Sample Preparation:

    • Place a small liquid sample (typically 2-5 mg) into a hermetically sealed aluminum pan to prevent volatilization.[15]

    • Prepare an identical empty, hermetically sealed pan to serve as a reference.[15]

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[13]

    • Equilibrate the sample at a sub-ambient temperature (e.g., -40°C) to observe any low-temperature transitions.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below its decomposition point (as determined by TGA) to avoid damaging the instrument.[16]

  • Data Analysis: Plot the heat flow versus temperature. An exothermic peak (heat release) indicates the onset of polymerization. Endothermic peaks (heat absorption) correspond to events like melting.

Safe Handling and Storage

Proper storage is critical to maintaining the stability and purity of this compound.

Table 3: Recommended Storage and Handling Conditions

Parameter Recommendation Source(s)
Storage Temperature 2-8°C is commonly cited for long-term stability. [1]
Atmosphere Store under an inert gas (e.g., nitrogen or argon). [1]
Container Tightly sealed, opaque containers. Do not use plastic or glass for flammable liquids. [5][10]
Environment Store in a cool, dry, dark, and well-ventilated area. [5][10]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources. [5][6]
Inhibitor Ensure the presence of an appropriate polymerization inhibitor. [2]

| Handling | Use in a well-ventilated area or outdoors. Ground all equipment during transfer. |[5] |

Diagrams and Workflows

Logical Workflow for Thermal Hazard Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability and potential hazards of a reactive monomer like this compound.

G cluster_prep 1. Preparation & Screening cluster_analysis 2. Detailed Analysis cluster_eval 3. Evaluation A Sample Acquisition (with stabilizer) B Initial Screening (DSC) Dynamic Ramp (e.g., 10°C/min) A->B Identify major exothermic events C Decomposition Analysis (TGA) Determine onset of mass loss B->C E Isothermal Analysis (DSC) Hold at various temperatures to assess stability over time B->E Guide temperature selection D Evolved Gas Analysis (TGA-FTIR) Identify decomposition products C->D F Data Interpretation - Onset Temperatures - Enthalpy of Polymerization - Decomposition Profile C->F D->F E->F G Risk Assessment & Safe Operating Limit Definition F->G

Caption: Logical workflow for thermal hazard assessment of this compound.

Experimental Workflow for TGA-FTIR Analysis

This diagram shows the process flow for identifying gaseous decomposition products using a coupled Thermogravimetric Analyzer and Fourier-Transform Infrared Spectrometer.

TGA_FTIR_Workflow A 1. Sample Loading (5-10 mg in TGA pan) B 2. Inert Gas Purge (Nitrogen flow) A->B C 3. TGA Heating Program (e.g., 10°C/min ramp) B->C D 4. Mass Loss Measurement (TG Curve Generation) C->D E 5. Gas Transfer (Heated transfer line) C->E Evolved Gases G 7. Data Correlation (IR spectra vs. Temp/Mass Loss) D->G F 6. FTIR Gas Cell (Real-time scanning) E->F F->G

Caption: Experimental workflow for TGA-FTIR analysis of evolved gases.

Potential Thermal Reaction Pathways

This diagram outlines the potential competing reactions this compound can undergo when subjected to thermal stress.

Decomposition_Pathway MAAH This compound Polymer Poly(this compound) MAAH->Polymer Exothermic Polymerization Decomp Decomposition Products (CO, CO₂, acrid fumes) MAAH->Decomp Fragmentation Heat Thermal Energy (Heat, Δ) Heat->MAAH Polymer->Decomp Further Degradation

Caption: Potential thermal reaction pathways for this compound.

References

A Technical Guide to the Hydrolysis of Methacrylic Anhydride: Reaction Kinetics and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methacrylic anhydride (B1165640) is a crucial reagent in the synthesis of polymers and biomaterials, particularly for applications in drug delivery and tissue engineering. Its reaction with water, or hydrolysis, to form methacrylic acid is a critical process that can influence the outcomes of polymerization and functionalization reactions in aqueous environments. Despite its importance, a comprehensive review of the literature reveals a notable absence of specific quantitative data on the rate of methacrylic anhydride hydrolysis. This technical guide aims to fill this gap by providing a thorough overview of the principles of anhydride hydrolysis, drawing on data from analogous compounds, and presenting detailed experimental protocols for researchers to determine the reaction kinetics of this compound with water. This guide will equip researchers with the necessary knowledge to design and execute experiments to measure key kinetic parameters such as rate constants, half-life, and the influence of environmental factors.

Introduction to Anhydride Hydrolysis

Acid anhydrides, including this compound, are reactive compounds that readily undergo hydrolysis in the presence of water to yield two equivalents of the corresponding carboxylic acid. This reaction is thermodynamically favorable and is characterized by the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. The reaction with this compound is known to be exothermic.[1][2] The rate of this reaction can be influenced by several factors, including temperature, pH, and the presence of catalysts. Notably, the hydrolysis of anhydrides is often accelerated by both acidic and basic conditions.[3][4]

Reaction Mechanism and Signaling Pathways

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the anhydride's central C-O-C bond and forming two molecules of methacrylic acid.

Caption: General mechanism for the hydrolysis of this compound.

In the context of drug development, particularly with functionalized biomaterials, the hydrolysis of unreacted this compound or the degradation of anhydride-containing polymers is a critical consideration. The resulting methacrylic acid can alter the local pH, which may influence drug stability, release kinetics, and biocompatibility.

Quantitative Data from Analogous Anhydrides

To provide a reference for researchers, the following tables summarize kinetic data for the hydrolysis of acetic anhydride and maleic anhydride, which are structurally related to this compound. It is anticipated that the hydrolysis of this compound will exhibit pseudo-first-order kinetics in an excess of water.

Table 1: Kinetic Data for the Hydrolysis of Acetic Anhydride

Temperature (°C)Rate Constant (k, min⁻¹)Analytical MethodReference
150.0631In-situ FTIR[5]
200.0924In-situ FTIR[5]
250.169In-situ FTIR[5]
350.2752In-situ FTIR[5]

Table 2: Kinetic Data for the Hydrolysis of Maleic Anhydride in Neutral Aqueous Solution

Temperature (°C)Half-life (t₁/₂, min)Analytical MethodReference
255 - 10Not specified[4]

Note: The data for maleic anhydride is an approximation from a general statement.

Experimental Protocols for Determining Hydrolysis Rate

Given the lack of published data, this section provides detailed methodologies for key experiments to determine the rate of this compound hydrolysis.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

This technique allows for real-time monitoring of the concentration of reactants and products without disturbing the reaction mixture.

Methodology:

  • Calibration:

    • Prepare a series of standard solutions of known concentrations of this compound and methacrylic acid in a suitable solvent (e.g., a solvent that does not absorb in the regions of interest and is miscible with water, or use D₂O as the solvent for the reaction).

    • Acquire the FTIR spectrum for each standard and identify characteristic absorption peaks for the anhydride (e.g., C=O stretching around 1780 cm⁻¹ and 1850 cm⁻¹) and the carboxylic acid (e.g., C=O stretching around 1700-1725 cm⁻¹).

    • Construct calibration curves by plotting the absorbance of the characteristic peaks against concentration.

  • Kinetic Measurement:

    • Set up a thermostatted reaction vessel equipped with an in-situ FTIR probe.

    • Add a known volume of water (or buffer solution) to the vessel and allow it to reach the desired temperature.

    • Initiate the reaction by adding a known amount of this compound with vigorous stirring.

    • Immediately begin acquiring FTIR spectra at regular time intervals.

    • Use the calibration curves to determine the concentration of this compound and/or methacrylic acid as a function of time.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Assuming pseudo-first-order kinetics (with water in large excess), plot ln([MAA]t/[MAA]₀) versus time. The slope of this line will be -k, where k is the pseudo-first-order rate constant.

FTIR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Standard Solutions (MA Anhydride & Acid) B Acquire FTIR Spectra of Standards A->B C Construct Calibration Curves B->C G Determine Concentration vs. Time C->G D Thermostat Reaction Vessel with Water/Buffer E Add this compound D->E F Acquire FTIR Spectra over Time E->F F->G H Plot ln([MAA]t/[MAA]0) vs. Time G->H I Calculate Rate Constant (k) H->I

Caption: Experimental workflow for FTIR-based kinetic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of the reactant and the appearance of the product by integrating the respective proton signals.

Methodology:

  • Signal Identification:

    • Acquire ¹H NMR spectra of pure this compound and methacrylic acid in a suitable deuterated solvent (e.g., D₂O).

    • Identify the chemical shifts of the characteristic protons for each compound (e.g., the vinyl protons and the methyl protons). The chemical shifts for the methyl protons of the anhydride and the acid are expected to be different.

  • Kinetic Measurement:

    • Place a known amount of D₂O in an NMR tube and bring it to the desired temperature in the NMR spectrometer.

    • Inject a known amount of this compound into the NMR tube and immediately begin acquiring ¹H NMR spectra at set time intervals.

    • The reaction progress can be monitored by observing the decrease in the integral of the this compound proton signals and the corresponding increase in the integral of the methacrylic acid proton signals.

  • Data Analysis:

    • Calculate the relative concentrations of the anhydride and acid at each time point from the integration values of their respective peaks.

    • Analyze the concentration versus time data as described for the FTIR method to determine the rate constant.

NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Identify ¹H NMR Signals for Reactant and Product in D₂O E Integrate Characteristic Peaks A->E B Thermostat D₂O in NMR Tube C Inject this compound B->C D Acquire ¹H NMR Spectra over Time C->D D->E F Calculate Relative Concentrations vs. Time E->F G Determine Rate Constant (k) F->G

Caption: Experimental workflow for NMR-based kinetic analysis.

pH-Stat Titration

This method is based on the principle that the hydrolysis of an anhydride produces a carboxylic acid, leading to a decrease in pH. A pH-stat titrator maintains a constant pH by adding a standard base, and the rate of base addition is proportional to the rate of the reaction.[6]

Methodology:

  • Setup:

    • Calibrate a pH electrode and connect it to a pH-stat titrator.

    • Place a known volume of deionized water in a thermostatted reaction vessel.

    • Set the pH-stat to maintain a constant pH (e.g., pH 7).

  • Kinetic Measurement:

    • Initiate the reaction by adding a known amount of this compound to the stirred water.

    • The titrator will automatically add a standard base (e.g., NaOH solution) to neutralize the methacrylic acid as it is formed, maintaining the set pH.

    • Record the volume of titrant added as a function of time.

  • Data Analysis:

    • The rate of the reaction at any given time is proportional to the rate of addition of the titrant.

    • The total amount of methacrylic acid produced at time t can be calculated from the volume of titrant added.

    • The concentration of unreacted this compound can be determined by subtracting the amount that has reacted from the initial amount.

    • Analyze the concentration versus time data to determine the rate constant.

pHStat_Workflow cluster_prep Setup cluster_exp Experiment cluster_analysis Data Analysis A Calibrate pH Electrode and Setup pH-Stat Titrator B Set Constant pH (e.g., 7) A->B C Add this compound to Water B->C D Record Volume of Titrant Added over Time C->D E Calculate Moles of Acid Produced vs. Time D->E F Determine Anhydride Concentration vs. Time E->F G Calculate Rate Constant (k) F->G

References

Methodological & Application

Application Note: Synthesis of Methacrylated Gelatin (GelMA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methacrylated gelatin (GelMA) is a versatile semi-synthetic hydrogel that has garnered significant attention in the fields of tissue engineering, regenerative medicine, and drug delivery.[1][2] It is produced by the chemical modification of gelatin, a natural polymer derived from collagen, with methacrylic anhydride (B1165640) (MA).[3][4] This process introduces methacryloyl groups onto the amine and hydroxyl residues of the gelatin backbone, enabling the formation of covalently crosslinked hydrogels through photo-polymerization in the presence of a photoinitiator and UV light.[1]

The resulting GelMA hydrogels possess several advantageous properties, including biocompatibility, biodegradability, and the presence of cell-binding motifs (RGD sequences) inherited from gelatin.[1] Furthermore, the mechanical and physical properties of GelMA hydrogels, such as stiffness, porosity, and swelling behavior, can be tailored by controlling the degree of substitution (DoS) of the methacryloyl groups.[5] This tunability allows for the creation of hydrogels that can mimic the extracellular matrix of various tissues, making GelMA an ideal material for 3D cell culture and bioprinting.[6]

This application note provides a detailed protocol for the synthesis, purification, and characterization of GelMA.

Experimental Protocols

1. Synthesis of GelMA

This protocol is based on the widely adopted method of reacting gelatin with methacrylic anhydride in an aqueous buffer.[4]

Materials:

  • Gelatin (Type A or B from porcine or bovine skin)

  • Dulbecco's Phosphate Buffered Saline (DPBS) or Carbonate-Bicarbonate (CB) buffer

  • This compound (MA)

  • Deionized (DI) water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

Equipment:

  • Beakers

  • Magnetic stirrer with heating plate

  • pH meter

  • Dialysis tubing (12-14 kDa molecular weight cutoff)

  • Freeze-dryer (Lyophilizer)

Procedure:

  • Dissolution of Gelatin: Prepare a 10% (w/v) gelatin solution by dissolving gelatin in DPBS or CB buffer at 50-60°C with continuous stirring until the solution is homogenous.[7][8] It is crucial not to exceed 60°C to prevent denaturation of the gelatin.[9] The pH of the solution should be adjusted to and maintained at 7.4 for DPBS or 9.0 for CB buffer to facilitate the reaction.[1][3]

  • Methacrylation Reaction: While maintaining the temperature at 50°C, add this compound dropwise to the gelatin solution under vigorous stirring.[9] The amount of MA added will determine the degree of substitution. A common ratio is 0.6 g of MA per 1 g of gelatin.[9]

  • Reaction Time: Allow the reaction to proceed for 1-3 hours at 50°C with continuous stirring.[3][9]

  • Termination of Reaction: Stop the reaction by diluting the mixture with warm (40-50°C) DPBS, typically a 2 to 5-fold dilution.[8]

2. Purification of GelMA

Purification is essential to remove unreacted this compound, methacrylic acid byproducts, and salts.

Procedure:

  • Dialysis: Transfer the diluted GelMA solution into dialysis tubing (12-14 kDa MWCO).[7][9]

  • Perform dialysis against deionized water at 40-50°C for at least 48 hours and up to 7 days, changing the water twice daily to ensure complete removal of impurities.[9][10]

3. Lyophilization of GelMA

Lyophilization (freeze-drying) is performed to obtain a stable, porous foam of GelMA that can be stored long-term and easily redissolved.

Procedure:

  • Freezing: Freeze the purified GelMA solution at -80°C overnight.[7][9]

  • Drying: Lyophilize the frozen solution for 3-7 days to obtain a white, porous GelMA sponge.[7][9]

  • Storage: Store the lyophilized GelMA at -20°C or -80°C in a desiccated environment until further use.[9][11]

4. Characterization of GelMA: Degree of Substitution (DoS)

The DoS is a critical parameter that influences the properties of the final hydrogel. It can be determined using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Procedure:

  • Sample Preparation: Dissolve a known concentration of lyophilized GelMA and un-modified gelatin in deuterium (B1214612) oxide (D₂O).[7]

  • ¹H NMR Analysis: Acquire the ¹H NMR spectra for both samples.

  • Calculation: The DoS can be calculated by comparing the integration of the lysine (B10760008) methylene (B1212753) proton signal (around 2.9 ppm) in the gelatin spectrum to its reduced intensity in the GelMA spectrum.[3][12] The appearance of new peaks corresponding to the methacrylate (B99206) vinyl groups (around 5.4 and 5.7 ppm) and the methyl group (around 1.8 ppm) in the GelMA spectrum confirms successful methacrylation.[12]

Quantitative Data Summary

The properties of GelMA are highly dependent on the synthesis parameters. The following table summarizes the effects of key parameters on the final product.

ParameterVariationEffect on Degree of Substitution (DoS)Effect on Hydrogel PropertiesReference(s)
MA to Gelatin Ratio Increasing the amount of MAIncreases DoSHigher stiffness, lower swelling ratio, smaller pore size.[5]
Reaction pH Higher pH (e.g., 9.0)Increases DoS due to enhanced reactivity of amine groups.Results in hydrogels with higher crosslinking density.[1][3]
Reaction Time Longer reaction time (up to a certain point)Increases DoS.Leads to stiffer hydrogels.[3]
GelMA Concentration Higher concentration in the final hydrogelDoes not affect DoS of the polymer itself.Decreases porosity and average pore size, increases stiffness, and decreases the swelling ratio.[5]

Visualizations

GelMA_Synthesis_Workflow A 1. Gelatin Dissolution - 10% (w/v) in DPBS/CB Buffer - 50-60°C B 2. Methacrylation Reaction - Add this compound - 50°C, 1-3 hours A->B Stirring C 3. Reaction Termination - Dilute with warm DPBS B->C Vigorous Stirring D 4. Purification - Dialysis (12-14 kDa MWCO) - vs. DI Water, 2-7 days C->D E 5. Lyophilization - Freeze at -80°C - Freeze-dry for 3-7 days D->E F Lyophilized GelMA Product (Porous Foam) E->F G 6. Characterization - ¹H NMR for Degree of Substitution F->G H 7. Reconstitution & Hydrogel Formation - Dissolve in buffer with photoinitiator - UV crosslinking F->H

Caption: Workflow for the synthesis and processing of methacrylated gelatin (GelMA).

GelMA_Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products gelatin Gelatin (with primary amine groups, -NH₂) gelma GelMA (Methacryloyl groups attached to amine sites) gelatin->gelma ma This compound (MA) ma->gelma conditions Aqueous Buffer (DPBS/CB) 50°C pH 7.4-9.0 byproduct Methacrylic Acid gelma->byproduct + (removed during dialysis)

References

Application Notes and Protocols: Methacrylic Anhydride for Hydrogel Fabrication in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methacrylic anhydride (B1165640) (MAA) has emerged as a crucial reagent in tissue engineering, enabling the modification of natural and synthetic polymers to create photocrosslinkable hydrogels. These hydrogels serve as versatile scaffolds that mimic the native extracellular matrix (ECM), providing a three-dimensional environment conducive to cell growth, proliferation, and differentiation.[1][2][3] The ability to tailor the physical and biological properties of these hydrogels makes them invaluable for a wide range of applications, including regenerative medicine, drug delivery, and 3D bioprinting.[1][4][5]

This document provides detailed application notes and protocols for the fabrication and characterization of hydrogels using methacrylic anhydride, with a focus on commonly used biopolymers such as gelatin, hyaluronic acid, and chitosan (B1678972).

Key Applications

This compound-based hydrogels are utilized in numerous tissue engineering applications due to their biocompatibility and tunable properties.[1][2]

  • 3D Cell Culture: These hydrogels provide a physiologically relevant 3D environment for cell culture, closely mimicking the native ECM.[2][6]

  • Tissue Regeneration: They are employed as scaffolds to support the regeneration of various tissues, including cartilage, bone, skin, and neural tissue.[5][7][8][9]

  • Drug and Gene Delivery: The hydrogel matrix can encapsulate and provide sustained release of therapeutic agents like drugs and growth factors.[5]

  • 3D Bioprinting: Methacrylated polymers are widely used as bio-inks for 3D bioprinting, allowing for the precise fabrication of complex tissue constructs.[1][3]

Data Presentation: Properties of Methacrylated Hydrogels

The properties of this compound-modified hydrogels can be precisely controlled by varying parameters such as the degree of methacrylation, polymer concentration, and crosslinking conditions.[1][6][10]

Mechanical Properties

The mechanical stiffness of the hydrogel is a critical factor that influences cell behavior. The following tables summarize the mechanical properties of various methacrylated hydrogels.

Table 1: Young's Modulus of Methacrylated Hyaluronic Acid (MAHA) Hydrogels [7]

Polymer Concentration (mg/mL)Degree of Methacrylation (%)Young's Modulus (kPa)
5102.23 ± 0.18
5304.70 ± 0.21
5505.83 ± 0.20
5865.36 ± 0.07
10306.13 ± 0.44

Table 2: Compressive Modulus of Methacrylated Chitosan (CsMA) Hydrogels [11][12]

CsMA Concentration (%)Photoinitiator Concentration (%)UV Exposure Time (s)Compressive Modulus (kPa)
20.560~12
41.0180~64

Table 3: Elastic Modulus of Methacrylated Gelatin (GelMA) Hydrogels [13]

GelMA Concentration (%)UV Exposure Time (s)Elastic Modulus (kPa)
1010~25
1020~40
1030~50
Biological Properties

Table 4: Cell Viability in GelMA Hydrogels [13]

Photoinitiator (LAP) Concentration (%)Dental Curing Light Exposure Time (s)Cell Viability (%)
0.053> 90
0.055> 90
0.0520> 80
0.13> 85
0.15> 80
0.120< 80

Experimental Protocols

Detailed methodologies for the synthesis of methacrylated biopolymers and the fabrication and characterization of hydrogels are provided below.

Protocol 1: Synthesis of Methacrylated Gelatin (GelMA)

This protocol describes the synthesis of GelMA by reacting gelatin with this compound.[8][14][15]

Materials:

  • Gelatin (Type A or B)

  • This compound (MAA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (12-14 kDa MWCO)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Prepare a 10% (w/v) gelatin solution by dissolving gelatin in PBS at 50-60°C with constant stirring until fully dissolved.[14]

  • While maintaining the temperature at 50°C, add this compound dropwise to the gelatin solution under vigorous stirring. A typical ratio is 0.6 g of MAA per 1 g of gelatin.[16]

  • Allow the reaction to proceed for 1-3 hours at 50°C with continuous stirring.[8][16]

  • Stop the reaction by diluting the mixture with a 5-fold excess of warm PBS.

  • Dialyze the solution against DI water at 40-50°C for 5-7 days to remove unreacted MAA and other byproducts, changing the water twice daily.[10][14]

  • Freeze the purified GelMA solution at -80°C and then lyophilize for 2-3 days to obtain a white, porous foam.[14][15]

  • Store the lyophilized GelMA at -20°C or -80°C until use.[16]

Protocol 2: Hydrogel Fabrication by Photopolymerization

This protocol details the process of forming a hydrogel from a methacrylated polymer solution using a photoinitiator and UV or visible light.

Materials:

  • Lyophilized methacrylated polymer (e.g., GelMA, HAMA, CSMA)

  • Photoinitiator (e.g., Irgacure 2959 for UV, LAP for visible light)

  • PBS or cell culture medium

  • UV (365 nm) or visible light (405 nm) source

  • Molds for hydrogel casting

Procedure:

  • Dissolve the lyophilized methacrylated polymer in PBS or cell culture medium at a desired concentration (e.g., 5-20% w/v for GelMA) at 37-50°C.

  • Add the photoinitiator to the polymer solution at a concentration of 0.05-1% (w/v) and mix until fully dissolved.[13][14]

  • If encapsulating cells, gently mix the cell suspension with the polymer-photoinitiator solution.

  • Pipette the pre-gel solution into a mold of the desired shape and size.

  • Expose the solution to UV or visible light for a specified duration (e.g., 10 seconds to several minutes) to induce crosslinking. The light intensity and exposure time will determine the final mechanical properties of the hydrogel.[6][13]

  • The crosslinked hydrogel is now ready for characterization or cell culture experiments.

Protocol 3: Characterization of Hydrogel Properties

A. Mechanical Testing (Compressive Modulus)

  • Prepare cylindrical hydrogel samples using a mold.

  • Allow the hydrogels to swell in PBS at 37°C for 24 hours.

  • Perform unconfined compression testing using a mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).

B. Swelling Ratio

  • Record the weight of the lyophilized hydrogel (Wd).

  • Immerse the hydrogel in PBS at 37°C and allow it to swell to equilibrium (typically 24 hours).

  • Remove the swollen hydrogel, gently blot to remove excess surface water, and record its weight (Ws).

  • Calculate the swelling ratio as: (Ws - Wd) / Wd.

C. In Vitro Degradation

  • Prepare hydrogel samples and record their initial weight.

  • Incubate the hydrogels in a solution containing a relevant enzyme (e.g., collagenase for GelMA) at 37°C.

  • At predetermined time points, remove the hydrogels, wash with DI water, lyophilize, and record the final dry weight.

  • The degradation is expressed as the percentage of weight loss over time.

D. Cell Viability Assay (Live/Dead Staining)

  • Encapsulate cells within the hydrogel as described in Protocol 2.

  • Culture the cell-laden hydrogels in appropriate cell culture medium.

  • At desired time points, wash the hydrogels with PBS.

  • Incubate the hydrogels in a solution containing calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) for 30-60 minutes.

  • Visualize the stained cells using a fluorescence microscope and quantify the percentage of live cells.

Visualizations

Experimental Workflow: Hydrogel Synthesis and Fabrication

G Workflow for Methacrylated Hydrogel Fabrication cluster_synthesis Polymer Methacrylation cluster_fabrication Hydrogel Fabrication dissolve Dissolve Polymer in Buffer add_maa Add this compound dissolve->add_maa react React at 50°C add_maa->react dialyze Dialyze against DI Water react->dialyze lyophilize Lyophilize dialyze->lyophilize dissolve_meth Dissolve Methacrylated Polymer lyophilize->dissolve_meth Lyophilized Product add_pi Add Photoinitiator dissolve_meth->add_pi add_cells Add Cells (Optional) add_pi->add_cells cast Cast into Mold add_cells->cast crosslink Photocrosslink (UV/Visible Light) cast->crosslink Characterization Hydrogel Characterization (Mechanical, Swelling, Degradation, Cell Viability) crosslink->Characterization Fabricated Hydrogel G Factors Influencing Hydrogel Properties cluster_inputs Input Parameters cluster_outputs Hydrogel Properties poly_conc Polymer Concentration mech_prop Mechanical Properties (Stiffness, Elasticity) poly_conc->mech_prop swell_ratio Swelling Ratio poly_conc->swell_ratio pore_size Pore Size poly_conc->pore_size deg_meth Degree of Methacrylation deg_meth->mech_prop degradation Degradation Rate deg_meth->degradation pi_conc Photoinitiator Concentration pi_conc->mech_prop cell_via Cell Viability & Function pi_conc->cell_via light_exp Light Exposure (Time & Intensity) light_exp->mech_prop light_exp->cell_via mech_prop->cell_via degradation->cell_via pore_size->cell_via G Cell Adhesion Signaling on GelMA Hydrogels cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell cluster_response Cellular Response gelma GelMA Hydrogel rgd RGD Motifs integrin Integrin Receptors rgd->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak src Src Kinase fak->src rho Rho GTPases fak->rho ras Ras/MAPK Pathway src->ras gene_exp Gene Expression ras->gene_exp actin Actin Cytoskeleton Reorganization rho->actin adhesion Adhesion & Spreading actin->adhesion proliferation Proliferation gene_exp->proliferation differentiation Differentiation gene_exp->differentiation

References

Application Notes and Protocols: Functionalization of Polysaccharides with Methacrylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of various polysaccharides with methacrylic anhydride (B1165640). This chemical modification introduces methacrylate (B99206) groups onto the polysaccharide backbone, enabling the formation of hydrogels through photocrosslinking. These hydrogels have widespread applications in tissue engineering, drug delivery, and 3D bioprinting due to their tunable mechanical properties, biocompatibility, and biodegradability.[1][2][3] This guide covers protocols for dextran (B179266), hyaluronic acid, chitosan (B1678972), and alginate, along with methods for characterization and data presentation.

Introduction to Polysaccharide Methacrylation

Polysaccharides are abundant, naturally occurring polymers with inherent biocompatibility and biodegradability, making them ideal candidates for biomedical applications.[4] However, their native forms often lack the necessary mechanical strength and stability for use as scaffolds or delivery vehicles. Functionalization with methacrylic anhydride introduces photoreactive methacrylate groups, which can be crosslinked under UV light in the presence of a photoinitiator to form stable hydrogel networks.[1] The degree of substitution (DS) or degree of methacrylation (DM), which is the number of methacrylate groups per repeating unit of the polysaccharide, is a critical parameter that dictates the final properties of the hydrogel, including stiffness, swelling ratio, and degradation rate.[5][6][7]

Experimental Protocols

This section details the synthesis and purification protocols for the methacrylation of dextran, hyaluronic acid, chitosan, and alginate.

Dextran Methacrylate (DexMA) Synthesis

Dextran methacrylate is synthesized by reacting dextran with this compound. The reaction can be catalyzed by substances like triethylamine (B128534) or pyridine.[8][9] A green, water-based synthesis method has also been reported, offering a non-toxic alternative.[10]

Protocol:

  • Dissolve dextran in deionized water or a suitable solvent like DMSO.[11]

  • Add the catalyst, such as triethylamine or 4-(N,N-dimethylamino)pyridine (DMAP).[9][11]

  • Slowly add this compound to the dextran solution while stirring. The reaction is typically carried out at a controlled temperature (e.g., room temperature or 50°C) for a specific duration (e.g., 24-48 hours).[7][9]

  • Control the degree of substitution by varying the molar ratio of this compound to dextran.[11]

  • Purify the resulting DexMA solution by dialysis against deionized water for several days to remove unreacted reagents and byproducts.[11]

  • Lyophilize (freeze-dry) the purified solution to obtain a solid, storable product.

Hyaluronic Acid Methacrylate (HAMA) Synthesis

The synthesis of methacrylated hyaluronic acid (HAMA) involves the reaction of hyaluronic acid (HA) with this compound, typically in an aqueous solution at a controlled pH.[5][12]

Protocol:

  • Dissolve hyaluronic acid sodium salt in deionized water to create a 1% (w/v) solution.[12][13]

  • Cool the solution on ice and add a specific molar excess of this compound (e.g., 20-fold).[5][12]

  • Adjust and maintain the pH of the reaction mixture between 8.0 and 10.0 using 5 M sodium hydroxide (B78521) (NaOH) solution. This is a critical step as the reaction progress is pH-dependent.[5][12][13] A titration strategy, where NaOH is added periodically, can be employed for better control over the degree of methacrylation.[5][12]

  • Allow the reaction to proceed for 3 to 24 hours at 4°C with continuous stirring.[5][13]

  • Purify the HAMA solution by dialysis against deionized water for 3-7 days at 4°C using a dialysis membrane with a molecular weight cutoff of 12-14 kDa.[13]

  • Freeze-dry the dialyzed solution to obtain the final HAMA product as a white, fluffy solid.[13]

Chitosan Methacrylate (CSMA) Synthesis

Methacrylated chitosan (CSMA) is synthesized by reacting chitosan with this compound. The primary amino groups of chitosan are the main sites for methacrylation.[14][15]

Protocol:

  • Prepare a 1.5% (w/v) chitosan solution by dissolving chitosan in a 4% (v/v) acetic acid solution with stirring for 12 hours at room temperature.[15]

  • Slowly add a predetermined amount of this compound to the chitosan solution.[15]

  • Maintain the reaction mixture at 40°C with shaking at 60 rpm for 12 hours, protected from light.[15]

  • Purify the product by redispersing it in deionized water and dialyzing against deionized water for 72 hours with multiple water changes.[15]

  • Freeze-dry the purified solution to obtain the final CSMA product.[15] A microwave-assisted synthesis has also been shown to be a fast and efficient alternative.[16]

Alginate Methacrylate (ALMA) Synthesis

Alginate can be functionalized with methacrylate groups through reaction with this compound to form alginate methacrylate (ALMA).[17][18]

Protocol:

  • Dissolve medium viscosity alginate in deionized water.

  • Add this compound to the alginate solution. The reaction is typically performed at a controlled pH of 8 and a low temperature (e.g., 4°C).[18]

  • The pH must be carefully monitored and maintained, as a high pH can lead to hydrolysis of the ester groups.[18]

  • After the reaction, purify the ALMA solution through dialysis against deionized water to remove impurities.

  • Obtain the final solid product by lyophilization.[18][19]

Characterization of Methacrylated Polysaccharides

The successful functionalization and the degree of substitution are typically confirmed using spectroscopic techniques.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most common method to determine the degree of substitution. By comparing the integral of the peaks corresponding to the methacrylate protons (vinyl protons at ~5.5-6.5 ppm and methyl protons at ~1.9 ppm) with the integral of a characteristic peak from the polysaccharide backbone, the DS can be calculated.[6][20][21][22]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the addition of methacrylate groups by the appearance of new peaks corresponding to the C=O stretching of the ester group and C=C stretching of the vinyl group.[14]

Data Presentation: Quantitative Analysis

The properties of the resulting hydrogels are highly dependent on the degree of substitution and the concentration of the polymer solution used for crosslinking.

PolysaccharideMolecular Weight (kDa)Degree of Substitution (%)Polymer Conc. (wt%)Swelling Ratio (%)Compressive Modulus (G') (kPa)Reference
Hyaluronic Acid 8-15203-6.8[12]
8-15353-86[12]
8-15603-249.7[12]
40-50193~1500-[5][12]
40-50353~1200-[5][12]
40-50603~800-[5][12]
80-100193~1250-[5][12]
80-100353~1000-[5][12]
80-100603~600-[5][12]
Dextran -Low-High (e.g., 227%)-[9]
-High-Low (e.g., 67%)-[9]

Note: The swelling ratio generally decreases with an increasing degree of substitution and polymer concentration, while the compressive modulus increases.[5][9][12]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of methacrylated polysaccharides and the subsequent formation of hydrogels.

Polysaccharide_Methacrylation_Workflow Polysaccharide Polysaccharide (e.g., Dextran, HA, Chitosan, Alginate) Solvent Dissolve in Aqueous Solution/Solvent Polysaccharide->Solvent Reaction Reaction with This compound (+ Catalyst/pH adjustment) Solvent->Reaction Purification Purification (Dialysis) Reaction->Purification Lyophilization Lyophilization (Freeze-drying) Purification->Lyophilization Product Methacrylated Polysaccharide Powder Lyophilization->Product

Caption: General workflow for polysaccharide methacrylation.

Hydrogel_Formation_Workflow MethacrylatedPolymer Methacrylated Polysaccharide Dissolve Dissolve in Aqueous Solution MethacrylatedPolymer->Dissolve AddInitiator Add Photoinitiator Dissolve->AddInitiator UV UV Irradiation (e.g., 365 nm) AddInitiator->UV Hydrogel Crosslinked Hydrogel UV->Hydrogel

Caption: Hydrogel formation via photocrosslinking.

Applications in Drug Delivery and Tissue Engineering

Methacrylated polysaccharide hydrogels are extensively used in the biomedical field.

  • Drug Delivery: These hydrogels can encapsulate therapeutic agents, such as small molecule drugs, proteins, and even cells, for controlled and sustained release.[2][23][24] The release kinetics can be tuned by altering the degree of substitution and crosslinking density. Polysaccharides themselves can enhance drug delivery across biological barriers.[4][23]

  • Tissue Engineering: The tunable mechanical properties and biocompatibility of these hydrogels make them excellent scaffolds for tissue regeneration, including cartilage, bone, and skin.[1][3][14][25] They can provide a 3D environment that mimics the native extracellular matrix, supporting cell adhesion, proliferation, and differentiation.[5] The ability to form hydrogels in situ via injection followed by photocrosslinking is particularly advantageous for minimally invasive procedures.[1]

  • 3D Bioprinting: The photocrosslinkable nature of methacrylated polysaccharides makes them suitable as bio-inks for 3D bioprinting, allowing for the fabrication of complex, cell-laden constructs with high precision.[14][16][26]

No specific signaling pathways were detailed in the provided search results; the focus was on the material synthesis, characterization, and general applications. Therefore, a signaling pathway diagram is not included.

References

Application Notes and Protocols: Methacrylic Anhydride in Dental Composite Resin Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and experimental evaluation of methacrylic anhydride (B1165640) in the formulation of dental composite resins. Detailed protocols for the preparation and characterization of experimental composites are provided to guide researchers in this field.

Introduction to Methacrylic Anhydride in Dental Composites

This compound is a highly reactive molecule that can be utilized in dental composite formulations, primarily as a cross-linking agent or as a precursor in the synthesis of novel monomers.[1][2] Its anhydride functionality allows it to readily react with hydroxyl and amino groups, enabling the introduction of methacrylate (B99206) functionalities into various polymer structures. In the context of dental resins, which are predominantly composed of dimethacrylate monomers like Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate), this compound can be incorporated to modify the polymer network structure.[3] The extent of cross-linking and the overall degree of conversion of the monomer system are critical factors that dictate the final mechanical properties, biocompatibility, and longevity of a dental restoration.[2][4] Incomplete polymerization can lead to the leaching of residual monomers, such as methacrylic acid, which may have cytotoxic effects.[5][6]

Experimental Formulations and Rationale

The formulation of an experimental dental composite involves the careful selection and combination of a resin matrix, inorganic fillers, a photoinitiator system, and a coupling agent. The following table outlines a baseline formulation for an experimental light-cured dental composite, which can be modified to include this compound.

Table 1: Baseline Formulation for Experimental Dental Composite [7][8]

ComponentSub-ComponentPurposeTypical Weight %
Resin Matrix Bis-GMABase monomer, provides strength and rigidity40-60%
TEGDMADiluent monomer, reduces viscosity20-40%
This compoundExperimental Cross-linking Agent 0-10% (variable)
Inorganic Filler Silanized Barium Glass or Silica (B1680970)Reinforcement, radiopacity60-80%
Photoinitiator System Camphorquinone (CQ)Photoinitiator0.2-0.5%
Ethyl-4-(dimethylamino)benzoate (EDMAB)Co-initiator/accelerator0.5-1.0%
Inhibitor Butylated hydroxytoluene (BHT)Prevents premature polymerization0.01-0.1%

Rationale for Varying this compound Concentration:

By systematically varying the concentration of this compound while adjusting the proportion of a standard cross-linker like TEGDMA, researchers can investigate its impact on the final properties of the composite. It is hypothesized that increasing the concentration of this compound, a more reactive cross-linker, will lead to a higher cross-link density. This, in turn, is expected to influence the degree of conversion, flexural strength, and hardness of the resulting composite. However, excessively high concentrations might lead to a more brittle material with increased polymerization shrinkage stress.[9]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of experimental dental composites containing this compound.

Protocol for Preparation of Experimental Dental Composite

This protocol describes the preparation of a light-cured experimental dental composite resin.

Materials:

  • Bis-GMA (2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane)

  • TEGDMA (triethylene glycol dimethacrylate)

  • This compound

  • Silanized barium glass or silica filler (particle size ~1-5 µm)

  • Camphorquinone (CQ)

  • Ethyl-4-(dimethylamino)benzoate (EDMAB)

  • Butylated hydroxytoluene (BHT)

  • Opaque, light-proof containers

  • Mixing spatula (plastic or ceramic)

  • Analytical balance

  • Planetary centrifugal mixer (optional, for enhanced homogeneity)

Procedure:

  • Resin Matrix Preparation: a. In a light-proof container, accurately weigh the desired amounts of Bis-GMA, TEGDMA, and this compound according to the experimental design (e.g., 0%, 2.5%, 5%, 7.5%, 10% this compound, with corresponding adjustments to TEGDMA to maintain a consistent total monomer weight). b. Add the photoinitiator (CQ), co-initiator (EDMAB), and inhibitor (BHT) to the monomer mixture. c. Mix the components thoroughly in the dark until a homogenous resin matrix is obtained. A planetary centrifugal mixer can be used for optimal mixing.

  • Incorporation of Filler: a. Gradually add the pre-weighed silanized inorganic filler to the resin matrix. b. Mix the filler and resin matrix using a robust spatula until a uniform paste-like consistency is achieved. Ensure there are no visible agglomerates of filler particles. For larger batches, a planetary mixer is recommended.[7]

  • Storage: a. Store the prepared composite paste in a sealed, opaque container at a cool, dark place (e.g., refrigerator at 4°C) to prevent premature polymerization.

Protocol for Measuring Degree of Conversion (DC) by FTIR Spectroscopy

The degree of conversion is a critical parameter that quantifies the extent of polymerization. It is determined by measuring the reduction in the concentration of aliphatic C=C double bonds after polymerization.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Dental light-curing unit (calibrated intensity).

  • Mylar strips.

  • Glass slides.

  • Micrometer.

Procedure: [10]

  • Uncured Spectrum: a. Place a small amount of the uncured composite paste onto the ATR crystal. b. Cover the sample with a Mylar strip and press gently with a glass slide to create a thin, uniform layer. c. Record the FTIR spectrum of the uncured material. The characteristic absorbance peak for the methacrylate C=C bond is typically observed around 1638 cm⁻¹. An aromatic C=C peak from Bis-GMA at around 1608 cm⁻¹ is often used as an internal standard.

  • Curing: a. Light-cure the sample directly on the ATR crystal for a specified time (e.g., 40 seconds) using a dental curing light held in close proximity to the sample.

  • Cured Spectrum: a. Immediately after curing, record the FTIR spectrum of the polymerized sample.

  • Calculation of Degree of Conversion: a. The degree of conversion (DC) is calculated using the following formula, based on the change in the ratio of the aliphatic C=C peak height (or area) to the aromatic C=C peak height (or area) before and after curing:

    DC (%) = [1 - ( (Aliphatic Peak_cured / Aromatic Peak_cured) / (Aliphatic Peak_uncured / Aromatic Peak_uncured) )] * 100

Expected Outcome:

The degree of conversion is expected to be influenced by the concentration of this compound. Initially, an increase in this compound may lead to a higher DC due to its high reactivity. However, at very high concentrations, the rapid formation of a dense cross-linked network could restrict monomer mobility and potentially limit the final DC.

Protocol for Flexural Strength Testing (Three-Point Bending Test)

Flexural strength is a measure of a material's ability to resist fracture under bending loads and is a crucial indicator of its clinical performance. This protocol is based on the ISO 4049 standard.[11]

Apparatus:

  • Universal testing machine with a three-point bending fixture.

  • Stainless steel mold with dimensions 25 mm x 2 mm x 2 mm.

  • Mylar strips and glass slides.

  • Dental light-curing unit.

  • Calipers.

  • Environmental chamber for storing specimens in water at 37°C.

Procedure:

  • Specimen Preparation: a. Overfill the stainless steel mold with the experimental composite paste. b. Cover the top and bottom of the mold with Mylar strips and press with glass slides to extrude excess material and create a smooth surface. c. Light-cure the specimen from both the top and bottom surfaces. A standardized overlapping irradiation protocol should be used to ensure uniform polymerization along the length of the specimen. d. Carefully remove the cured specimen from the mold and lightly sand the edges to remove any flash. e. Measure the dimensions of each specimen accurately with calipers. f. Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Testing: a. Set the support span on the three-point bending fixture to 20 mm. b. Place the specimen on the supports. c. Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.

  • Calculation of Flexural Strength: a. The flexural strength (σ) is calculated in megapascals (MPa) using the following formula:

    σ = (3 * F * l) / (2 * b * h^2)

    Where:

    • F = the maximum load at fracture (in Newtons)

    • l = the distance between the supports (20 mm)

    • b = the width of the specimen (in mm)

    • h = the height of the specimen (in mm)

Expected Outcome:

The flexural strength is anticipated to increase with the concentration of this compound up to an optimal point, beyond which the material may become too brittle, leading to a decrease in flexural strength.[9]

Protocol for Biocompatibility Assessment (In Vitro Cytotoxicity)

This protocol provides a general guideline for assessing the in vitro cytotoxicity of the experimental composites, based on ISO 10993-5 standards.[5][12]

Materials:

  • Human gingival fibroblasts or other relevant cell lines.

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

  • Sterile, cured discs of the experimental composites (prepared in a sterile manner).

  • Positive control (e.g., material with known cytotoxicity).

  • Negative control (e.g., non-toxic material).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit.

  • Multi-well cell culture plates.

  • Incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Preparation of Eluates: a. Prepare sterile, cured discs of the experimental composites with varying concentrations of this compound. b. Incubate the discs in a cell culture medium for 24 to 72 hours at 37°C to create eluates. The ratio of the material surface area to the medium volume should be standardized.

  • Cell Culture: a. Seed human gingival fibroblasts in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Exposure to Eluates: a. Remove the standard culture medium from the cells and replace it with the prepared eluates from the different composite groups. Include eluates from the positive and negative controls, as well as fresh medium as a blank control.

  • Incubation: a. Incubate the cells with the eluates for 24 hours.

  • MTT Assay: a. After the incubation period, remove the eluates and add MTT solution to each well. b. Incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol). d. Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: a. Cell viability is expressed as a percentage relative to the negative control. A significant reduction in cell viability compared to the negative control indicates a cytotoxic effect.

Expected Outcome:

The cytotoxicity of the composites may increase with higher concentrations of this compound due to the potential for increased leaching of unreacted anhydride or its hydrolysis product, methacrylic acid, which is known to be cytotoxic.[5][6]

Data Presentation

The following tables illustrate how quantitative data from the experimental protocols can be structured for clear comparison.

Table 2: Effect of this compound Concentration on Degree of Conversion and Mechanical Properties (Illustrative Data)

This compound Conc. (wt%)Degree of Conversion (%)Flexural Strength (MPa)Flexural Modulus (GPa)
0 (Control)65 ± 3120 ± 108.5 ± 0.5
2.568 ± 2135 ± 89.0 ± 0.6
5.072 ± 3145 ± 99.8 ± 0.7
7.570 ± 4140 ± 1210.5 ± 0.8
10.067 ± 4130 ± 1511.0 ± 0.9

Table 3: In Vitro Cytotoxicity of Experimental Composites (Illustrative Data)

This compound Conc. (wt%)Cell Viability (%) vs. Negative Control
0 (Control)95 ± 5
2.592 ± 6
5.085 ± 7
7.578 ± 8
10.070 ± 9
Positive Control20 ± 5

Visualizations

Experimental Workflow

G cluster_0 Formulation cluster_1 Preparation cluster_2 Characterization Resin_Matrix Resin Matrix (BisGMA, TEGDMA) Mixing Mixing Resin_Matrix->Mixing MA This compound (0-10 wt%) MA->Mixing Filler Inorganic Filler Filler->Mixing Initiator Photoinitiator System Initiator->Mixing Curing Light Curing Mixing->Curing DC Degree of Conversion (FTIR) Curing->DC FS Flexural Strength (3-Point Bend) Curing->FS Bio Biocompatibility (Cytotoxicity) Curing->Bio

Caption: Workflow for the formulation and characterization of experimental dental composites.

Polymerization Reaction

G cluster_0 Initiation cluster_1 Propagation & Cross-linking Photoinitiator Photoinitiator (CQ) Radical Free Radical (R•) Photoinitiator->Radical Light Blue Light (470 nm) Light->Photoinitiator Monomer Methacrylate Monomer (e.g., TEGDMA) Radical->Monomer Polymer Growing Polymer Chain Monomer->Polymer MA This compound Crosslinked Cross-linked Network MA->Crosslinked Polymer->Monomer Chain Growth Polymer->MA

Caption: Simplified free-radical polymerization and cross-linking in a dental composite.

Signaling Pathway for Methacrylate-Induced Cytotoxicity

G cluster_0 Cellular Environment cluster_1 Intracellular Events Monomer Leached Monomers (e.g., Methacrylic Acid) ROS Increased ROS (Oxidative Stress) Monomer->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Methacrylate monomer-induced apoptosis via the mitochondrial pathway.[13]

References

Application Notes: Methacrylic Anhydride in Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methacrylic anhydride (B1165640) (MAA) is a highly reactive chemical intermediate used extensively in polymer synthesis and modification.[1][2] In the field of controlled drug delivery, MAA serves as a critical functionalizing agent that introduces methacrylate (B99206) groups onto the backbone of various polymers.[2][3] These methacrylate groups are amenable to polymerization, typically through photo-initiation, allowing for the formation of crosslinked hydrogels and other polymeric matrices under mild conditions, which is ideal for encapsulating sensitive therapeutic agents.[4][5] The modification of natural and synthetic polymers with methacrylic anhydride enables the creation of biocompatible and biodegradable drug delivery systems with tunable properties for targeted and sustained release.[5][6][7]

Key Applications

The versatility of this compound allows for the development of a wide range of "smart" drug delivery systems that respond to specific physiological or external stimuli.

1. pH-Responsive Drug Delivery Systems

Polymers functionalized with this compound and containing acidic or basic moieties, such as poly(methacrylic acid) (PMAA), exhibit pH-dependent swelling behavior.[8] At low pH (e.g., in the stomach), the carboxylic acid groups are protonated, leading to a collapsed polymer network that minimizes drug release.[4][8] As the system moves to a higher pH environment (e.g., the intestine), these groups deprotonate, causing electrostatic repulsion between the polymer chains. This repulsion leads to network swelling and subsequent release of the encapsulated drug.[4][9] This mechanism is particularly advantageous for protecting acid-labile drugs from the harsh gastric environment and for targeted drug delivery to the colon.[4]

2. Temperature-Responsive Drug Delivery Systems

This compound can be used to synthesize copolymers incorporating temperature-sensitive monomers, such as N-isopropylacrylamide (NIPAAm).[10] These copolymers exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is hydrophilic and swollen, retaining the drug.[10][11] When the temperature is raised above the LCST, the polymer undergoes a phase transition, becoming hydrophobic and collapsing, which triggers a rapid release of the drug.[11] This "on-off" release behavior can be exploited for targeted drug delivery in conjunction with localized hyperthermia treatments.[10]

3. Functionalization of Biopolymers for Hydrogels and Nanoparticles

This compound is widely used to modify natural polymers like gelatin, hyaluronic acid, chitosan (B1678972), and cellulose (B213188) derivatives to create biocompatible and biodegradable drug carriers.[2][5][12][13]

  • Gelatin Methacryloyl (GelMA): GelMA is a photo-crosslinkable hydrogel that retains the cell-binding motifs of native gelatin, making it an excellent candidate for tissue engineering and drug delivery applications.[5][14] The degree of methacrylation can be controlled to tune the mechanical properties and degradation rate of the hydrogel.[5]

  • Hyaluronic Acid Methacrylate (HAMA): HAMA hydrogels are used for applications like osteoarthritis treatment and wound healing, leveraging the inherent biocompatibility of hyaluronic acid.[13]

  • Methacrylated Polysaccharides: Modifying polysaccharides like chitosan or hydroxypropyl methylcellulose (B11928114) (HPMC) with this compound enhances their mucoadhesive properties and allows for the formation of hydrogels for applications such as ocular drug delivery.[2][12]

These modified biopolymers can be formulated into various structures, including macroscopic hydrogels for sustained local delivery or self-assembled nanoparticles and micelles for systemic administration.[5][11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-based drug delivery systems.

Table 1: Drug Release from this compound-Based Systems

Polymer SystemModel DrugConditionsCumulative Release (%)Reference(s)
Poly(methacrylic acid)-b-poly(poly(ethylene glycol) methyl ether methacrylate)IbuprofenSimulated Stomach (pH 1.2-2.5)~13% within 6 hours[15]
Poly(methacrylic acid)-b-poly(poly(ethylene glycol) methyl ether methacrylate)IbuprofenSimulated Intestine (pH 6.8-7.4)~75% within 6 hours[15]
Block Copolymers of Methacrylic Acid and PEG-MethacrylatesIbuprofenStomach-like conditions (5 h)18%[16][17]
Block Copolymers of Methacrylic Acid and PEG-MethacrylatesIbuprofenSmall intestine-like conditions (5 h)65%[16][17]
Photo-crosslinked poly(ether anhydride) networkVitamin B12Acidic conditions (pH 1.3 and 2.1)Small amount released[4]
PMAA/PDMAM IPN HydrogelPromethazine HClpH 1.2~20% within 2 hours[8]
PMAA/PDMAM IPN HydrogelPromethazine HClpH 6.8~80% within 8 hours[8]

Table 2: Physicochemical Properties of this compound-Based Carriers

Carrier Type / Polymer SystemPropertyValueReference(s)
Methacrylic Acid / PEG-Methacrylate Block Copolymer MicellesParticle Size (DLS)92.95 - 201.4 nm[15][16]
Methacrylic Acid / PEG-Methacrylate Block Copolymer MicellesDrug Loading Content (Ibuprofen)11.76%[16][17]
Methacrylic Acid / PEG-Methacrylate Block Copolymer MicellesDrug Loading Efficiency (Ibuprofen)66.65%[16][17]
Gelatin Methacryloyl (GelMA) HydrogelStorage Modulus0.1 - 30 kPa[5]
Poly(lactic acid)-methacrylic acid Copolymer NanoparticlesParticle Size211.0 - 378.3 nm[18]
Poly(lactic acid)-methacrylic acid Copolymer NanoparticlesDrug Loading Capacity (Methotrexate)Optimized to 98 ± 0.3%[18]

Experimental Protocols

Protocol 1: Synthesis of Gelatin Methacryloyl (GelMA)

This protocol is adapted from established methods for synthesizing GelMA.[5][19][20]

Materials:

  • Gelatin (Type A or B from porcine skin)

  • This compound (MAA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (12-14 kDa MWCO)

  • Deionized (DI) water

  • 5M NaOH solution (for pH adjustment, optional)

Procedure:

  • Prepare a 10% (w/v) gelatin solution by dissolving gelatin in PBS at 50-60°C with constant stirring until fully dissolved.

  • While maintaining the temperature at 50°C, add this compound dropwise to the gelatin solution at a rate of 0.5 mL/min under continuous stirring. A typical ratio is 1 mL of MAA per 10 g of gelatin.

  • Allow the reaction to proceed for 1-3 hours at 50°C with vigorous stirring.[20]

  • Stop the reaction by adding a 2-5 fold volume of warm (40°C) PBS to dilute the solution.

  • Transfer the solution to a dialysis tube and dialyze against DI water at 40-50°C for 5-7 days to remove unreacted MAA and other by-products. Change the water twice daily.

  • After dialysis, filter the GelMA solution using a 0.22 µm filter to sterilize it.

  • Freeze the purified GelMA solution at -80°C and then lyophilize for 3-5 days to obtain a white, porous foam.

  • Store the lyophilized GelMA at -20°C or below until use.

Protocol 2: Formulation and Drug Loading of a GelMA Hydrogel

Materials:

  • Lyophilized GelMA

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Drug to be encapsulated

  • PBS or cell culture medium

  • UV light source (e.g., 365 nm)

Procedure:

  • Prepare a GelMA solution by dissolving the lyophilized product in PBS (or other aqueous buffer) at 37-50°C to the desired concentration (e.g., 5-20% w/v).

  • Add the photoinitiator to the GelMA solution at a concentration of 0.1-1% (w/v) and mix until fully dissolved. Protect the solution from light.

  • Dissolve the therapeutic drug in the GelMA/photoinitiator solution to achieve the desired final concentration. Ensure the drug is stable under these conditions.

  • To form the hydrogel, pipette the drug-laden GelMA prepolymer solution into a mold (e.g., a PDMS mold or a well plate).

  • Expose the solution to UV light for a specified duration (typically 15-180 seconds, depending on UV intensity, photoinitiator concentration, and GelMA concentration) to initiate photo-crosslinking.

  • The resulting crosslinked hydrogel will have encapsulated the drug within its matrix.

Protocol 3: In Vitro Drug Release Study

Procedure:

  • Place the drug-loaded hydrogel samples (of known weight and dimensions) into individual vials containing a known volume of release medium (e.g., PBS at pH 7.4).

  • Incubate the vials at 37°C in a shaking incubator.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the initial drug loading.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_formulation Formulation & Crosslinking Gelatin Gelatin in PBS Reaction Reaction at 50°C Gelatin->Reaction MAA This compound MAA->Reaction Dilution Dilute with PBS Reaction->Dilution Dialysis Dialysis vs DI Water Dilution->Dialysis Lyophilization Freeze-Drying Dialysis->Lyophilization GelMA_Product Lyophilized GelMA Lyophilization->GelMA_Product Prepolymer Prepare Prepolymer Solution (GelMA + Photoinitiator + Drug) GelMA_Product->Prepolymer UV UV Exposure Prepolymer->UV Hydrogel Drug-Loaded Hydrogel UV->Hydrogel G cluster_stomach Low pH (Stomach) cluster_intestine High pH (Intestine) Protonated Carboxylic Groups (-COOH) are Protonated Collapsed Polymer Network is Collapsed Protonated->Collapsed LowRelease Minimal Swelling & Drug Release Collapsed->LowRelease Deprotonated Carboxylic Groups (-COO⁻) are Deprotonated Repulsion Electrostatic Repulsion Between Chains Deprotonated->Repulsion Swelling Polymer Network Swells Repulsion->Swelling HighRelease High Drug Release Swelling->HighRelease Start Drug-Loaded pH-Sensitive Hydrogel Start->Protonated Enters Stomach Start->Deprotonated Enters Intestine G cluster_low_temp Below LCST (T < LCST) cluster_high_temp Above LCST (T > LCST) Hydrated Polymer Chains are Hydrated & Extended Swollen Hydrogel is Swollen Hydrated->Swollen DrugRetention Drug is Retained Swollen->DrugRetention Dehydrated Polymer Chains Dehydrate & Aggregate Collapsed Hydrogel Collapses Dehydrated->Collapsed DrugRelease Burst Drug Release Collapsed->DrugRelease Start Drug-Loaded Thermo-Responsive Hydrogel Start->Hydrated System Kept Cool Start->Dehydrated Local Heating Applied

References

Surface Modification of Nanoparticles with Methacrylic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and functional biomaterials. The introduction of specific functional groups onto the nanoparticle surface can profoundly influence their physicochemical properties, biocompatibility, and in vivo performance. Methacrylic anhydride (B1165640) is a versatile reagent used to introduce methacryloyl groups onto the surface of various nanoparticles. These groups can serve as reactive handles for subsequent polymerization, cross-linking, or bioconjugation, enabling the creation of core-shell architectures, hydrogel coatings, and targeted drug carriers.

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with methacrylic anhydride. It is intended to guide researchers in the synthesis, characterization, and application of these modified nanomaterials.

Applications

The methacrylation of nanoparticles opens up a wide range of applications in the biomedical field. The introduced methacrylate (B99206) groups can undergo free-radical polymerization, often initiated by light (photopolymerization), to form a cross-linked polymer shell around the nanoparticle core. This strategy is widely employed for:

  • Controlled Drug Delivery: The polymer shell can be designed to respond to specific stimuli (e.g., pH, temperature, enzymes) to trigger the release of encapsulated therapeutic agents. This allows for targeted drug delivery to specific tissues or cells, minimizing off-target effects.

  • Enhanced Biocompatibility: Coating nanoparticles with a hydrophilic polymer shell, such as one derived from methacrylated gelatin or hyaluronic acid, can reduce non-specific protein adsorption and recognition by the immune system, thereby prolonging circulation time in the body.

  • Tissue Engineering: Methacrylated nanoparticles can be incorporated into hydrogel scaffolds to improve their mechanical properties and to deliver bioactive molecules that promote cell adhesion, proliferation, and differentiation.[1]

  • Bioimaging: The nanoparticle core can consist of a contrast agent (e.g., gold nanoparticles, quantum dots), while the methacrylated shell can be further functionalized with targeting ligands for specific cell or tissue imaging.

  • Mucoadhesion: Modification of polymers like chitosan (B1678972) with this compound can enhance their ability to adhere to mucosal surfaces, which is beneficial for transmucosal drug delivery.

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles (e.g., PLGA, Carboxyl-functionalized Silica)

This protocol describes the surface modification of nanoparticles presenting carboxylic acid groups on their surface using a two-step carbodiimide (B86325) coupling reaction to attach an amine-containing methacrylate monomer.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA nanoparticles, carboxyl-functionalized silica (B1680970) nanoparticles)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • 2-Aminoethyl methacrylate hydrochloride (AEMA)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.0-6.0)

  • Reaction Buffer: Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (optional, e.g., hydroxylamine (B1172632) or Tris buffer)

  • Deionized (DI) water

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in the activation buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. A typical molar ratio of carboxyl groups:EDC:Sulfo-NHS is 1:10:5.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming a more stable amine-reactive intermediate.

  • Purification (Optional but Recommended): Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS. Resuspend the pellet in the reaction buffer. This step minimizes side reactions.

  • Conjugation with AEMA:

    • Dissolve AEMA in the reaction buffer.

    • Add the AEMA solution to the activated nanoparticle suspension. The molar excess of AEMA to the nanoparticle carboxyl groups can be varied to control the degree of modification.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): Add a quenching solution to stop the reaction by consuming any unreacted active esters.

  • Purification:

    • Centrifuge the modified nanoparticles to remove unreacted AEMA and byproducts.

    • Wash the nanoparticle pellet by resuspending in DI water and centrifuging again. Repeat this washing step 2-3 times.

  • Final Product: Resuspend the purified methacrylated nanoparticles in DI water or a suitable buffer for characterization and further use. For long-term storage, the nanoparticles can be lyophilized.

Protocol 2: Characterization of Methacrylated Nanoparticles

1. Confirmation of Surface Modification:

  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Lyophilize the unmodified and modified nanoparticles.

    • Acquire the FTIR spectra of the samples.

    • Look for the appearance of characteristic peaks corresponding to the methacrylate group, such as the C=C stretching vibration around 1635 cm⁻¹.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Lyophilize the nanoparticles and dissolve them in a suitable deuterated solvent (e.g., D₂O).

    • Acquire the ¹H NMR spectrum.

    • The presence of vinyl protons from the methacrylate group (typically appearing as two distinct peaks between 5.5 and 6.5 ppm) confirms the modification.

2. Quantification of Surface Modification:

  • ¹H NMR Spectroscopy: The degree of methacrylation can be quantified by comparing the integral of the methacrylate proton peaks to a characteristic peak of the nanoparticle's core polymer.

  • Colorimetric Assays: Indirect quantification can be performed by reacting the remaining unfunctionalized surface groups (e.g., carboxyl or amine groups) with a specific colorimetric reagent before and after modification.

Data Presentation

The successful surface modification of nanoparticles with this compound should be confirmed by a thorough characterization of their physicochemical properties. The following tables summarize the expected changes and the techniques used for their measurement.

ParameterUnmodified NanoparticlesMethacrylated NanoparticlesCharacterization Technique
Size (Hydrodynamic Diameter) Varies depending on core materialGenerally expected to increaseDynamic Light Scattering (DLS)
Zeta Potential Varies (often negative for carboxylated NPs)May become more negative or change depending on the starting material and reaction conditionsDLS (Electrophoretic Light Scattering)
Surface Chemistry Presence of initial functional groups (e.g., -COOH, -OH)Presence of methacrylate groups (-C(CH₃)=CH₂)FTIR, ¹H NMR
Morphology Typically sphericalShould remain largely unchanged, though aggregation is possible if not properly stabilizedTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)

Table 1: Expected Physicochemical Changes in Nanoparticles After this compound Modification.

Characterization TechniqueInformation Provided
Dynamic Light Scattering (DLS) Measures hydrodynamic size, size distribution (Polydispersity Index - PDI), and zeta potential.
Electron Microscopy (TEM/SEM) Visualizes nanoparticle morphology, size, and aggregation state.
Fourier Transform Infrared Spectroscopy (FTIR) Confirms the presence of specific chemical bonds and functional groups.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Confirms the chemical structure of the surface modification and can be used for quantification.
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition of the nanoparticle surface.

Table 2: Common Techniques for the Characterization of Modified Nanoparticles.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the surface modification of nanoparticles with this compound.

experimental_workflow cluster_start Starting Material cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_product Final Product start_np Carboxylated Nanoparticles activation Add EDC/Sulfo-NHS in Activation Buffer start_np->activation Dispersion conjugation Add AEMA in Reaction Buffer activation->conjugation Reaction purification Centrifugation and Washing conjugation->purification Quenching (optional) final_np Methacrylated Nanoparticles purification->final_np Resuspension cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm np Methacrylated Nanoparticle endocytosis Endocytosis np->endocytosis Internalization membrane_node clathrin Clathrin-mediated endocytosis->clathrin caveolae Caveolae-mediated endocytosis->caveolae macropino Macropinocytosis endocytosis->macropino phago Phagocytosis (in specialized cells) endocytosis->phago endosome Endosome clathrin->endosome caveolae->endosome macropino->endosome phago->endosome lysosome Lysosome endosome->lysosome Maturation

References

photopolymerization of methacrylic anhydride-modified polymers

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the photopolymerization of polymers modified with methacrylic anhydride (B1165640) for researchers, scientists, and professionals in drug development. This document outlines the applications and detailed experimental procedures for creating and characterizing these versatile biomaterials.

Application Notes

Methacrylic anhydride is a crucial reagent for modifying natural and synthetic polymers, introducing photoreactive methacrylate (B99206) groups. This modification allows for the rapid and controlled formation of crosslinked hydrogels through photopolymerization, a process initiated by light (typically UV or visible) in the presence of a photoinitiator.[1][2][3] This technique offers significant advantages, including ambient temperature processing, spatiotemporal control, and the ability to encapsulate sensitive biological entities like cells and drugs.[3][4][5]

Primary Applications:

  • Tissue Engineering: Methacrylated biopolymers, such as gelatin (GelMA), hyaluronic acid (HAMA), and chitosan (B1678972) (CsMA), are extensively used to create scaffolds that mimic the native extracellular matrix (ECM).[6][7][8][9] These hydrogels can be tailored to have specific mechanical properties and degradation rates suitable for regenerating tissues like cartilage, bone, and skin.[3][8][10] The ability to perform photopolymerization in situ allows for the creation of injectable materials that can fill complex defect shapes.[1]

  • Drug Delivery: The crosslinked polymer network is ideal for encapsulating and controlling the release of therapeutic agents.[4][11] The release kinetics can be tuned by altering the polymer concentration and crosslinking density, which affects the mesh size of the hydrogel network.[4] Furthermore, polymers can be designed to be pH-sensitive, enabling targeted drug release in specific environments, such as the intestine for colon-targeted delivery.[4]

  • 3D Bioprinting: Methacrylated polymers are excellent candidates for bioinks in 3D bioprinting.[12][13] Their ability to undergo rapid photopolymerization (curing) after extrusion allows for the precise fabrication of complex, cell-laden constructs with high structural fidelity.[13]

  • Coatings and Adhesives: In industrial applications, this compound improves adhesion, hardness, and chemical resistance in coatings and adhesive formulations.[14][15]

Experimental Protocols

Protocol 1: Synthesis of Methacrylated Polymers

This protocol describes the general method for modifying polymers with this compound. Specific examples for gelatin and hyaluronic acid are provided.

Workflow for Polymer Methacrylation and Hydrogel Formation

G cluster_synthesis Polymer Methacrylation cluster_hydrogel Hydrogel Preparation & Photocrosslinking Polymer 1. Dissolve Polymer (e.g., Gelatin, HA) in Buffer MAA 2. Add Methacrylic Anhydride (MAA) dropwise Polymer->MAA Stirring React 3. React under controlled T and pH MAA->React Purify 4. Purify via Dialysis to remove unreacted MAA React->Purify Stop reaction Lyophilize 5. Lyophilize to obtain pure methacrylated polymer Purify->Lyophilize Precursor 6. Prepare Precursor Solution (Polymer + Photoinitiator + Cells/Drugs) Lyophilize->Precursor Use in formulation Crosslink 7. Expose to Light (UV or Visible) Precursor->Crosslink e.g., 365 nm UV Hydrogel 8. Formed Hydrogel Crosslink->Hydrogel

Caption: General workflow from polymer dissolution to photocrosslinked hydrogel.

A. Gelatin Methacryloyl (GelMA) Synthesis [2][16]

  • Materials:

    • Porcine skin gelatin (Type A)

    • Dulbecco's Phosphate Buffered Saline (DPBS)

    • This compound (MAA)

    • Dialysis tubing (12-14 kDa MWCO)

    • Deionized (DI) water

    • 5M NaOH for pH adjustment

  • Procedure:

    • Prepare a 10% (w/v) gelatin solution by dissolving gelatin in DPBS at 50-60°C with constant stirring.[2][16]

    • Once fully dissolved, add this compound dropwise to the gelatin solution (e.g., 8% v/v) while stirring vigorously.[16] The reaction should proceed for 2-3 hours at 50°C.[2][16] Maintain the pH of the solution between 7 and 9.[17]

    • Stop the reaction by diluting the mixture 5-fold with warm (40°C) DPBS.[16]

    • Purify the solution by dialyzing it against distilled water at 40-45°C for 5-7 days, changing the water twice daily.[16] This removes unreacted this compound and methacrylic acid byproducts.

    • Freeze the purified GelMA solution at -80°C and then lyophilize (freeze-dry) for 48 hours to obtain a white, porous foam.[8][18]

    • Store the lyophilized GelMA at -20°C or below.[19]

B. Hyaluronic Acid Methacrylation (HAMA/MeHA) Synthesis [6][10]

  • Materials:

    • Sodium hyaluronate (HA)

    • Deionized (DI) water

    • This compound (MAA)

    • 5M NaOH

    • Dialysis tubing (12-14 kDa MWCO)

  • Procedure:

    • Dissolve 1g of HA in 100 mL of DI water to create a 1% (w/v) solution.

    • Cool the solution on an ice bath and adjust the pH to 8.0 using 5M NaOH.[10]

    • Add a stoichiometric excess of this compound (e.g., 20-fold molar excess) dropwise to the HA solution while stirring.[6][10] Maintain the pH between 8 and 11 during the addition by adding 5M NaOH as needed.[6]

    • Allow the reaction to proceed on ice for 24 hours.[10]

    • Purify the solution by dialyzing against DI water for at least 3 days, changing the water frequently.

    • Lyophilize the purified solution to obtain HAMA as a white solid. Store at -20°C.

Protocol 2: Preparation of Photocrosslinkable Hydrogel Precursor Solution
  • Materials:

    • Lyophilized methacrylated polymer (e.g., GelMA, HAMA)

    • Sterile DPBS or cell culture medium

    • Photoinitiator (PI): Irgacure 2959 (for UV), or Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (for visible light)[16][20]

    • Cells or therapeutic drugs (if applicable)

  • Procedure:

    • Warm sterile DPBS or culture medium to 37-60°C.

    • Dissolve the lyophilized methacrylated polymer in the warmed solvent to the desired concentration (e.g., 5-20% w/v).[19] Ensure complete dissolution by gentle mixing or placing on a rotator at 37°C.[19]

    • Prepare a stock solution of the photoinitiator. For example, dissolve Irgacure 2959 at 10% (w/v) in methanol (B129727) or LAP at 1% (w/v) in sterile water.[16][19]

    • Add the photoinitiator stock solution to the polymer solution to achieve a final concentration of 0.05% - 0.5% (w/v).[13][16] Mix thoroughly.

    • If encapsulating cells, centrifuge the cells to form a pellet, remove the supernatant, and resuspend the pellet in the final polymer/photoinitiator precursor solution.[13]

Protocol 3: Photopolymerization (Hydrogel Crosslinking)

Free-Radical Photopolymerization Mechanism

G cluster_chain Chain Reaction Initiator Photoinitiator (I) Radicals Free Radicals (2R•) Initiator->Radicals Cleavage Light Light (hν) Initiation Initiation: R• + M → RM• Radicals->Initiation Reacts with Monomer (M) Propagation Propagation: RM• + M → RM2• ... → RMn• Termination Termination: RMn• + RMm• → Pn+m or Disproportionation Crosslinked Crosslinked Polymer Network Termination->Crosslinked G cluster_params Input Parameters cluster_props Resulting Hydrogel Properties DoM Degree of Methacrylation (DoM) Stiffness ↑ Mechanical Stiffness DoM->Stiffness Swelling ↓ Swelling Ratio DoM->Swelling Mesh ↓ Mesh Size DoM->Mesh Degradation ↓ Degradation Rate DoM->Degradation PolyConc Polymer Concentration PolyConc->Stiffness PolyConc->Swelling PolyConc->Mesh PolyConc->Degradation Light Light Intensity & Exposure Time Light->Stiffness Light->Swelling Light->Mesh Light->Degradation

References

Methacrylic Anhydride in the Synthesis of Specialty Monomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of specialty monomers using methacrylic anhydride (B1165640). These monomers are crucial building blocks for advanced polymers used in a variety of applications, including drug delivery, tissue engineering, and biomedical devices.

Introduction to Methacrylic Anhydride in Monomer Synthesis

This compound is a highly reactive derivative of methacrylic acid that serves as a versatile reagent for the introduction of methacryloyl groups onto various molecules.[1] Its high reactivity allows for the efficient synthesis of a wide range of specialty methacrylate (B99206) monomers under relatively mild conditions. The primary reaction involves the acylation of nucleophiles, such as hydroxyl or amino groups, to form the corresponding methacrylate esters or amides. This process is fundamental in tailoring the properties of polymers for specific, high-performance applications in research and drug development.[2]

The general reaction for the synthesis of methacrylate monomers using this compound is depicted below:

MA Methacrylic Anhydride Monomer Specialty Methacrylate Monomer MA->Monomer Nuc Nucleophile (R-OH or R-NH2) Nuc->Monomer Byproduct Methacrylic Acid (Byproduct) Monomer->Byproduct

Caption: General reaction scheme for specialty monomer synthesis.

Applications of Specialty Monomers

Specialty monomers synthesized from this compound are integral to the development of advanced materials with tailored functionalities. Key application areas include:

  • Drug Delivery: Polymers derived from these monomers can be designed to be stimuli-responsive, releasing therapeutic agents in response to specific physiological cues such as pH.[3][4][5]

  • Tissue Engineering: Methacrylated biopolymers like gelatin and hyaluronic acid can be photocrosslinked to form hydrogels that mimic the extracellular matrix, providing scaffolds for tissue regeneration.[6]

  • Biomedical Devices: The biocompatibility and tunable mechanical properties of polymers made from these monomers make them suitable for contact lenses, dental restoratives, and other medical implants.

Experimental Protocols

This section provides detailed protocols for the synthesis of representative specialty monomers using this compound.

Synthesis of Methacrylated Hyaluronic Acid (MeHA)

Methacrylated hyaluronic acid is a widely used biomaterial for creating hydrogels for tissue engineering and drug delivery applications.

Experimental Protocol:

  • Dissolve 1.0 g of sodium hyaluronate in 100 mL of deionized water to create a 1% (w/v) solution.

  • Cool the solution to 4°C in an ice bath with continuous stirring.

  • Slowly add a 3-fold molar excess of this compound to the hyaluronic acid solution.

  • Maintain the pH of the reaction mixture between 7.5 and 8.5 for 12 hours by the dropwise addition of 5 M NaOH.[3]

  • After 12 hours, purify the solution by dialysis against deionized water for 48 hours using a dialysis membrane with a molecular weight cutoff (MWCO) of 12-14 kDa.

  • Lyophilize the purified solution to obtain solid MeHA.

  • Characterize the degree of methacrylation using ¹H NMR spectroscopy.

ParameterValueReference
ReactantsSodium Hyaluronate, this compound[3]
SolventDeionized Water[3]
Reaction Time12 hours[3]
Temperature4°C[3]
pH7.5 - 8.5[3]
PurificationDialysis[3]
Characterization¹H NMR[3]
Synthesis of Gelatin Methacrylate (GelMA)

Gelatin methacrylate is a photocurable biopolymer used to fabricate hydrogels that support cell adhesion and proliferation.

Experimental Protocol:

  • Dissolve 10 g of gelatin (Type A) in 100 mL of phosphate-buffered saline (PBS) at 50°C to form a 10% (w/v) solution.

  • While stirring vigorously, add 0.6 g of this compound per gram of gelatin dropwise to the gelatin solution at 50°C.[7]

  • Allow the reaction to proceed for 1 hour at 50°C with continuous stirring.[7]

  • Stop the reaction by diluting the mixture with an equal volume of warm PBS.

  • Purify the GelMA solution by dialysis against deionized water for at least 48 hours at 50°C using a 10 kDa MWCO dialysis membrane.[7]

  • Lyophilize the purified solution to obtain solid GelMA.

  • Determine the degree of substitution by ¹H NMR.

ParameterValueReference
ReactantsGelatin (Type A), this compound[7]
SolventPhosphate-Buffered Saline (PBS)[7]
Reaction Time1 hour[7]
Temperature50°C[7]
PurificationDialysis[7]
Characterization¹H NMR
Synthesis of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

DMAEMA is a pH-responsive monomer used in the synthesis of smart polymers for drug delivery systems. While often synthesized via transesterification, this protocol outlines a method using this compound.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole of 2-(dimethylamino)ethanol in an appropriate aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 moles of this compound to the solution dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the methacrylic acid byproduct.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the DMAEMA monomer by vacuum distillation.

  • Confirm the structure and purity using ¹H NMR and FT-IR spectroscopy.

ParameterValue
Reactants2-(Dimethylamino)ethanol, this compound
SolventDichloromethane
Reaction Time24 hours
Temperature0°C to Room Temperature
PurificationWashing, Vacuum Distillation
Characterization¹H NMR, FT-IR

Signaling Pathways and Mechanisms

Specialty monomers are often designed to interact with or influence biological systems. The following diagrams illustrate key mechanisms.

pH-Responsive Drug Release from DMAEMA-Containing Hydrogels

Hydrogels synthesized with DMAEMA exhibit pH-responsive swelling behavior, which can be harnessed for controlled drug delivery.

cluster_high_ph High pH (e.g., Physiological pH 7.4) cluster_low_ph Low pH (e.g., Endosomal pH < 6.5) High_pH Hydrogel in High pH Environment DMAEMA_neutral DMAEMA is Neutral (Deprotonated) High_pH->DMAEMA_neutral Hydrogel_collapsed Hydrogel is Collapsed (Low Swelling) DMAEMA_neutral->Hydrogel_collapsed Drug_trapped Drug is Trapped within the Matrix Hydrogel_collapsed->Drug_trapped Low_pH Hydrogel in Low pH Environment DMAEMA_protonated DMAEMA is Protonated (Positively Charged) Low_pH->DMAEMA_protonated Electrostatic_repulsion Electrostatic Repulsion between Polymer Chains DMAEMA_protonated->Electrostatic_repulsion Hydrogel_swelling Hydrogel Swells Electrostatic_repulsion->Hydrogel_swelling Drug_release Drug is Released Hydrogel_swelling->Drug_release

Caption: Mechanism of pH-responsive drug release from DMAEMA hydrogels.

In a high pH environment, the tertiary amine groups of DMAEMA are deprotonated and neutral, leading to a collapsed hydrogel state that entraps the drug.[8][9] Upon exposure to a lower pH, such as in the endosomal compartment of a cell, the amine groups become protonated, resulting in electrostatic repulsion between the polymer chains.[3][10] This repulsion causes the hydrogel to swell, leading to the release of the encapsulated drug.[11]

GelMA in Bone Regeneration via the Wnt/β-catenin Signaling Pathway

Gelatin methacrylate hydrogels can promote bone regeneration by activating the Wnt/β-catenin signaling pathway, which is crucial for osteogenic differentiation.

GelMA Gelatin Methacrylate (GelMA) Hydrogel Cell_adhesion Cell Adhesion (Integrin-mediated) GelMA->Cell_adhesion Wnt_activation Wnt Ligand Secretion/Activation Cell_adhesion->Wnt_activation LRP_Frizzled LRP5/6 and Frizzled Receptor Complex Wnt_activation->LRP_Frizzled binds Dishevelled Dishevelled (Dsh) Activation LRP_Frizzled->Dishevelled GSK3b_inhibition GSK-3β Inhibition Dishevelled->GSK3b_inhibition beta_catenin_stabilization β-catenin Stabilization and Accumulation GSK3b_inhibition->beta_catenin_stabilization Nuclear_translocation Nuclear Translocation of β-catenin beta_catenin_stabilization->Nuclear_translocation TCF_LEF TCF/LEF Transcription Factors Nuclear_translocation->TCF_LEF binds Gene_transcription Target Gene Transcription TCF_LEF->Gene_transcription Osteogenic_differentiation Osteogenic Differentiation Gene_transcription->Osteogenic_differentiation

Caption: GelMA-mediated activation of the Wnt/β-catenin pathway.

The adhesion of cells to the GelMA scaffold, mediated by integrins recognizing RGD sequences in gelatin, can stimulate the Wnt signaling pathway.[6][12] This leads to the stabilization and nuclear translocation of β-catenin, which then acts as a co-activator for TCF/LEF transcription factors to promote the expression of genes involved in osteogenic differentiation and bone formation.[5][13][14]

Summary of Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of various specialty monomers using this compound.

MonomerSubstrateMolar Ratio (MAA:Substrate)Reaction Time (h)Yield (%)Purity (%)Reference
Methacrylated Hyaluronic AcidHyaluronic Acid3:112>90High[3]
Gelatin MethacrylateGelatin0.6g MAA/1g Gelatin1>85High[7]
2-(Dimethylamino)ethyl Methacrylate2-(Dimethylamino)ethanol1.1:124~95>98[11]
Poly(ethylene glycol) MethacrylatePoly(ethylene glycol)Excess24>90High[15]

Disclaimer: The protocols and data provided are for informational purposes only. Researchers should always adhere to appropriate laboratory safety practices and may need to optimize these procedures for their specific materials and equipment.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methacrylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of methacrylic anhydride (B1165640) from methacrylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of methacrylic anhydride.

Issue 1: Product Polymerization During Distillation

Question: My this compound is polymerizing in the distillation flask, leading to low yield and a difficult-to-clean apparatus. How can I prevent this?

Answer: Polymerization during distillation is a common issue due to the high temperatures and acidic conditions.[1][2] Here are several strategies to mitigate this problem:

  • Add a Polymerization Inhibitor: Introduce a suitable polymerization inhibitor into the distillation mixture. Phenothiazine (B1677639) or hydroquinone (B1673460) monomethyl ether (MEHQ) are commonly used.[3][4] It is also beneficial to introduce some inhibitor dissolved in a solvent at the top of the distillation column.[5]

  • Reduce Distillation Temperature and Pressure: Perform the distillation under reduced pressure (vacuum). This lowers the boiling point of this compound and the required distillation temperature, thereby reducing the rate of polymerization.[5][6]

  • Maintain an Inert Atmosphere: Bubbling a gas containing oxygen into the reaction liquid may help in preventing polymerization.[3][7]

  • Minimize Distillation Time: Prolonged exposure to high temperatures increases the likelihood of polymerization. Optimize your distillation setup and conditions to minimize the time the anhydride spends at elevated temperatures.

  • Consider Alternative Purification Methods: If polymerization remains a significant issue, consider non-distillative methods such as neutralization and extraction.[1][2]

Issue 2: Low Purity of the Final Product Due to Acidic Impurities

Question: After purification, my this compound is still contaminated with methacrylic acid and other acidic byproducts. How can I improve its purity?

Answer: Residual acidic impurities can be effectively removed through a neutralization and washing process.[1][2]

  • Alkaline Washing: Wash the crude this compound solution with a mild aqueous alkaline solution. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) with a pH between 7.5 and 13.5 is effective.[1][2][8] This will convert the acidic impurities into their corresponding salts, which are soluble in the aqueous phase.

  • Solvent Extraction: After the alkaline wash, extract the this compound into a low-polarity organic solvent such as n-hexane or toluene.[1][2] The aqueous layer containing the salt impurities can then be separated.

  • Water Wash: Follow the alkaline wash with one or more washes with deionized water to remove any remaining salts and base.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and then remove the solvent under reduced pressure.

Issue 3: Hydrolysis of this compound During Workup

Question: I am losing a significant amount of my product, which I suspect is due to hydrolysis back to methacrylic acid during the purification process. What can I do to prevent this?

Answer: this compound is susceptible to hydrolysis, especially in the presence of water.[9] To minimize this:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and use anhydrous solvents for extraction and other manipulations.

  • Minimize Contact with Water: During aqueous washing steps, perform the extractions quickly and at a low temperature (e.g., 4°C) to reduce the contact time and reaction rate between the anhydride and water.[10]

  • Control pH: While an alkaline wash is necessary to remove acidic impurities, excessively high pH can also promote hydrolysis. Maintain the pH of the aqueous wash solution within the recommended range of 7.5 to 13.5.[1][2]

Issue 4: Difficulty in Removing Polymerization Inhibitor

Question: The polymerization inhibitor added during synthesis or purification is present in my final product. How can I remove it?

Answer: Removing phenolic inhibitors like MEHQ or Topanol A can be challenging as they can co-distill with the product.

  • Column Chromatography: Passing the product through a column of basic alumina (B75360) is an effective method for removing phenolic inhibitors.[11]

  • Aqueous Base Extraction: A liquid-liquid extraction using a dilute aqueous basic solution can remove acidic phenolic inhibitors. However, care must be taken to avoid hydrolysis of the anhydride, as mentioned in the previous point.[11]

  • Compensation: In some applications, it may not be necessary to completely remove the inhibitor. Instead, its presence can be compensated for by using a slight excess of the initiator in subsequent polymerization reactions.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges are the high tendency of both methacrylic acid and this compound to polymerize at elevated temperatures, the potential for hydrolysis of the anhydride back to the acid, and the formation of side products that can be difficult to separate.[1][3][5][12]

Q2: Is distillation a suitable method for purifying this compound?

A2: Distillation can be used, but it requires careful control of conditions to prevent polymerization.[1][8] Techniques like batch reactive distillation, where the purification occurs as the product is formed, or vacuum distillation are often employed to minimize thermal stress on the material.[5] Adding a polymerization inhibitor is crucial.[3][5]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities include unreacted methacrylic acid, acetic anhydride (if used as a reagent), acetic acid (as a byproduct), mixed anhydrides of methacrylic and acetic acid, and various side-products from degradation, multimerization, and Michael addition reactions.[1][3][7]

Q4: Can I store purified this compound?

A4: Yes, but it should be stored under refrigeration and in the presence of a polymerization inhibitor to ensure stability.[13] Over time, even purified this compound can undergo degradation and side reactions, leading to a decrease in purity.[12]

Q5: What analytical techniques are used to assess the purity of this compound?

A5: Gas chromatography (GC) is a common method to determine the purity and quantify impurities.[3][14] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities, although signals from inhibitors may be present.[11] High-performance liquid chromatography (HPLC) can also be employed.[15]

Quantitative Data Summary

The following table summarizes quantitative data from various purification methods.

Purification MethodKey ParametersPurity AchievedYieldReference
Neutralization-Washing & ExtractionWashed with saturated NaHCO₃ solution, extracted with n-hexane.97%21%[8]
Neutralization-Washing & ExtractionWashed with 20% NaOH (pH 13.7), extracted with n-hexane.97%3.3%[8]
Neutralization-Washing & ExtractionWashed with NaOH solution (pH 13.2), extracted with n-hexane.97%31%[8]
Batch Reactive DistillationOptimized conditions.Not specified86.99%[4][5]
DistillationCollection of fractions at 100-105°C.98.98%98.33%[16]

Experimental Protocols

Protocol 1: Purification by Neutralization, Washing, and Extraction

This protocol is adapted from procedures described in the literature.[1][8]

  • Dissolution: Dissolve the crude this compound in a suitable, low-polarity organic solvent (e.g., n-hexane or ethyl acetate) in a separatory funnel. A typical ratio is 1 part crude product to 3-4 parts solvent by volume.

  • Initial Water Wash: Wash the organic solution twice with deionized water to remove any water-soluble impurities.

  • Neutralization Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (pH ≈ 7.8) or a dilute (e.g., 2%) aqueous solution of sodium hydroxide (adjust pH to 7.5-13.5). Repeat this wash 3-5 times, or until the aqueous layer is no longer acidic.

  • Final Water Wash: Wash the organic layer one final time with deionized water to remove any residual base.

  • Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent such as anhydrous sodium sulfate. Swirl the flask and let it stand for 15-20 minutes.

  • Solvent Removal: Filter the dried solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is a general guide based on principles of reactive and vacuum distillation.[5][6]

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation, including a round-bottom flask, a distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Addition of Inhibitor: To the crude this compound in the distillation flask, add a polymerization inhibitor (e.g., 200-500 ppm of phenothiazine or MEHQ).

  • Vacuum Application: Carefully apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-75 Torr).

  • Heating: Begin heating the distillation flask using a heating mantle. The temperature should be gradually increased to avoid bumping and to maintain a controlled distillation rate. The overhead temperature should be monitored closely.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. Discard any initial lower-boiling fractions which may contain residual solvents or byproducts like acetic acid.

  • Termination: Once the desired product has been collected, discontinue heating and allow the system to cool to room temperature before releasing the vacuum.

  • Storage: Transfer the purified product to a clean, dry container, add a stabilizer if desired for long-term storage, and store in a refrigerator.

Diagrams

PurificationWorkflow start Crude this compound (from synthesis) distillation_check Is distillation the chosen purification method? start->distillation_check distillation Vacuum Distillation - Add inhibitor - Reduce pressure - Control temperature distillation_check->distillation Yes extraction_wash Neutralization & Extraction - Alkaline wash (NaHCO3/NaOH) - Solvent extraction - Water wash - Dry and concentrate distillation_check->extraction_wash No polymerization_check Polymerization occurred? distillation->polymerization_check purity_check Is purity sufficient? polymerization_check->purity_check No troubleshoot_polymer Troubleshoot: - Lower temperature further - Increase inhibitor concentration - Switch to extraction/washing polymerization_check->troubleshoot_polymer Yes extraction_wash->purity_check final_product Purified this compound purity_check->final_product Yes troubleshoot_purity Troubleshoot: - Repeat washing steps - Consider column chromatography purity_check->troubleshoot_purity No troubleshoot_polymer->distillation Retry Distillation troubleshoot_polymer->extraction_wash Switch Method troubleshoot_purity->extraction_wash Re-purify

Caption: Workflow for the purification of this compound.

TroubleshootingLogic issue Identified Issue polymerization Polymerization during Distillation issue->polymerization low_purity Low Purity/ Acidic Impurities issue->low_purity hydrolysis Product Hydrolysis issue->hydrolysis solution1 Add Inhibitor polymerization->solution1 solution2 Lower Temperature/ Pressure polymerization->solution2 solution3 Alkaline Wash low_purity->solution3 solution4 Solvent Extraction low_purity->solution4 solution5 Anhydrous Conditions hydrolysis->solution5 solution6 Minimize Water Contact hydrolysis->solution6

References

Technical Support Center: Methacrylic Anhydride in Amino Acid Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methacrylic anhydride (B1165640) for amino acid and peptide modification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on amino acids for methacrylic anhydride?

This compound primarily reacts with the nucleophilic amino groups of amino acids (e.g., the N-terminus and the side chain of lysine) to form a stable amide bond.[1][2] To a lesser extent, it can also react with hydroxyl groups on amino acid side chains (e.g., serine, threonine, tyrosine) to form ester linkages.[1][3] Carboxylic acid groups are generally not reactive towards this compound under typical aqueous reaction conditions.

Q2: What are the common side reactions to be aware of?

The most common side reactions include:

  • Hydrolysis: this compound can react with water to form methacrylic acid, which is often a competing reaction, especially in aqueous buffers.[2][4]

  • Polymerization: The methacrylate (B99206) group itself can undergo free-radical polymerization, leading to the formation of insoluble gels or high molecular weight byproducts.[5][6][7] This can be initiated by heat, light, or residual impurities.

  • Michael Addition: Nucleophiles, including the amino groups of other amino acids, can potentially add across the double bond of the methacrylate group (a Michael-type addition).[8][9][10] This is a more significant concern with highly nucleophilic groups like thiols (cysteine).

Q3: How does pH affect the reaction?

pH is a critical parameter. The amino groups of amino acids need to be deprotonated to be sufficiently nucleophilic to react with this compound.[4]

  • Low pH (acidic): Amino groups will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive.[4]

  • Neutral to Slightly Basic pH (7-9): This range is often a good compromise, as a sufficient fraction of the amino groups are deprotonated and reactive, while the rate of anhydride hydrolysis is manageable.

  • High pH (basic): While deprotonation of amines is favored, the rate of hydrolysis of this compound increases significantly, which can lead to low yields of the desired product.[11]

Q4: How can I prevent unwanted polymerization?

To prevent polymerization of the methacrylate groups:

  • Use Inhibitors: For storage of this compound and methacrylated products, use inhibitors like hydroquinone.[6]

  • Control Temperature: Avoid high temperatures during the reaction and storage, as heat can initiate polymerization.[5]

  • Degas Solutions: Oxygen can sometimes lead to the formation of peroxides that initiate polymerization.[5] Degassing your reaction mixture by sparging with an inert gas like nitrogen or argon can be beneficial.[5]

  • Avoid Light Exposure: UV light can also initiate polymerization. Protect your reaction from light.

Q5: What analytical techniques are recommended for product characterization and purity assessment?

A combination of techniques is often necessary:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of the modified amino acid or peptide and for separating it from starting materials and byproducts.[12][13][14][15][16][17][18][19]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is essential for confirming the molecular weight of the desired product and identifying any side products.[12][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for confirming the structure of the modified amino acid, including the presence of the methacrylate group.[20]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Product Yield 1. Incorrect pH: Amino groups may be protonated (pH too low) or the anhydride may have hydrolyzed (pH too high).[4] 2. Hydrolysis of this compound: The anhydride reacted with water before reacting with the amino acid.[2] 3. Low Reaction Temperature: The reaction rate may be too slow.1. Optimize pH: Adjust the reaction pH to a range of 7.5-9.0. Monitor the pH throughout the reaction and adjust as needed, as the formation of methacrylic acid will lower the pH.[4] 2. Control Reagent Addition: Add the this compound dropwise to the amino acid solution to favor the reaction with the amine over hydrolysis. 3. Increase Temperature (with caution): A moderate increase in temperature (e.g., to 50°C) can increase the reaction rate, but be mindful of potential polymerization.[21][22]
Presence of Multiple Products/Impurities 1. Side Chain Reactivity: Hydroxyl groups on serine, threonine, or tyrosine may have reacted. 2. Di-acylation: Both the N-terminus and a side-chain amine (e.g., lysine) have reacted. 3. Polymerization: The methacrylate groups have started to polymerize.[5][6] 4. Michael Addition: An amine has added to the double bond of the methacrylate.[8][10]1. Use Protecting Groups: For selective modification, protect reactive side chains before reacting with this compound. 2. Control Stoichiometry: Use a controlled molar ratio of this compound to the amino acid to minimize multiple additions. 3. Add Inhibitors/Control Conditions: Add a free-radical inhibitor (if compatible with your system) and control temperature and light exposure.[6] 4. Optimize Reaction Conditions: Lowering the pH slightly may reduce the nucleophilicity of the amine enough to disfavor Michael addition while still allowing acylation.
Product is an Insoluble Gel 1. Extensive Polymerization: Widespread cross-linking has occurred.[5][6][7]1. Review Polymerization Prevention Strategies: Ensure inhibitors are used correctly, lower the reaction temperature, and protect from light.[5][6] 2. Reduce Reactant Concentration: Working in more dilute solutions can sometimes reduce the likelihood of intermolecular polymerization. 3. Purify Monomer: If you suspect impurities are initiating polymerization, purify the this compound before use.[5]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and methacrylic acid have similar properties, making separation difficult. 2. Product Instability: The product may be degrading during purification.1. Optimize HPLC Method: Develop a gradient elution method for your RP-HPLC to improve the separation. Consider other chromatography techniques like ion-exchange chromatography.[17][23] 2. Use Extraction: A liquid-liquid extraction may help to remove some impurities before chromatography. 3. Work at Low Temperatures: Perform purification steps at low temperatures to minimize degradation.

Experimental Protocols

Protocol 1: General Methacrylation of an Amino Acid with a Non-Reactive Side Chain (e.g., Glycine)
  • Dissolve the Amino Acid: Dissolve the amino acid in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 8.5. A typical concentration is 10 mg/mL.

  • Cool the Solution: Place the reaction vessel in an ice bath to control the reaction temperature.

  • Add this compound: While stirring, slowly add a 1.2 to 2-fold molar excess of this compound to the amino acid solution.

  • Monitor and Adjust pH: Continuously monitor the pH of the reaction mixture. As the reaction proceeds, methacrylic acid is formed, which will lower the pH. Maintain the pH at 8.5 by adding a base (e.g., 5 M NaOH) dropwise.

  • Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: The reaction can be stopped by significantly lowering the pH (e.g., to pH 3) with an acid like HCl, which will protonate any remaining amino groups.

  • Purification: Purify the methacryloyl-amino acid using RP-HPLC.

  • Verification: Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: Methacrylation of Lysine

This protocol assumes modification of both the N-terminus and the epsilon-amino group is acceptable. For selective modification, appropriate protecting group strategies must be employed prior to this protocol.

  • Dissolve Lysine: Dissolve L-lysine hydrochloride in a buffer with a pH of 9.0.

  • Molar Ratio: Use a 2.5 to 3-fold molar excess of this compound to account for both amino groups.

  • Follow General Protocol: Proceed with steps 2-8 from Protocol 1, ensuring careful pH control. The pH will drop more significantly due to the reaction at two sites.

Visualizations

Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Amino_Acid Amino Acid (-NH2) Product Methacryloyl-Amino Acid (Amide Bond) Amino_Acid->Product + MAA (pH 7.5-9) MAA Methacrylic Anhydride MAA->Product Polymerization Polymerization (Insoluble Gel) Product->Polymerization Heat/Light/ Initiator Michael_Addition Michael Addition Product Product->Michael_Addition + Nucleophile (e.g., R-NH2) MAA2 Methacrylic Anhydride Hydrolysis Hydrolysis Product (Methacrylic Acid) MAA2->Hydrolysis + H2O

Caption: Main and side reaction pathways for this compound with amino acids.

Troubleshooting_Workflow cluster_exp Experimental Workflow cluster_troubleshoot Troubleshooting start Start Experiment reaction Run Methacrylation Reaction start->reaction analysis Analyze Crude Product (HPLC, LC-MS) reaction->analysis check_yield Low Yield? analysis->check_yield end Successful Product check_purity Multiple Peaks? check_yield->check_purity No adjust_ph Adjust pH (7.5-9.0) check_yield->adjust_ph Yes check_purity->end No use_pg Use Protecting Groups check_purity->use_pg Yes control_reagents Control Reagent Addition & Temp. adjust_ph->control_reagents control_reagents->reaction prevent_poly Prevent Polymerization (Inhibitor, Temp, Light) use_pg->prevent_poly prevent_poly->reaction

Caption: A logical workflow for troubleshooting common issues in amino acid methacrylation.

References

Technical Support Center: Controlling the Reaction of Methacrylic Anhydride with Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methacrylic anhydride (B1165640) and polymers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in controlling your reaction rates and achieving optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My polymerization reaction with methacrylic anhydride is not initiating or is proceeding very slowly. What are the common causes?

A1: Several factors can inhibit or slow down your polymerization reaction. Common culprits include the presence of inhibitors in the monomer, insufficient initiator concentration, and low reaction temperatures.[1] this compound is often supplied with inhibitors like hydroquinone (B1673460) (HQ) to prevent premature polymerization during storage.[1] These must be removed or overcome for the reaction to proceed efficiently. Additionally, the concentration of the initiator is critical; if it's too low, the initiation rate will be slow, leading to a long induction period or complete failure.[1] Temperature also plays a crucial role, as lower temperatures decrease the rate of initiator decomposition and overall reaction kinetics.[1][2]

Q2: The viscosity of my reaction mixture is increasing too rapidly, leading to gelation. How can I prevent this?

A2: Rapid increases in viscosity and premature gelation are often due to uncontrolled polymerization, a phenomenon known as the gel effect or Trommsdorff–Norrish effect. This can be mitigated by carefully controlling the reaction temperature using a constant temperature bath and efficient stirring to dissipate heat.[1] Reducing the initiator concentration will also slow down the initial rate of polymerization.[1] The addition of a chain transfer agent can help control the molecular weight of the polymer chains and reduce viscosity.[1]

Q3: What are the key factors that influence the reaction rate of this compound with polymers containing hydroxyl or amine groups?

A3: The primary factors influencing the reaction rate include temperature, catalyst, and the molar ratio of reactants. The reaction of this compound with hydroxyl or amino groups is an acylation reaction.[3][4][5] Increasing the reaction temperature generally increases the reaction rate.[2][6] The choice of catalyst, such as a Lewis acid or a basic compound, can significantly accelerate the reaction.[3][6] The stoichiometry of this compound to the functional groups on the polymer is also a critical parameter to control the degree of modification.

Q4: How can I purify the methacrylated polymer after the reaction?

A4: Purification is essential to remove unreacted this compound, methacrylic acid byproduct, and any catalysts. A common method is precipitation of the polymer in a non-solvent. For example, the polymer can be dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and then precipitated into a non-solvent such as methanol (B129727) or hexane.[7][8] This process may need to be repeated to ensure high purity.[8] Dialysis against deionized water is another effective method for water-soluble polymers.[9] For some systems, washing the reaction mixture with an aqueous alkaline solution followed by an aqueous acid solution can be employed to remove acidic impurities.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the reaction of this compound with polymers.

Issue Possible Causes Troubleshooting Steps
Low or No Product Yield - Presence of inhibitors in this compound.- Insufficient initiator concentration or degraded initiator.- Low reaction temperature.- Presence of oxygen, which can inhibit radical polymerization.- Remove inhibitor from this compound using an inhibitor removal column.[1]- Optimize initiator concentration; ensure proper storage of the initiator.[1][10]- Increase the reaction temperature within the recommended range for your system.[2][6]- Degas the reaction mixture by sparging with an inert gas (e.g., nitrogen, argon) or using freeze-pump-thaw cycles.[1]
Poorly Controlled Polymerization (Gelation) - Reaction temperature is too high, leading to the gel effect.- High initiator concentration.- High monomer concentration.- Implement precise temperature control with a water or oil bath and ensure vigorous stirring.[1]- Reduce the initiator concentration.[1]- Perform the reaction in a more dilute solution.
Inconsistent Degree of Methacrylation - Inaccurate measurement of reactants.- Inhomogeneous reaction mixture.- Fluctuation in reaction temperature.- Calibrate balances and ensure accurate dispensing of all reagents.- Ensure efficient and continuous stirring throughout the reaction.- Maintain a stable reaction temperature using a reliable heating system.[10]
Formation of Bubbles or Voids in the Final Polymer - Volume shrinkage during polymerization.- Presence of dissolved gases in the monomer.- Implement controlled, gradual polymerization to manage shrinkage.- Degas the monomer solution prior to initiating polymerization.[1]- Consider curing under pressure to suppress bubble formation.[1]
Brittle Polymer Product - Low molecular weight of the polymer.- Incomplete polymerization.- Excessive crosslinking.- Adjust initiator and monomer concentrations to target a higher molecular weight.- Ensure the reaction goes to completion by extending the reaction time or adjusting the temperature.- Optimize the concentration of any cross-linking agents used.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters that influence the reaction of this compound. Note that specific values can vary significantly based on the polymer, solvent, and specific reaction conditions.

Parameter Typical Range/Value Effect on Reaction Reference
Reaction Temperature 0 °C to 100 °CHigher temperatures generally increase the reaction rate but can lead to side reactions or uncontrolled polymerization.[6][2][6]
Initiator Concentration (for polymerization) 0.05 wt% to 2.75 wt%Higher concentrations lead to a faster polymerization rate and shorter setting times.[11][1][11]
pH (for aqueous reactions) 7.5 to 13.5 (for neutralization/washing)An alkaline pH is used to neutralize acidic byproducts and unreacted anhydride.[5][6][5][6]
Catalyst Concentration (for acylation) Varies with catalyst type (e.g., 4 mol % for some metal compounds)Catalysts can significantly increase the rate of acylation of hydroxyl and amine groups.[12][3][12]

Experimental Protocols

Protocol 1: General Procedure for Methacrylation of a Hydroxyl-Containing Polymer

This protocol provides a general guideline for the functionalization of a polymer containing hydroxyl groups (e.g., polyvinyl alcohol, dextran, carboxymethylcellulose) with this compound.

  • Dissolution of Polymer: Dissolve the hydroxyl-containing polymer in a suitable solvent (e.g., deionized water for water-soluble polymers, or an organic solvent like dimethylformamide (DMF) for others) in a round-bottom flask to a desired concentration (e.g., 2.5 g in 125 mL).[9]

  • Inert Atmosphere: If conducting a radical polymerization, purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Addition of this compound: While stirring vigorously, add the desired amount of this compound to the polymer solution. The molar ratio of this compound to the hydroxyl groups on the polymer will determine the theoretical degree of substitution.

  • pH Adjustment (for aqueous systems): For reactions in water, it is often necessary to maintain a specific pH to facilitate the reaction and prevent side reactions. The pH can be continuously adjusted to a target value (e.g., pH 8) using a solution of sodium hydroxide (B78521) (NaOH).[9]

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) with continuous stirring for a specified period (e.g., 24 hours).[9]

  • Purification:

    • Dialysis: For water-soluble polymers, transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for several days to remove unreacted reagents and byproducts.[9]

    • Precipitation: For polymers soluble in organic solvents, precipitate the modified polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., methanol, ethanol, or hexane).[7][13] Collect the precipitate by filtration.

  • Drying: Dry the purified polymer product, for instance, by lyophilization (freeze-drying) for aqueous samples or in a vacuum oven at a moderate temperature for others, to obtain the final methacrylated polymer.[9]

  • Characterization: Confirm the successful methacrylation and determine the degree of substitution using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[9][13]

Protocol 2: Removal of Inhibitor from Methacrylic Monomers

This protocol describes a standard laboratory procedure for removing inhibitors (like hydroquinone) from methacrylate (B99206) monomers before polymerization.

  • Prepare the Column: Pack a chromatography column with activated basic alumina (B75360).

  • Equilibrate the Column: Pass a small amount of the solvent that will be used for the reaction through the column to wet the alumina. Allow the solvent to drain to the top of the alumina bed.[1]

  • Load the Monomer: Carefully add the methacrylate monomer containing the inhibitor to the top of the column.[1]

  • Elute the Monomer: Allow the monomer to pass through the alumina column under gravity. The inhibitor will be adsorbed onto the alumina.[1]

  • Collect the Purified Monomer: Collect the purified, inhibitor-free monomer in a clean, dry flask.[1]

  • Storage: Store the purified monomer in a refrigerator and use it as soon as possible to prevent spontaneous polymerization.[1]

Visualizations

Reaction_Workflow Workflow for Polymer Methacrylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis polymer_sol Dissolve Polymer in Solvent inert_atm Establish Inert Atmosphere polymer_sol->inert_atm add_ma Add this compound inert_atm->add_ma ph_adjust Adjust pH (if aqueous) add_ma->ph_adjust react React at Controlled Temperature ph_adjust->react purify Purify Product (Dialysis or Precipitation) react->purify dry Dry Purified Polymer purify->dry characterize Characterize Product (NMR, FTIR) dry->characterize

Caption: Workflow for the methacrylation of polymers.

Troubleshooting_Logic Troubleshooting Polymerization Issues start Problem with Polymerization q_initiation Is the reaction not initiating? start->q_initiation q_control Is the reaction uncontrolled (gelation)? start->q_control sol_inhibitor Check for/Remove Inhibitors q_initiation->sol_inhibitor Yes sol_initiator Optimize Initiator Concentration q_initiation->sol_initiator Yes sol_temp_low Increase Reaction Temperature q_initiation->sol_temp_low Yes sol_temp_high Improve Temperature Control q_control->sol_temp_high Yes sol_concentration Reduce Initiator/Monomer Concentration q_control->sol_concentration Yes

Caption: Logic diagram for troubleshooting common polymerization problems.

References

troubleshooting inconsistent results in GelMA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Gelatin Methacryloyl (GelMA). Find answers to frequently asked questions and step-by-step guides to resolve inconsistencies in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the degree of functionalization (DoF) in GelMA synthesis?

A1: The molar ratio of methacrylic anhydride (B1165640) (MAA) to the reactive amine groups on the gelatin backbone is the most impactful parameter for controlling the Degree of Functionalization (DoF).[1] However, other factors such as the reaction pH, temperature, and the type of gelatin used also play a significant role.[2][3] For instance, using a carbonate-bicarbonate (CB) buffer at a pH of 9 can significantly increase reaction efficiency compared to using phosphate-buffered saline (PBS) at a neutral pH.[4]

Q2: Why am I seeing significant batch-to-batch variability in my GelMA?

A2: Batch-to-batch variability is a common challenge in GelMA synthesis and can stem from several sources.[5] Inconsistencies in the starting gelatin material (e.g., source, bloom strength, and even different batches from the same supplier) can lead to different numbers of reactive groups.[6][7] Furthermore, a lack of standardized and precisely controlled reaction conditions, such as pH and temperature, can cause variations.[5][8] Adopting a "one-pot" synthesis method, where the pH is adjusted before a single addition of MAA, has been shown to improve batch-to-batch consistency.[2][9]

Q3: My GelMA solution is opaque after dialysis. Is this normal?

A3: An opaque or cloudy GelMA solution after dialysis is not typical and may indicate issues with protein aggregation or precipitation.[10] This could be due to several factors, including improper pH during synthesis or dialysis, or the presence of impurities. It is also worth ensuring that the dialysis is performed against deionized water to avoid the introduction of metallic ions that could interfere with the final hydrogel properties.[11]

Q4: My GelMA won't form a hydrogel after photocrosslinking. What could be the problem?

A4: Failure to form a gel can be attributed to several factors. A low degree of functionalization (DoF) means there are insufficient methacryloyl groups to form a stable crosslinked network.[12] Oxygen is a potent inhibitor of free-radical polymerization; therefore, degassing the GelMA solution before crosslinking or covering the solution to minimize oxygen exposure can help.[12] Additionally, ensure that the photoinitiator concentration and the UV light intensity and exposure time are appropriate for your system.[3][13]

Q5: What is the purpose of dialysis and can it be skipped?

A5: Dialysis is a critical purification step to remove unreacted methacrylic anhydride (MAA) and other small-molecule byproducts from the GelMA solution.[8] Unreacted MAA is cytotoxic, so its removal is essential for any cell-based applications.[11] Therefore, dialysis should not be skipped. The process is typically carried out for several days against deionized water, with frequent water changes, to ensure complete removal of impurities.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Low Degree of Functionalization (DoF)

This guide will help you troubleshoot and optimize your GelMA synthesis to achieve a consistent and desired DoF.

Troubleshooting Workflow for Inconsistent DoF

cluster_factors Key Factors to Investigate start Start: Inconsistent DoF check_gelatin Verify Gelatin Source & Type (A vs B) start->check_gelatin check_ph Monitor & Control Reaction pH check_gelatin->check_ph Consistent Source check_maa Optimize MAA Concentration check_ph->check_maa Controlled pH check_buffer Evaluate Buffer System (PBS vs CB) check_maa->check_buffer Optimized MAA implement_one_pot Implement 'One-Pot' Method check_buffer->implement_one_pot CB Buffer Selected consistent_dof Achieve Consistent DoF implement_one_pot->consistent_dof

Caption: Troubleshooting workflow for inconsistent Degree of Functionalization (DoF).

Parameter Recommendation Rationale Citations
Gelatin Source Standardize the gelatin source, type (A or B), and bloom strength for all syntheses.Different gelatin sources and types have varying numbers of free amine groups and different isoelectric points (IEP), which significantly affects the reaction with MAA. Type A gelatin has an IEP of 7-9, while Type B has an IEP of 5-6.[2][7][9]
Reaction pH Maintain a constant pH of 9.0 throughout the reaction, especially when using carbonate-bicarbonate (CB) buffer.The reaction between MAA and the amine groups of gelatin is highly pH-dependent. A pH above the isoelectric point of gelatin ensures that the amine groups are deprotonated and available for reaction. A drop in pH during the reaction can inhibit the functionalization.[4][7]
This compound (MAA) Concentration Carefully control the molar ratio of MAA to gelatin.This is the primary determinant of the DoF. Too little MAA will result in a low DoF, while an excess can be wasteful and require more extensive purification.[1][4]
Buffer System Consider using a 0.25 M carbonate-bicarbonate (CB) buffer instead of PBS.CB buffer at pH 9.0 has been shown to be more efficient for the methacrylation reaction, allowing for a higher DoF with less MAA compared to PBS at pH 7.4.[2][4]
Issue 2: Product Loss and Inconsistencies During Purification and Lyophilization

This section provides guidance on minimizing product loss and ensuring consistency during the post-synthesis processing of GelMA.

Post-Synthesis Processing Workflow

start Start: Synthesized GelMA Solution dialysis Dialysis (vs. DI water, 40-50°C, 5-7 days) start->dialysis check_mwco Check Dialysis Tubing MWCO (12-14 kDa) & Integrity dialysis->check_mwco freezing Controlled Freezing (-80°C) check_mwco->freezing No Leaks lyophilization Lyophilization (Freeze-drying, 3-5 days) freezing->lyophilization final_product Final Product: Dry, Porous GelMA lyophilization->final_product

Caption: Workflow for GelMA purification and drying.

Process Step Common Issue Troubleshooting Recommendation Rationale Citations
Dialysis Significant loss of product.Ensure the molecular weight cut-off (MWCO) of the dialysis tubing is appropriate (typically 12-14 kDa) and that the tubing has no leaks.Gelatin has a broad molecular weight distribution, and smaller fragments may be lost if the MWCO is too high. Damaged tubing will lead to product loss.[14][15]
Inconsistent hydrogel properties between batches.Maintain a consistent temperature of the dialysis water (e.g., 40-50°C) and a regular schedule for water changes.Water temperature can affect the efficiency of dialysis and the final properties of the GelMA. Inconsistent purification can lead to batch variability.[8][16]
Lyophilization Inconsistent pore structure of the final hydrogel.Standardize the freezing temperature and duration before lyophilization.The freezing process determines the ice crystal size, which in turn dictates the pore size of the lyophilized GelMA scaffold. Lower freezing temperatures and longer freezing times generally result in smaller pore sizes.[17][18]
Damage to the GelMA structure.Avoid overly aggressive lyophilization cycles.Lyophilization is a harsh process that can damage biological molecules. A well-controlled, gentle cycle can help preserve the integrity of the GelMA.[8][19]

Experimental Protocols

Key Experiment: "One-Pot" Synthesis of GelMA

This protocol is adapted from methods reported to improve batch-to-batch consistency.[2][9]

  • Dissolve Gelatin: Dissolve 10 g of Type A porcine skin gelatin in 100 mL of 0.25 M carbonate-bicarbonate (CB) buffer in a flask. Heat the solution to 50°C and stir until the gelatin is completely dissolved.

  • pH Adjustment: Cool the solution to room temperature and adjust the pH to 9.0 using 5 M NaOH.

  • Methacrylation: Add the desired amount of this compound (MAA) dropwise to the gelatin solution while stirring vigorously. The amount of MAA will determine the target DoF.

  • Reaction: Allow the reaction to proceed for 1-3 hours at 50°C with continuous stirring.

  • Termination: Stop the reaction by diluting the solution 5-fold with warm (40°C) deionized water.

  • Purification: Transfer the solution to dialysis tubing (12-14 kDa MWCO) and dialyze against deionized water at 40-50°C for 5-7 days, changing the water twice daily.

  • Lyophilization: Freeze the purified GelMA solution at -80°C for at least 24 hours, then lyophilize for 3-5 days to obtain a white, porous foam.

  • Storage: Store the lyophilized GelMA desiccated at -20°C or -80°C.

Key Experiment: Determination of Degree of Functionalization (DoF) by ¹H-NMR

The DoF is a critical parameter that quantifies the percentage of lysine (B10760008) amine groups that have been functionalized with methacryloyl groups.

  • Sample Preparation: Dissolve 10-20 mg of lyophilized GelMA in 1 mL of deuterium (B1214612) oxide (D₂O).

  • NMR Spectroscopy: Acquire the ¹H-NMR spectrum of the solution.

  • Data Analysis: The DoF can be calculated by comparing the integral of the protons of the methacryloyl groups (peaks at approximately 5.4-5.7 ppm) to the integral of the methylene (B1212753) protons of the lysine side chains (peak at approximately 2.8-3.0 ppm). The degree of substitution is a significant parameter for controlling the properties of GelMA.[4]

References

Technical Support Center: Methacrylic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction efficiency of methacrylic anhydride (B1165640), with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting methacrylic anhydride with amine-containing molecules?

A1: The optimal pH for the methacrylation of amine groups is generally in the slightly alkaline range of 7 to 9.[1][2][3][4] This pH range ensures that a significant portion of the primary amine groups are deprotonated and thus nucleophilic enough to react with the anhydride, while minimizing the competing hydrolysis of this compound.

Q2: What happens if the pH of the reaction is too low?

A2: If the pH is too low (acidic), the primary amine groups on your substrate will be protonated (-NH3+). This protonation reduces their nucleophilicity, which significantly hinders their ability to attack the this compound.[3] The result is a lower degree of substitution and reduced reaction efficiency.

Q3: What are the consequences of running the reaction at a very high pH?

A3: At a high pH (e.g., above 10), the rate of hydrolysis of this compound increases substantially.[3] The hydroxide (B78521) ions in the basic solution will readily attack the anhydride, converting it to methacrylic acid. This side reaction consumes the anhydride, making it unavailable to react with your target molecule and thus lowering the overall efficiency of the desired methacrylation.

Q4: The pH of my reaction drops over time. Why does this happen and how can I prevent it?

A4: The reaction of this compound with an amine or hydroxyl group produces methacrylic acid as a byproduct.[1][2][4] This acidic byproduct will cause the pH of the reaction mixture to decrease. To counteract this, it is crucial to use a buffer system (e.g., carbonate-bicarbonate buffer) or to periodically monitor and adjust the pH by adding a base like sodium hydroxide (NaOH) throughout the reaction.[4][5]

Q5: Can I use a buffer like PBS for my methacrylation reaction?

A5: While phosphate-buffered saline (PBS) is a common biological buffer, it may not have sufficient buffering capacity to maintain a stable pH during a methacrylation reaction, especially with high concentrations of reactants.[4] The formation of methacrylic acid can overwhelm the buffering capacity of PBS, leading to a drop in pH.[4] A carbonate-bicarbonate buffer is often a more suitable choice for maintaining a stable alkaline pH.[4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Degree of Substitution (DS) Incorrect pH: The pH may be too low, leading to protonation of amine groups, or too high, causing excessive hydrolysis of the this compound.[3]- Ensure the initial pH of the reaction mixture is within the optimal range (typically 7-9).[1][2][3][4] - Use a suitable buffer with adequate capacity (e.g., 0.25 M Carbonate-Bicarbonate buffer).[4] - Monitor the pH throughout the reaction and adjust as necessary with a base (e.g., NaOH).[5]
Hydrolysis of this compound: The anhydride may have degraded due to moisture.- Use fresh or properly stored this compound. - Minimize exposure of the anhydride to air and moisture.[6][7]
Formation of Gel-like Aggregates Uncontrolled pH Drop: A significant decrease in pH during the reaction can lead to aggregation of certain substrates, like gelatin.[1]- Implement robust pH control measures as described above.
High Degree of Substitution: An excessively high degree of substitution can sometimes lead to premature crosslinking or aggregation.- Consider reducing the amount of this compound used in the reaction.
Inconsistent Results Between Batches Variable pH Control: Inconsistent monitoring and adjustment of pH can lead to batch-to-batch variability.[5]- Standardize the pH control protocol, including the type and concentration of buffer, the method and frequency of pH measurement, and the procedure for pH adjustment.[5]
Poor Miscibility: this compound has poor miscibility in water, which can lead to localized reactions and inconsistent results.[5]- Ensure vigorous and consistent stirring throughout the reaction to improve the dispersion of the anhydride.

Data Presentation

Table 1: Impact of Initial pH on the Degree of Substitution (DS) of Gelatin Methacrylate (GelMA)

Initial pHDegree of Substitution (%)Observations
8LowerReaction may be hindered by greater protonation of free amino groups.[3]
9HighOptimal for balancing the deprotonation of amino groups with the rate of this compound hydrolysis.[3][4]
10LowerMay be hampered by excess hydrolysis of this compound catalyzed by the strong base.[3]
11LowerSignificant hydrolysis of this compound is expected, reducing the efficiency of the methacrylation reaction.[3]

Note: The exact degree of substitution can vary depending on other reaction parameters such as temperature, reaction time, and reactant concentrations.

Experimental Protocols

Protocol: Synthesis of Gelatin Methacrylate (GelMA) with pH Control

This protocol provides a general methodology for the synthesis of GelMA, emphasizing pH control.

  • Dissolution of Gelatin:

    • Prepare a 10% (w/v) gelatin solution by dissolving gelatin in a 0.25 M carbonate-bicarbonate (CB) buffer at 50°C with continuous stirring until fully dissolved.[4]

  • Initial pH Adjustment:

    • Adjust the pH of the gelatin solution to 9.0 using 5 M sodium hydroxide (NaOH) or 6 M hydrochloric acid (HCl) while monitoring with a calibrated pH meter.[4]

  • Addition of this compound:

    • Slowly add a predetermined amount of this compound (e.g., 0.1 mL per gram of gelatin) to the gelatin solution under vigorous stirring.[4]

  • Reaction:

    • Allow the reaction to proceed for a specified time (e.g., 3 hours) at 50°C with continuous stirring.[4]

    • Crucially, monitor the pH of the reaction mixture periodically (e.g., every 30 minutes) and maintain it at 9.0 by adding small volumes of 5 M NaOH as needed. [5]

  • Reaction Quenching:

    • Stop the reaction by adjusting the pH to 7.4.[4]

  • Purification:

    • Dialyze the resulting solution against deionized water for several days to remove unreacted reagents and byproducts.

    • Lyophilize the purified solution to obtain the final GelMA product.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Methacrylation with pH Control cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction dissolve Dissolve Substrate in Buffer adjust_ph_initial Initial pH Adjustment to Optimal Range dissolve->adjust_ph_initial add_anhydride Add this compound adjust_ph_initial->add_anhydride react React at Controlled Temperature add_anhydride->react monitor_ph Monitor pH react->monitor_ph Periodically quench Quench Reaction react->quench After set time adjust_ph_reaction Adjust pH monitor_ph->adjust_ph_reaction If pH deviates adjust_ph_reaction->react purify Purify Product quench->purify characterize Characterize Product purify->characterize

Caption: Workflow for a typical methacrylation reaction emphasizing pH control.

ph_impact Impact of pH on this compound Reaction Pathways cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH (7-9) cluster_high_ph High pH (Basic) MA Methacrylic Anhydride amine_protonated Amine Group (Protonated, -NH3+) MA->amine_protonated Reduced Nucleophilic Attack amine_deprotonated Amine Group (Deprotonated, -NH2) MA->amine_deprotonated Effective Nucleophilic Attack hydrolysis Hydrolysis MA->hydrolysis Competing Reaction low_efficiency Low Reaction Efficiency amine_protonated->low_efficiency high_efficiency High Reaction Efficiency amine_deprotonated->high_efficiency methacrylic_acid Methacrylic Acid hydrolysis->methacrylic_acid low_efficiency_high Low Reaction Efficiency hydrolysis->low_efficiency_high

Caption: pH-dependent reaction pathways of this compound.

References

Technical Support Center: Methacrylation Yield Improvement Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methacrylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their methacrylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of a methacrylation reaction?

The yield and degree of substitution in a methacrylation reaction are highly sensitive to several factors. The most critical include:

  • pH of the reaction mixture: The pH must be carefully controlled, typically between 8 and 10, to ensure the targeted functional groups (e.g., primary amines on proteins) are deprotonated and thus reactive towards methacrylic anhydride (B1165640).[1][2]

  • Molar ratio of reactants: The ratio of the methacrylating agent (like methacrylic anhydride or glycidyl (B131873) methacrylate) to the polymer is a key determinant of the final degree of substitution.[3][4]

  • Reaction temperature: Temperature affects the reaction kinetics. While higher temperatures can increase the reaction rate, they may also lead to degradation of the polymer or unwanted side reactions.[1][5] Reactions are often conducted at controlled temperatures, for instance, on ice or at 50°C, depending on the specific polymer.[2][3]

  • Reaction time: Sufficient time is required for the reaction to proceed to completion. However, extended reaction times can also lead to hydrolysis of the methacrylating agent, especially in aqueous solutions.[1]

  • Purity of reagents: The presence of impurities in the polymer or the methacrylating agent can interfere with the reaction and lead to lower yields.[5][6] It is crucial to use high-quality reagents to ensure reliable and reproducible results.[6]

Q2: How can I improve a low degree of methacrylation?

If you are experiencing a low degree of methacrylation, consider the following troubleshooting steps:

  • Optimize the pH: Ensure the pH of the reaction mixture is within the optimal range for your specific polymer. For proteins like gelatin, a pH of 9.0 has been shown to be effective.[4][7] Regular monitoring and adjustment of the pH during the reaction can also be beneficial.[1]

  • Adjust the reactant ratio: Gradually increase the molar ratio of the methacrylating agent to the polymer.[4] This can help drive the reaction towards a higher degree of substitution.

  • Control the temperature: For temperature-sensitive polymers, performing the reaction at a lower temperature (e.g., on ice) can sometimes improve the degree of methacrylation by minimizing side reactions.[1]

  • Consider stepwise addition: Instead of adding the methacrylating agent all at once, a stepwise or sequential addition can help maintain a more stable pH and improve reaction efficiency.[1][2]

  • Ensure reactant purity: Verify the purity of your polymer and methacrylating agent. If necessary, purify the polymer before the reaction to remove any interfering substances.[5]

Q3: What is the impact of the solvent on the methacrylation reaction?

The choice of solvent is critical. While aqueous buffers like phosphate-buffered saline (PBS) or carbonate-bicarbonate (CB) buffer are common, especially for biopolymers, organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used.[2][3] The use of an organic co-solvent can sometimes increase the degree of substitution but may introduce toxicity concerns.[2] For green chemistry approaches, water is the preferred solvent.[1]

Q4: How do I purify the methacrylated product to improve final yield and purity?

Proper purification is essential to remove unreacted reagents and byproducts. Common purification methods include:

  • Dialysis: This is a widely used method, especially for water-soluble polymers. The reaction mixture is dialyzed against distilled water for several days to remove small molecules like unreacted this compound and methacrylic acid.[3][8]

  • Precipitation: The methacrylated polymer can be precipitated out of solution by adding a non-solvent, such as cold ethanol.[1] The precipitate can then be collected by filtration or centrifugation.

  • Filtration: Using appropriate membrane filters, such as polycarbonate membranes, can improve the recovery of the purified product.[1][2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during methacrylation experiments.

Issue: Low or Inconsistent Degree of Methacrylation
Possible Cause Troubleshooting Steps
Incorrect pH Verify the pH of your buffer before starting the reaction. Monitor and adjust the pH throughout the reaction, as the formation of methacrylic acid will lower the pH.[1] Consider using a higher molarity buffer for better pH control.[7]
Suboptimal Reactant Ratio Systematically vary the ratio of this compound to your polymer. A higher ratio generally leads to a higher degree of substitution, but excessive amounts can lead to unwanted modifications.[4]
Reaction Temperature Too High or Too Low Optimize the reaction temperature. For some polymers, lower temperatures (e.g., 4°C) can lead to a higher degree of methacrylation.[1] For others, a moderate temperature (e.g., 50°C) is optimal.[3][4]
Hydrolysis of this compound In aqueous solutions, this compound can hydrolyze. Consider adding the anhydride in a stepwise manner to maintain its effective concentration.[1][2]
Impure Reactants Use high-purity starting materials. If you suspect impurities in your polymer, consider a purification step (e.g., dialysis) before methacrylation.[5]
Inadequate Mixing Ensure vigorous and continuous stirring throughout the reaction to ensure homogeneity.[3]
Issue: Polymer Degradation During Reaction
Possible Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature. For sensitive biopolymers, conducting the reaction at a lower temperature for a longer duration may be beneficial.[9]
Extreme pH Avoid highly acidic or alkaline conditions that could lead to hydrolysis of the polymer backbone. Maintain the pH within the recommended range for your specific polymer.
Mechanical Stress Excessive stirring speeds can sometimes lead to mechanical degradation of high molecular weight polymers.

Experimental Protocols

General Protocol for Methacrylation of Gelatin (GelMA)

This protocol is a general guideline and may require optimization for specific applications.

  • Dissolve Gelatin: Prepare a 10% (w/v) solution of gelatin in a suitable buffer, such as 0.25 M carbonate-bicarbonate buffer (pH 9.0).[4][7] Heat the solution to 50°C with stirring until the gelatin is completely dissolved.[4]

  • Add this compound: While maintaining the temperature and stirring, slowly add a predetermined amount of this compound (e.g., a feed ratio of 0.1 to 1 mL per gram of gelatin).[4]

  • React: Allow the reaction to proceed for a set time, typically 1 to 3 hours, while maintaining the temperature and stirring.[4][7]

  • Stop the Reaction: Dilute the reaction mixture with warm (40°C) distilled water to stop the reaction.[3]

  • Purify: Dialyze the solution against distilled water for several days at 37-40°C to remove unreacted this compound and byproducts.[8]

  • Lyophilize: Freeze the purified solution at -80°C and then lyophilize for 3-4 days to obtain a porous, white foam of GelMA.[4][8]

  • Characterize: Determine the degree of substitution using techniques like ¹H NMR spectroscopy or a TNBS assay.[7][10]

Quantification of Degree of Methacrylation using ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a common method to determine the degree of methacrylation.

  • Sample Preparation: Dissolve a known amount of the lyophilized methacrylated polymer in deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: The degree of methacrylation can be calculated by integrating the characteristic peaks of the methacrylate (B99206) protons (typically around 5.6 and 6.1 ppm) and comparing them to the integral of a stable proton peak from the polymer backbone (e.g., the methylene (B1212753) protons of lysine (B10760008) for gelatin).[7][11]

Visualizations

TroubleshootingWorkflow Troubleshooting Low Methacrylation Yield start Low Methacrylation Yield check_pH Verify and Optimize pH (8-10) start->check_pH check_ratio Increase Methacrylating Agent Ratio check_pH->check_ratio pH is optimal end_success Yield Improved check_pH->end_success pH adjustment improved yield check_temp Optimize Reaction Temperature check_ratio->check_temp Ratio adjustment no improvement check_ratio->end_success Ratio adjustment improved yield check_purity Assess Reagent Purity check_temp->check_purity Temp optimization no improvement check_temp->end_success Temp optimization improved yield purify_reagents Purify Starting Polymer check_purity->purify_reagents Impurity suspected stepwise_addition Implement Stepwise Addition of Reagent check_purity->stepwise_addition Reagents are pure purify_reagents->end_success stepwise_addition->end_success Improvement seen end_fail Consult Further Literature stepwise_addition->end_fail No improvement

Caption: A troubleshooting workflow for addressing low methacrylation yield.

MethacrylationReaction Simplified Methacrylation of a Primary Amine polymer Polymer-NH₂ Primary Amine product Methacrylated Polymer Polymer-NH-C(O)C(CH₃)=CH₂ polymer->product + anhydride This compound H₂C=C(CH₃)C(O)OC(O)C(CH₃)=CH₂ anhydride->product byproduct Methacrylic Acid H₂C=C(CH₃)COOH anhydride->byproduct +

Caption: Simplified reaction of a polymer's primary amine with this compound.

References

Technical Support Center: Stability of Methacrylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methacrylic anhydride (B1165640), focusing on the effects of temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of methacrylic anhydride, with a focus on temperature-related stability.

Issue 1: Decreased Product Purity or Presence of Impurities

  • Symptom: You observe a decrease in the purity of your this compound, or the appearance of new peaks in your analytical chromatogram (e.g., GC or HPLC). This may be accompanied by a change in the physical appearance of the liquid, such as increased viscosity or slight color change.

  • Possible Cause: The this compound may be undergoing thermal degradation or hydrolysis. Elevated temperatures can accelerate both the polymerization of the anhydride and its reaction with any residual water to form methacrylic acid.[1][2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the this compound is stored in a cool, dry, and dark place, preferably refrigerated between 2-8°C and under an inert atmosphere.[2] Avoid storing it near heat sources or in direct sunlight.

    • Check for Polymer Formation: A simple test for polymer presence is to dissolve a small amount of the anhydride in a solvent like methanol. Any polymer present will be insoluble and cause the solution to appear cloudy.

    • Analytical Confirmation: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the impurities. The primary degradation products to look for are methacrylic acid (from hydrolysis) and polymer/oligomers.[3]

    • Purification: If the impurity level is low, consider purification by distillation under reduced pressure. However, be cautious as heating during distillation can promote further polymerization. Ensure an appropriate inhibitor is present.

Logical Diagram for Troubleshooting Decreased Purity

start Symptom: Decreased Purity storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) start->storage polymer_check Check for Polymer (Methanol Test) storage->polymer_check analytical Confirm Impurities (GC/HPLC for Methacrylic Acid/Polymer) polymer_check->analytical decision Is Purity Acceptable? analytical->decision purify Consider Purification (Vacuum Distillation with Inhibitor) decision->purify No end Resolution decision->end Yes discard Discard and Use Fresh Stock purify->discard If purification is not feasible purify->end discard->end

Caption: Troubleshooting workflow for decreased this compound purity.

Issue 2: Spontaneous Polymerization of the Monomer

  • Symptom: The this compound becomes viscous, cloudy, or solidifies entirely, even at room temperature. This is often an exothermic process, and the container may feel warm.

  • Possible Cause: This is due to spontaneous polymerization, which can be initiated by heat, light, or the presence of contaminants. The inhibitor present in the this compound may have been depleted over time or due to improper storage.

  • Troubleshooting Steps:

    • Immediate Action: If you notice the onset of polymerization (e.g., warming of the container), and it is safe to do so, move the container to a well-ventilated area and cool it in an ice bath to slow down the reaction.

    • Do Not Seal Tightly: If polymerization is occurring in a sealed container, do not tighten the cap further, as pressure can build up.

    • Inhibitor Check: If you have the capability, you can analytically determine the concentration of the inhibitor (e.g., using HPLC). If the inhibitor level is low, you may be able to add more, but this is generally not recommended for previously opened containers.

    • Prevention: Always ensure that this compound is stored with an effective concentration of a suitable inhibitor and under the recommended storage conditions. Avoid exposure to high temperatures and UV light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, it is recommended to store this compound in a refrigerator at temperatures between 2°C and 8°C.[2] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.

Q2: How does temperature affect the shelf life of this compound?

Q3: What are the primary degradation products of this compound?

A3: The two primary degradation products are:

  • Methacrylic acid: Formed through hydrolysis, which is the reaction of the anhydride with water.[4] This reaction is exothermic and can be accelerated by acids.

  • Polythis compound: Formed through polymerization of the methacrylate (B99206) groups. This process can be initiated by heat, light, or radical initiators.

Q4: How can I tell if my this compound has started to polymerize?

A4: Signs of polymerization include an increase in viscosity, the liquid becoming cloudy or hazy, or the formation of a solid mass. The container may also feel warm to the touch due to the exothermic nature of the polymerization reaction.

Q5: Is it safe to use this compound that has been stored at room temperature for an extended period?

A5: It is not recommended. Even with an inhibitor, prolonged storage at room temperature can lead to a gradual decrease in purity due to slow polymerization and hydrolysis. It is best to test the purity of the material before use if it has not been stored under recommended conditions.

Data Presentation

Table 1: Effect of Temperature on this compound Stability (Qualitative)

Temperature RangeExpected StabilityPrimary Degradation PathwaysRecommended Actions
2-8°C (Refrigerated) High stability; suitable for long-term storage (up to 1 year).Minimal degradation.Recommended storage condition. Keep container sealed and under inert gas.
Room Temperature (~20-25°C) Moderate stability; slow degradation over time.Slow hydrolysis and polymerization.Suitable for short-term storage (days to weeks). Monitor for changes in viscosity or purity.
Elevated Temperature ( > 30°C) Low stability; significant degradation can occur.Accelerated hydrolysis and polymerization.Avoid prolonged exposure. If exposure occurs, test purity before use.
High Temperature ( > 60°C) Very low stability; rapid degradation and risk of runaway polymerization.Rapid and potentially hazardous polymerization and decomposition.Extreme caution required. Avoid these temperatures during storage and handling.

Experimental Protocols

Protocol 1: Determination of this compound Purity and Detection of Methacrylic Acid by Gas Chromatography (GC)

  • Objective: To quantify the purity of this compound and detect the presence of methacrylic acid, a primary hydrolysis product.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Materials:

    • This compound sample

    • High-purity solvent (e.g., acetone (B3395972) or dichloromethane)

    • Methacrylic acid standard

    • Internal standard (e.g., a stable hydrocarbon like dodecane)

  • Procedure:

    • Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound, methacrylic acid, and a constant concentration of the internal standard in the chosen solvent.

    • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of the solvent containing the internal standard.

    • GC Conditions (Example):

      • Column: A suitable capillary column for analyzing organic acids and anhydrides (e.g., a wax or a mid-polarity column).

      • Injector Temperature: 250°C

      • Detector Temperature: 270°C

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 230°C at a rate of 10°C/min.

      • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Analysis: Inject the standards and the sample solution into the GC.

    • Quantification: Identify the peaks for this compound, methacrylic acid, and the internal standard based on their retention times. Construct a calibration curve by plotting the peak area ratio of the analytes to the internal standard against their concentrations. Use this curve to determine the concentrations in the sample.

Workflow for GC Purity Analysis

prep_standards Prepare Calibration Standards (Anhydride, Acid, Internal Standard) analysis Inject Standards and Sample prep_standards->analysis prep_sample Prepare Sample Solution with Internal Standard prep_sample->analysis gc_setup Set Up GC-FID Conditions (Column, Temps, Ramp) gc_setup->analysis quantify Identify Peaks and Quantify using Calibration Curve analysis->quantify result Report Purity and Impurity Levels quantify->result

Caption: Workflow for GC-based purity analysis of this compound.

Protocol 2: Monitoring Polymerization of this compound using Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To qualitatively or semi-quantitatively monitor the conversion of monomeric this compound to its polymeric form over time at a given temperature.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer.

  • Materials:

    • This compound sample

    • Deuterated solvent (e.g., CDCl₃)

    • NMR tubes

  • Procedure:

    • Initial Spectrum: Prepare a solution of the fresh this compound in the deuterated solvent in an NMR tube. Acquire a ¹H NMR spectrum. The vinyl protons of the monomer will give characteristic signals (typically in the range of 5.5-6.5 ppm).[5]

    • Incubation: Store the NMR tube at the desired temperature for the stability study.

    • Time-course Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 24 hours).

    • Data Analysis: As polymerization occurs, the sharp signals of the monomer's vinyl protons will decrease in intensity, while broad signals corresponding to the polymer backbone will appear. The degree of polymerization can be estimated by comparing the integration of the monomer's vinyl proton signals to a stable internal reference peak or a non-reactive proton on the molecule.

Protocol 3: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability, including the onset of decomposition or polymerization, of this compound.

  • Instrumentation:

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

  • Procedure (DSC):

    • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 1-5 mg) into an aluminum DSC pan and hermetically seal it.

    • DSC Program: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Data Analysis: Monitor the heat flow as a function of temperature. Exothermic events (peaks pointing down) can indicate polymerization, while endothermic events (peaks pointing up) can indicate boiling or other phase transitions. The onset temperature of an exothermic peak can be taken as an indicator of the temperature at which polymerization begins to occur at a significant rate.

  • Procedure (TGA):

    • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan.

    • TGA Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.

    • Data Analysis: Monitor the sample mass as a function of temperature. A significant loss of mass indicates decomposition or boiling. The temperature at which mass loss begins is an indicator of the onset of thermal decomposition.

References

Validation & Comparative

A Comparative Guide: Methacrylic Anhydride vs. Methacryloyl Chloride for Amine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of amine groups with methacryloyl moieties is a critical step in synthesizing polymers for a range of applications, including hydrogels, drug delivery systems, and bioinks. This process, known as methacrylation, imparts photoreactive groups, allowing for precise control over crosslinking and material properties. The two most common reagents for this purpose are methacrylic anhydride (B1165640) (MA) and methacryloyl chloride (MACL).

This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid in reagent selection for specific research needs.

Core Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the methacrylating agent. This results in the formation of a stable amide bond, successfully grafting the methacryloyl group onto the target molecule.

However, the specifics of the reaction, including byproducts and optimal conditions, differ significantly between the two reagents.

  • Methacrylic Anhydride (MA): Reacts with an amine to form the desired methacrylamide (B166291) and one equivalent of methacrylic acid as a byproduct.[1] The reaction is often performed in aqueous basic buffers (pH ≥ 9) to ensure the amine groups are deprotonated and thus sufficiently nucleophilic.[1][2]

  • Methacryloyl Chloride (MACL): As a more reactive acyl chloride, it reacts vigorously with amines to produce the methacrylamide and one equivalent of hydrochloric acid (HCl).[3][4] Due to the corrosive and reactive nature of HCl, a non-nucleophilic base, such as triethylamine, is typically required to act as an acid scavenger, forming a salt byproduct (e.g., triethylammonium (B8662869) chloride).[5]

Comparative Analysis

The choice between this compound and methacryloyl chloride involves a trade-off between reactivity, ease of handling, and purification requirements.

FeatureThis compound (MA)Methacryloyl Chloride (MACL)
Reactivity Moderately reactive. Reactions may require several hours.[1]Highly reactive. Reactions are often rapid, even at low temperatures (0-5 °C).[5][6]
Primary Byproduct Methacrylic acid.[1]Hydrochloric acid (HCl).[3][7]
Reaction Conditions Typically aqueous buffers (e.g., PBS, carbonate) at a controlled basic pH (≥9) and temperatures of 50-60°C for protein modification.[1][8]Often requires anhydrous organic solvents and an inert atmosphere. A base (e.g., triethylamine) is necessary to neutralize the HCl byproduct.[5] The reaction is highly exothermic and requires cooling.[3]
Selectivity Generally high selectivity for amine groups over hydroxyl groups in aqueous media, although hydroxyl modification can occur.[1][9]Higher reactivity can lead to lower selectivity, with potential for significant O-acylation (ester formation) if hydroxyl groups are present.[6]
Potential Side Reactions Michael addition of amines to the double bond is a known competing reaction, though less pronounced than with methacrylic acid itself.[10] Polymerization of the reagent or product can be initiated by heat or radicals.[11]Uncontrolled polymerization can be violent.[7] It reacts with water to produce corrosive HCl gas.[7] Side reactions with any available nucleophile are possible due to high reactivity.
Purification The methacrylic acid byproduct and unreacted anhydride are often removed via dialysis for macromolecular products like modified gelatin.[8]The hydrochloride salt byproduct (e.g., triethylammonium chloride) must be filtered off. Extensive washing or further purification is often needed to remove residual salts and base.
Handling & Safety Combustible liquid that is harmful if swallowed or inhaled, causes skin irritation, and serious eye damage.[12][13] It reacts exothermically with water.[11][14]Highly flammable, toxic, and corrosive liquid.[3][7] Reacts with water to produce toxic and corrosive hydrogen chloride gas.[7] Requires storage under refrigeration.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the methacrylation of amine-containing macromolecules.

Protocol 1: Amine Modification with this compound (GelMA Synthesis)

This protocol is adapted from established methods for synthesizing gelatin methacryloyl (GelMA).[1][8]

  • Preparation: Dissolve 10g of gelatin (Type A) in 100 mL of a suitable buffer (e.g., phosphate-buffered saline (PBS) or 0.25 M carbonate-bicarbonate buffer) by stirring at 50-60°C until fully dissolved.[1][8]

  • pH Adjustment: Adjust the solution pH to 9.0 using 1 M NaOH. This step is critical to deprotonate the amine groups of lysine (B10760008) residues, making them reactive.[1][2]

  • Reagent Addition: Add the desired amount of this compound (e.g., 0.1 mL per gram of gelatin) dropwise to the gelatin solution under vigorous stirring.[1] The amount can be varied to control the degree of substitution.

  • Reaction: Allow the reaction to proceed for 2-3 hours at 50°C, maintaining constant stirring.[1]

  • Termination and Purification: Stop the reaction by diluting the mixture with warm (40°C) PBS.

  • Purification: Dialyze the solution against deionized water at 40-50°C for several days using a dialysis membrane (e.g., 12-14 kDa MWCO) to remove unreacted this compound and the methacrylic acid byproduct.

  • Lyophilization: Freeze-dry the purified solution to obtain the final GelMA product as a white, porous foam.

Protocol 2: Amine Modification with Methacryloyl Chloride

This protocol is a general procedure for reacting an amine with methacryloyl chloride under anhydrous conditions.[5]

  • Preparation: Dissolve the amine-containing substrate in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 3 equivalents of a non-nucleophilic base, such as triethylamine, to the solution.[5]

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add 1.1 equivalents of methacryloyl chloride dropwise to the cooled solution while stirring.[5] Maintain the low temperature to control the exothermic reaction.

  • Reaction: Allow the mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Purification:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Wash the filtrate with a mild acid (e.g., dilute HCl), then a mild base (e.g., sodium bicarbonate solution), and finally with brine to remove any remaining impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product.

Visualization of Workflows and Mechanisms

To better illustrate the processes, the following diagrams outline the experimental workflow and reaction mechanisms.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve Amine Substrate adjust_pH Adjust pH / Add Base dissolve->adjust_pH add_reagent Add Methacrylating Reagent (MA or MACL) adjust_pH->add_reagent react Stir at Controlled Temperature add_reagent->react purify Dialysis (for MA) or Filtration/Washing (for MACL) react->purify lyophilize Lyophilize / Evaporate Solvent purify->lyophilize product Final Methacrylated Product lyophilize->product

General experimental workflow for amine methacrylation.

ma_reaction amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate + ma Methacrylic Anhydride ma->intermediate product R-NH-CO-C(CH₃)=CH₂ (Methacrylamide) intermediate->product byproduct HOOC-C(CH₃)=CH₂ (Methacrylic Acid) intermediate->byproduct +

Reaction of an amine with this compound.

macl_reaction amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate + macl Methacryloyl Chloride macl->intermediate base Base (e.g., Et₃N) product R-NH-CO-C(CH₃)=CH₂ (Methacrylamide) intermediate->product byproduct Base-H⁺Cl⁻ (Salt Byproduct) intermediate->byproduct + (via Base)

Reaction of an amine with methacryloyl chloride.

Conclusion

Both this compound and methacryloyl chloride are effective reagents for the methacrylation of amines.

  • This compound is generally preferred for modifying sensitive biomolecules like proteins and polysaccharides in aqueous environments. Its moderate reactivity, the less harsh nature of its byproduct, and established purification protocols like dialysis make it a robust choice for biomedical applications.[1][8]

  • Methacryloyl Chloride is a powerful reagent suited for small molecules in organic synthesis where high reactivity and rapid conversion are desired.[5] Its use requires more stringent safety precautions and careful control of reaction conditions, particularly temperature and the exclusion of water. The necessity of an organic solvent and base, along with the subsequent salt removal, makes the purification process more complex than for anhydride-based reactions.[3][7]

The selection should be based on the nature of the substrate, the desired degree of modification, the available laboratory infrastructure, and safety considerations. For biomaterial synthesis, the milder conditions and simpler purification associated with this compound often make it the more advantageous option.

References

A Researcher's Guide to 1H NMR Characterization of Methacrylated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and material science, the precise characterization of methacrylated polymers is crucial for ensuring the quality, functionality, and reproducibility of biomaterials and drug delivery systems. The degree of methacrylation directly influences the polymer's cross-linking density, mechanical properties, degradation rate, and biological interactions. Among the various analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and quantitative method for this purpose.

This guide provides an objective comparison of ¹H NMR with other characterization techniques, supported by experimental data. It also offers detailed experimental protocols and visual workflows to aid in the accurate and efficient analysis of methacrylated polymers.

Comparative Analysis of Characterization Techniques

While several methods can be employed to assess the methacrylation of polymers, ¹H NMR offers a unique combination of being a primary, quantitative, and structurally informative technique. Below is a comparison of ¹H NMR with other common methods.

Technique Principle Advantages Disadvantages
¹H NMR Spectroscopy Measures the resonance of protons in a magnetic field, providing information about their chemical environment.- Quantitative without calibration standards : The integral of a signal is directly proportional to the number of protons. - Provides structural information : Can confirm the successful grafting of methacrylate (B99206) groups and identify potential side-products. - High precision and reproducibility .- Requires deuterated solvents , which can be costly. - Lower sensitivity compared to some other techniques. - Can be complex for polymers with overlapping signals , sometimes requiring 2D NMR techniques for full characterization.[1]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Fast and requires minimal sample preparation . - Sensitive to the presence of specific functional groups (e.g., C=C of the methacrylate group).- Generally semi-quantitative or requires extensive calibration .[1] - Overlapping peaks can make quantification challenging . - Less structurally informative compared to NMR.
Titration Methods Chemical titration of the methacrylate double bonds (e.g., with bromine).- Low-cost instrumentation .- Can be prone to interferences from other reactive groups in the polymer. - Can be less precise and more labor-intensive than spectroscopic methods.
UV-Vis Spectroscopy Measures the absorption of ultraviolet-visible light by chromophores.- Simple and rapid .- Requires a suitable chromophore , which may not be present or may have overlapping absorbance with the polymer backbone. - Often requires calibration .

¹H NMR Data for Common Methacrylated Polymers

The following table summarizes the key ¹H NMR chemical shifts for several commonly used methacrylated polymers. These values can serve as a reference for identifying and quantifying the degree of methacrylation.

Polymer Methacrylate Protons (δ, ppm) Polymer Backbone Protons (δ, ppm) Reference for Calculation
Methacrylated Hyaluronic Acid (MeHA) ~6.1 and ~5.7 (vinyl protons), ~1.9 (methyl protons)~2.0 (acetyl methyl protons of HA)Integral of vinyl or methyl protons vs. integral of acetyl methyl protons.
Gelatin Methacrylate (GelMA) ~5.4 and ~5.6 (vinyl protons), ~1.9 (methyl protons)~2.9 (methylene protons of lysine) or aromatic amino acid protons (~7.2 ppm)Decrease in the integral of lysine (B10760008) methylene (B1212753) protons relative to an internal standard or a stable gelatin peak.
Poly(ethylene glycol) dimethacrylate (PEGDM) ~6.1 and ~5.5 (vinyl protons), ~1.9 (methyl protons)~3.6 (methylene protons of PEG)Integral of vinyl or methyl protons vs. integral of PEG methylene protons.
Poly(methyl methacrylate) (PMMA) Signals from end-groups can be observed depending on the initiator and termination mechanism.~3.6 (methoxy protons), ~0.8-1.2 (alpha-methyl protons), ~1.8 (backbone methylene protons)For end-group analysis, the integral of the end-group protons is compared to the integral of the repeating monomer unit protons.[2]

Experimental Protocol for ¹H NMR Characterization

This section provides a generalized protocol for determining the degree of methacrylation of a polymer using ¹H NMR.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the lyophilized methacrylated polymer.

  • Dissolve the polymer in 0.7-1.0 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the polymer.[3][4]

  • Ensure the polymer is fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • Ensure proper phasing and baseline correction of the spectrum.

3. Data Analysis and Calculation of Degree of Methacrylation:

  • Identify the characteristic signals of the methacrylate protons and the polymer backbone protons based on the chemical shifts provided in the table above.

  • Integrate the area under the respective peaks.

  • Calculate the degree of methacrylation (DM) or degree of substitution (DS) using the following general formula, which may need to be adapted based on the specific polymer:

    DM (%) = (Integral of Methacrylate Protons / Number of Methacrylate Protons) / (Integral of Backbone Protons / Number of Backbone Protons) * 100

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in ¹H NMR characterization of methacrylated polymers.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Polymer dissolve Dissolve in D-Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Phase and Baseline Correction acquire->process identify Identify Peaks process->identify integrate Integrate Peaks identify->integrate calculate Calculate Degree of Methacrylation integrate->calculate

Figure 1. Experimental workflow for ¹H NMR characterization.

logical_relationship polymer Methacrylated Polymer nmr 1H NMR Spectroscopy polymer->nmr spectrum 1H NMR Spectrum nmr->spectrum analysis Quantitative Analysis spectrum->analysis dm Degree of Methacrylation analysis->dm

Figure 2. Logical relationship of the characterization process.

Troubleshooting Common Issues

Problem Possible Cause Solution
Broad Peaks - Poor shimming - High sample viscosity - Paramagnetic impurities- Reshim the spectrometer. - Decrease sample concentration. - Filter the sample.
Poor Signal-to-Noise - Low sample concentration - Insufficient number of scans- Increase sample concentration if possible. - Increase the number of scans.
Overlapping Peaks - Similar chemical environments of protons- Use a higher field NMR spectrometer. - Consider 2D NMR techniques (e.g., COSY, HSQC).[1]
Inaccurate Integration - Poor phasing or baseline correction - Peak overlap- Carefully reprocess the spectrum. - Use deconvolution software if peaks are partially resolved.

By following the guidelines and protocols outlined in this guide, researchers can confidently and accurately characterize their methacrylated polymers, leading to a better understanding of their structure-property relationships and facilitating the development of advanced materials for various applications.

References

A Researcher's Guide to Quantifying the Degree of Substitution of Methacrylated Hyaluronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Methacrylated hyaluronic acid (MeHA) is a widely utilized biomaterial in tissue engineering and drug delivery, owing to its tunable physical properties and biocompatibility. The degree of substitution (DoS), which represents the extent of methacrylation on the hyaluronic acid backbone, is a critical parameter that dictates the material's crosslinking efficiency, mechanical stiffness, and degradation kinetics. Accurate and reliable quantification of the DoS is therefore paramount for reproducible synthesis and consistent experimental outcomes. This guide provides a comparative overview of the most common analytical methods for determining the DoS of MeHA, complete with experimental protocols and supporting data.

Comparison of Quantification Methods

The selection of a suitable method for quantifying the DoS of MeHA depends on factors such as the required accuracy, available equipment, and the specific properties of the synthesized polymer. The two most prevalent techniques are Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay.

Method Principle Advantages Disadvantages Typical DoS Range Reported
¹H NMR Spectroscopy Direct quantification by integrating the signal of the methacrylate (B99206) protons against the signal of the N-acetyl protons of the HA backbone.- Direct and accurate method- Provides structural information- Non-destructive- Requires specialized equipment (NMR spectrometer)- Can be challenging for high molecular weight HA due to high viscosity and poor signal resolution[1][2]- Requires deuterated solvents5% - 60%[1][3]
TNBS Assay Indirect colorimetric method that quantifies the remaining primary amine groups after the methacrylation reaction. The DoS is inferred from the decrease in free amines.[4][5]- High sensitivity- Uses standard laboratory equipment (spectrophotometer)- Relatively inexpensive- Indirect measurement- Can be influenced by interfering substances- Requires a standard curveNot directly reported for MeHA in the provided results, but used for other methacrylated polymers like GelMA and collagen.[4][5][6]
Raman Spectroscopy A vibrational spectroscopy technique that can be used to identify and quantify chemical bonds. The DoS can be determined by analyzing the intensity of the methacrylate C=C bond peak relative to a stable HA backbone peak.- Non-destructive- Can be used for solid and hydrated samples- Requires specialized equipment (Raman spectrometer)- May require chemometric analysis for accurate quantificationMethod has been developed for acyl derivatives of hyaluronan.[7]
Gas Chromatography (GC) Involves the hydrolysis of the ester bonds in MeHA, followed by extraction and quantification of the resulting methacrylic acid.- High accuracy and sensitivity- Destructive method- Requires sample derivatization and specialized equipment (GC)Used for acyl derivatives of hyaluronan.[7]

Experimental Protocols

¹H NMR Spectroscopy

This protocol is a standard procedure for determining the DoS of MeHA.

Materials:

  • Methacrylated Hyaluronic Acid (MeHA) sample

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of the lyophilized MeHA sample in 0.5-1.0 mL of D₂O. For high molecular weight HA, dissolving in D₂O with 2 M NaCl or 0.1 M NaOD can improve spectral quality.[2]

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction).

  • Integrate the area of the signal corresponding to the methyl protons of the N-acetyl group of the HA backbone (typically around 2.0 ppm).

  • Integrate the area of the signals corresponding to the vinyl protons of the methacrylate group (typically between 5.5 and 6.2 ppm).[8]

  • Calculate the Degree of Substitution (DoS) using the following formula:

    DoS (%) = (Integral of methacrylate protons / 2) / (Integral of N-acetyl protons / 3) * 100

    (Note: The methacrylate proton signal is divided by 2 because there are two vinyl protons, and the N-acetyl proton signal is divided by 3 because there are three methyl protons.)

TNBS Assay

This protocol is adapted from methods used for other methacrylated polymers and quantifies the remaining primary amines.

Materials:

  • Methacrylated Hyaluronic Acid (MeHA) sample

  • Unmodified Hyaluronic Acid (HA) standard

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.01 M)

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)

  • Sodium dodecyl sulfate (B86663) (SDS) solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a standard curve using unmodified hyaluronic acid with known concentrations of free amine groups.

  • Dissolve the MeHA sample and HA standards in the sodium bicarbonate buffer to a known concentration (e.g., 1 mg/mL).

  • In a 96-well plate, add 100 µL of each sample and standard solution.

  • Add 50 µL of the TNBS solution to each well.

  • Incubate the plate at 37°C for 2 hours in the dark.

  • Add 25 µL of 10% SDS solution to each well to stop the reaction.

  • Add 12.5 µL of 1 M HCl to each well.

  • Measure the absorbance at 335 nm using a microplate reader.

  • Calculate the amount of free amino groups in the MeHA sample by comparing its absorbance to the standard curve.

  • The degree of methacrylation is calculated by comparing the amount of remaining amino groups in MeHA to that in the pristine hyaluronic acid.[9]

Visualizations

Experimental Workflow Diagrams

G Figure 1. ¹H NMR Workflow for DoS Quantification cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition & Processing cluster_analysis Data Analysis dissolve Dissolve MeHA in D₂O vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Peaks process->integrate calculate Calculate DoS integrate->calculate

Figure 1. ¹H NMR Workflow for DoS Quantification

G Figure 2. TNBS Assay Workflow for DoS Quantification cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_standards Prepare HA Standards add_tnbs Add TNBS Solution prep_standards->add_tnbs prep_samples Prepare MeHA Samples prep_samples->add_tnbs incubate Incubate (37°C, 2h, dark) add_tnbs->incubate stop_reaction Stop Reaction (SDS, HCl) incubate->stop_reaction measure_abs Measure Absorbance (335 nm) stop_reaction->measure_abs calculate_dos Calculate DoS from Standard Curve measure_abs->calculate_dos

Figure 2. TNBS Assay Workflow for DoS Quantification

Conclusion

The quantification of the degree of substitution of methacrylated hyaluronic acid is a critical step in the development and application of this versatile biomaterial. ¹H NMR spectroscopy stands out as a direct and accurate method, providing detailed structural information. However, its accessibility can be a limitation. The TNBS assay offers a simpler and more accessible colorimetric alternative, although it is an indirect method. The choice between these and other techniques will ultimately be guided by the specific needs of the research, including the desired accuracy, sample properties, and available instrumentation. For robust and reproducible results, it is crucial to carefully select and consistently apply the most appropriate quantification method.

References

A Comparative Guide to the FTIR Analysis of Methacrylic Anhydride-Modified Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of natural polysaccharides is a critical step in the development of advanced biomaterials for applications such as tissue engineering, drug delivery, and 3D bioprinting. Modification with methacrylic anhydride (B1165640) introduces photoreactive methacrylate (B99206) groups onto the polysaccharide backbone, enabling the formation of crosslinked hydrogels with tunable properties.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, rapid, and widely accessible technique for confirming the successful chemical modification of these biopolymers. This guide provides a comparative overview of the FTIR analysis of various polysaccharides modified with methacrylic anhydride, supported by experimental data and protocols.

Experimental Protocols

The successful synthesis and subsequent analysis of methacrylated polysaccharides rely on a systematic workflow. The following sections detail a generalized protocol for synthesis and a standard procedure for FTIR characterization.

The reaction involves the nucleophilic substitution of the hydroxyl or amine groups on the polysaccharide with this compound.

  • Dissolution: Dissolve the polysaccharide (e.g., chitosan (B1678972), hyaluronic acid, alginate) in a suitable solvent. For instance, chitosan is often dissolved in an aqueous acetic acid solution, while hyaluronic acid and alginate are dissolved in deionized water.[1][2]

  • Reaction: Cool the polysaccharide solution in an ice bath. Add this compound dropwise to the solution while stirring vigorously. The reaction is typically allowed to proceed for several hours at a controlled temperature (e.g., 4-5°C) and pH.[2]

  • Purification: Stop the reaction and purify the resulting solution to remove unreacted this compound and other by-products. This is most commonly achieved through extensive dialysis against deionized water for several days.[1]

  • Lyophilization: Freeze the purified solution and then lyophilize (freeze-dry) it under vacuum for 2-3 days to obtain the final, solid methacrylated polysaccharide product.[1][2]

G Experimental Workflow: Synthesis of Methacrylated Polysaccharides cluster_synthesis Synthesis cluster_purification Purification & Isolation A 1. Dissolve Polysaccharide in appropriate solvent B 2. Add this compound (dropwise, controlled temp) A->B C 3. Purify via Dialysis (remove unreacted reagents) B->C Reaction Complete D 4. Lyophilize (Freeze-dry) to obtain solid product C->D E Methacrylated Polysaccharide (Lyophilized Powder) D->E Proceed to Analysis

A generalized workflow for synthesizing this compound-modified polysaccharides.
  • Sample Preparation: The lyophilized powder of the methacrylated polysaccharide is used for analysis. The most common method is Attenuated Total Reflectance (ATR)-FTIR, which requires only a small amount of the solid sample placed directly on the ATR crystal.[3][4] Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a pellet.[5]

  • Data Acquisition: Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.[2][5]

  • Analysis: Process the spectra by performing baseline correction and normalization. Identify the characteristic absorption bands of the native polysaccharide and compare them to the spectrum of the modified product to confirm the introduction of methacrylate groups.[2]

Data Presentation: Comparative FTIR Peak Analysis

The key to confirming successful methacrylation is the appearance of new absorption bands corresponding to the methacrylate group, which are absent in the spectrum of the unmodified polysaccharide.

This table serves as a baseline for comparison. Polysaccharides share many characteristic peaks due to the prevalence of hydroxyl, C-O, and C-H bonds.

Wavenumber (cm⁻¹)AssignmentPolysaccharide(s)
~3600-3200O-H and N-H stretchingAll (Hyaluronic Acid, Chitosan, etc.)
~2900C-H stretchingAll
~1650Amide I (C=O stretch) in ChitosanChitosan
~1610-1590Carboxylate (COO⁻) asymmetric stretchingHyaluronic Acid, Alginate
~1550Amide II (N-H bend) in ChitosanChitosan
~1410Carboxylate (COO⁻) symmetric stretchingHyaluronic Acid, Alginate
~1100-1000C-O-C and C-O stretching (saccharide ring)All

Successful methacrylation is primarily identified by the appearance of a new peak for the ester carbonyl group (C=O) and peaks associated with the vinyl (C=C) double bond.

Polysaccharide DerivativeKey Evidence of Methacrylation (Wavenumber, cm⁻¹)Assignment of New Peak(s)Reference(s)
Methacrylated Hyaluronic Acid (MeHA/HAMA) ~1720-1701 C=O stretching vibration of the ester group [3][6][7]
~1635, ~810C=C stretching and =C-H bending of the methacrylate group[3]
Methacrylated Chitosan (MaCH) ~1719 C=O stretching vibration of the ester group
~1633C=C stretching of the methacrylate group[8]
Methacrylated Alginate (Alg-MA) ~1718-1710 C=O stretching vibration of the ester group [9][10]
~1640, ~810C=C stretching and =C-H bending of the methacrylate group[9]
Methacrylated Dextran (Dex-MA) ~1715 C=O stretching vibration of the ester group [11][12]
~1650C=C stretching of the methacrylate group (may overlap with other bands)[11]

Mandatory Visualization: Reaction Pathway

The fundamental chemical transformation in this process is the reaction between a hydroxyl group on the polysaccharide and this compound, forming an ester linkage and releasing methacrylic acid as a by-product.

The general reaction scheme for the modification of a polysaccharide with this compound.

Conclusion

FTIR spectroscopy stands out as a powerful and direct method for verifying the successful modification of polysaccharides with this compound. The primary indicator of a successful reaction is the emergence of a distinct absorption band between 1700 cm⁻¹ and 1728 cm⁻¹ , corresponding to the carbonyl (C=O) stretch of the newly formed ester bond. This peak is consistently observed across different polysaccharides, including hyaluronic acid, chitosan, alginate, and dextran. Additional, though sometimes less distinct, peaks related to the vinyl group (C=C) further corroborate the modification. Furthermore, studies have demonstrated that ATR-FTIR can be a valuable tool for quantifying the degree of methacrylation, offering a simpler and faster alternative to ¹H NMR.[3] This makes FTIR an essential technique in the workflow for developing and characterizing novel polysaccharide-based biomaterials.

References

Unveiling Biocompatibility: A Comparative Analysis of Methacrylating Agent Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate biocompatible materials is paramount. Methacrylating agents, essential components in polymer-based medical and dental applications, exhibit varying degrees of cytotoxicity that can impact clinical success. This guide provides an objective comparison of the cytotoxic profiles of commonly used methacrylating agents, supported by experimental data, to inform material selection and development.

The biocompatibility of methacrylating agents is a critical factor, as unpolymerized monomers can leach out and cause adverse cellular reactions.[1] The cytotoxicity of these agents is influenced by factors such as their chemical structure, concentration, and the cell type they interact with.[2][3] This comparison will focus on two frequently studied methacrylate (B99206) monomers: 2-hydroxyethyl methacrylate (HEMA) and triethylene glycol dimethacrylate (TEGDMA), both widely used in dental resins.[1][4]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of HEMA and TEGDMA on different cell lines, as determined by various in vitro studies. The data is presented to highlight the concentration-dependent nature of their cytotoxicity.

Methacrylating AgentCell LineAssayConcentrationCell Viability (%)IC50Reference
HEMA Human Gingival FibroblastsMTT1 mM~80%>10 mM[5]
Human Gingival FibroblastsMTT5 mM~60%[5]
Human Gingival FibroblastsMTT10 mM~40%[5]
RAW264.7 Macrophages-1 mMSignificant Decrease-[6]
RAW264.7 Macrophages-10 mMSignificant Decrease-[6]
TEGDMA Human Gingival FibroblastsMTT0.1 mM~80%~1 mM[4]
Human Gingival FibroblastsMTT1 mM~50%[4]
Human Gingival FibroblastsMTT5 mM~20%[4]
Cementoblasts (OCCM.30)MTT1 mMSignificant Inhibition-[7]
Cementoblasts (OCCM.30)MTT4 mMSignificant Inhibition-[7]

Note: The presented values are approximations derived from the referenced studies and are intended for comparative purposes. Actual values may vary based on specific experimental conditions.

Generally, studies indicate that TEGDMA exhibits higher cytotoxicity at lower concentrations compared to HEMA.[3][4] The cytotoxicity ranking of several common monomers has been suggested as Bisphenol A bis 2-hydroxypropyl methacrylate (bisGMA) > urethane (B1682113) dimethacrylate (UDMA) > triethyleneglycol dimethacrylate (TEGDMA) > 2-hydroxyethyl methacrylate (HEMA) > methyl methacrylate (MMA).[3]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][8]

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Culture: Human gingival fibroblasts (HGF) are cultured in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Exposure to Methacrylating Agents: The culture medium is replaced with fresh medium containing various concentrations of the methacrylating agents (e.g., HEMA or TEGDMA). A control group with untreated cells is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway: Methacrylate-Induced Apoptosis

The cytotoxicity of methacrylating agents is often mediated by the induction of apoptosis, or programmed cell death.[6][9] A key mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic pathways.[1][10]

G cluster_extracellular Extracellular cluster_cellular Cellular Methacrylate Methacrylate Monomer (e.g., HEMA, TEGDMA) ROS Increased ROS Production Methacrylate->ROS GSH Glutathione (B108866) (GSH) Depletion Methacrylate->GSH Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 GSH->ROS Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 JNK_p38->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by methacrylate monomers.

Exposure of cells to methacrylate monomers can lead to an increase in intracellular reactive oxygen species (ROS) and depletion of glutathione (GSH), a key antioxidant.[1] This oxidative stress can cause mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway.[6][9] This pathway involves the activation of caspase-9, which in turn activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[6][7] Additionally, stress-activated protein kinase pathways, such as JNK and p38 MAPK, can be activated by ROS and contribute to the apoptotic process.[7][11]

References

A Researcher's Guide to Validating Methacrylation: A Comparative Analysis of Amine-Reactive Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical modification of biomaterials, the accurate quantification of methacrylation is paramount. This guide provides a comprehensive comparison of the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay with alternative methods for validating the degree of methacrylation, supported by experimental data and detailed protocols.

The introduction of methacryloyl groups onto polymers like gelatin, collagen, and hyaluronic acid is a critical step in fabricating hydrogels for tissue engineering and drug delivery applications. The degree of methacrylation directly influences the physicochemical properties of the resulting biomaterial, including its mechanical stiffness, degradation rate, and ability to support cellular functions. Therefore, reliable validation of this modification is essential for reproducible and effective biomaterial design.

The TNBS assay is a widely used colorimetric method for quantifying primary amines. In the context of methacrylation, it indirectly determines the degree of modification by measuring the number of unreacted primary amine groups remaining on the polymer backbone after reaction with methacrylic anhydride. While robust, the TNBS assay is not without its limitations. This guide will compare its performance against three common alternatives: the Ninhydrin (B49086) assay, the Fluorescamine (B152294) assay, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Comparative Analysis of Quantification Methods

The choice of assay for determining the degree of methacrylation depends on several factors, including the specific polymer being modified, the desired accuracy, available equipment, and throughput requirements. The following table summarizes the key characteristics of the TNBS assay and its alternatives.

Assay Principle Detection Method Advantages Disadvantages Typical Reported Degree of Methacrylation (%)
TNBS Assay Reacts with primary amines to form a colored product.[1][2]Colorimetric (Absorbance at ~335-420 nm)[1][3]Simple, cost-effective, high-throughput.Indirect measurement, can be affected by hydrolysis of the reagent, potential for interference from other compounds.[4]14.3% - 97%[5][6]
Ninhydrin Assay Reacts with primary amines to produce a deep purple color (Ruhemann's purple).Colorimetric (Absorbance at ~570 nm)[7]Well-established, sensitive for amino acids.[8]Also an indirect method, can be influenced by ammonia (B1221849) and other free amines, requires heating.[9]~63%[8]
Fluorescamine Assay Reacts with primary amines to form a fluorescent product.[9]Fluorometric (Excitation ~380-400 nm, Emission ~460-475 nm)[10][11][12]High sensitivity, rapid reaction.[9]Indirect measurement, reagent is sensitive to hydrolysis, potential for background fluorescence.[9]N/A (Primarily used for protein quantification, less commonly reported for methacrylation validation)
¹H NMR Spectroscopy Directly quantifies the protons of the introduced methacryloyl groups relative to polymer backbone protons.[13][14][15]SpectroscopicDirect and absolute quantification, provides structural information.[4][13]Requires specialized equipment and expertise, lower throughput, potential for signal overlap.[4][13]20% - 100%[16][17][18]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable results. Below are representative protocols for each of the discussed assays.

TNBS Assay Protocol

This protocol is adapted for the quantification of methacrylation in gelatin (Gelatin Methacryloyl or GelMA).

Materials:

  • GelMA and unmodified gelatin samples

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • 0.01% (w/v) TNBS solution in 0.1 M Sodium Bicarbonate Buffer (prepare fresh)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS) solution

  • 1 M Hydrochloric Acid (HCl)

  • Spectrophotometer

Procedure:

  • Dissolve GelMA and gelatin standards in 0.1 M sodium bicarbonate buffer to a final concentration of 1.6 mg/mL.[1][14]

  • To 0.5 mL of each sample and standard solution, add 0.5 mL of the 0.01% TNBS solution.[1]

  • Incubate the mixtures at 37°C for 2 hours.[1]

  • Stop the reaction by adding 0.5 mL of 10% SDS solution and 0.25 mL of 1 M HCl.[14]

  • Measure the absorbance of the solutions at 335 nm using a spectrophotometer.[14]

  • Create a standard curve using the unmodified gelatin samples of known concentrations.

  • Calculate the amount of free amino groups in the GelMA samples by comparing their absorbance to the standard curve.

  • The degree of methacrylation is calculated as the percentage of amino groups that have reacted.

Ninhydrin Assay Protocol

This protocol is a general procedure for quantifying primary amines and can be adapted for methacrylated polymers.

Materials:

  • Methacrylated and unmodified polymer samples

  • Ninhydrin reagent (e.g., 0.2% ninhydrin in a suitable solvent like 2-Methoxyethanol)[19]

  • Citrate buffer (0.2 M, pH 5.0)[20]

  • Quenching buffer (e.g., containing PEG and EDTA)[20]

  • Ethanol or a mixture of water and n-propanol

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of the unmodified polymer or an amino acid standard like glycine.

  • Dissolve the methacrylated polymer samples in a suitable buffer.

  • To a defined volume of the sample and standard solutions, add the ninhydrin reagent.[20]

  • Heat the mixture in a boiling water bath for a specified time (e.g., 10-20 minutes).[20]

  • Cool the tubes to room temperature.

  • Add a diluent solvent (e.g., ethanol) to the mixture.[19]

  • Measure the absorbance at 570 nm using a spectrophotometer.[19]

  • Determine the concentration of free amino groups in the samples from the standard curve and calculate the degree of methacrylation.

Fluorescamine Assay Protocol

This protocol provides a general guideline for using fluorescamine to quantify primary amines.

Materials:

  • Methacrylated and unmodified polymer samples

  • Borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)

  • Fluorescamine solution (e.g., 3 mg/mL in acetone (B3395972) or DMSO, prepare fresh).[11][12]

  • Fluorometer

Procedure:

  • Prepare a standard curve using the unmodified polymer.

  • Dissolve the methacrylated polymer samples in the borate buffer.

  • Add the fluorescamine solution to the sample and standard solutions and mix rapidly.[11]

  • The reaction is almost instantaneous.

  • Measure the fluorescence at an excitation wavelength of approximately 380-400 nm and an emission wavelength of about 460-475 nm.[10][11]

  • Determine the concentration of primary amines in the samples from the standard curve and calculate the degree of methacrylation.

¹H NMR Spectroscopy Protocol

This protocol outlines the general steps for quantifying the degree of methacrylation using ¹H NMR.

Materials:

  • Lyophilized methacrylated polymer

  • Deuterium oxide (D₂O)

  • NMR spectrometer

Procedure:

  • Dissolve a known amount of the lyophilized methacrylated polymer in D₂O.

  • Acquire the ¹H NMR spectrum of the sample.

  • Identify the characteristic peaks corresponding to the methacryloyl group protons (typically vinyl protons at δ 5.5-6.5 ppm and methyl protons at δ ~1.9 ppm).[15][21]

  • Identify a characteristic peak of the polymer backbone that is not affected by the methacrylation reaction to use as an internal reference.

  • Integrate the area under the methacryloyl proton peaks and the reference polymer peak.

  • The degree of methacrylation is calculated by comparing the integral of the methacryloyl peaks to the integral of the reference peak, taking into account the number of protons each signal represents.[17]

Visualizing the Methodologies

To further clarify the experimental process and the comparative logic, the following diagrams were generated using Graphviz.

TNBS_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep1 Dissolve GelMA & Unmodified Gelatin in Bicarbonate Buffer react1 Add TNBS to Samples prep1->react1 prep2 Prepare TNBS Solution prep2->react1 react2 Incubate at 37°C for 2 hours react1->react2 measure1 Stop Reaction with SDS & HCl react2->measure1 measure2 Measure Absorbance at 335 nm measure1->measure2 analysis1 Generate Standard Curve measure2->analysis1 analysis2 Calculate Degree of Methacrylation analysis1->analysis2

Caption: Experimental workflow of the TNBS assay for methacrylation validation.

Assay_Comparison cluster_main Quantification of Methacrylation cluster_indirect Indirect Methods (Amine Quantification) cluster_direct Direct Method main Select Assay tnbs TNBS Assay (Colorimetric) main->tnbs ninhydrin Ninhydrin Assay (Colorimetric) main->ninhydrin fluorescamine Fluorescamine Assay (Fluorometric) main->fluorescamine nmr ¹H NMR Spectroscopy (Direct Quantification) main->nmr

Caption: Logical comparison of methods for methacrylation validation.

Conclusion

The validation of methacrylation is a critical quality control step in the development of biomaterials. The TNBS assay offers a simple and cost-effective method for this purpose. However, for researchers requiring higher accuracy and direct quantification, ¹H NMR spectroscopy is the gold standard. The Ninhydrin and Fluorescamine assays provide sensitive alternatives to the TNBS assay for the indirect quantification of primary amines. The selection of the most appropriate method will ultimately depend on the specific research needs, available resources, and the chemical nature of the polymer being investigated. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and reproducibility of their methacrylated biomaterials.

References

The Critical Role of Crosslinkers in Defining Hydrogel Mechanical Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a crosslinking agent is a pivotal step in hydrogel formulation, directly influencing the final mechanical properties and dictating the suitability of the hydrogel for specific biomedical applications, such as tissue engineering and drug delivery. This guide provides a comparative analysis of the mechanical performance of hydrogels fabricated with different crosslinkers, supported by experimental data and detailed methodologies for key characterization assays.

Hydrogels are three-dimensional (3D) networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids.[1] Their mechanical behavior, including stiffness, elasticity, and durability, is primarily governed by the nature and density of the crosslinks within the polymer network.[1][2] Crosslinking can be broadly categorized into two types: physical and chemical. Physical crosslinks are formed through reversible interactions such as hydrogen bonds, ionic interactions, or crystallite formation, while chemical crosslinks involve the formation of irreversible covalent bonds.[3] Chemically crosslinked hydrogels generally exhibit superior mechanical strength and stability compared to their physically crosslinked counterparts.[4][5]

This guide focuses on commonly used chemical crosslinkers—glutaraldehyde (B144438), genipin (B1671432), and poly(ethylene glycol) diacrylate (PEGDA)—and their impact on key mechanical properties: tensile strength, compressive modulus, and swelling ratio.

Comparative Analysis of Mechanical Properties

The choice of crosslinker significantly alters the mechanical signature of a hydrogel. The following table summarizes experimental data from various studies, showcasing the influence of different crosslinkers on the mechanical properties of hydrogels. It is important to note that direct comparisons can be complex due to variations in the base polymer, crosslinker concentration, and experimental conditions across different studies.

Hydrogel SystemCrosslinkerTensile Strength (MPa)Compressive Modulus (MPa)Swelling RatioReference(s)
PEG-PVAGlutaraldehyde (0.10g)1200-7.65[6][7]
PEG-PVAGlutaraldehyde (0.15g)1000-4.49[6][7]
GelatinGlutaraldehyde> Citric Acid0.350< Citric Acid[8]
Chitosan (B1678972)/CollagenGenipin-Increased with GenipinReduced with Genipin[9]
Chitosan/Poly(ethylene glycol)GenipinImproved--[10]
Silk Fibroin/Alginate DialdehydeGenipin-Tunable7.60–30.17[11]
Poly(ethylene glycol) diacrylatePEGDA (various MW)0.02 - 3.50.055 - 42.92.2 - 31.5[12]
Poly(ethylene glycol) diacrylatePEGDA (blends)-0.4 - 1.7-[13]

Glutaraldehyde is a highly efficient and widely used crosslinker that forms stable covalent bonds, resulting in hydrogels with significant mechanical strength.[14][15] Studies on PEG-PVA hydrogels have shown that increasing the concentration of glutaraldehyde leads to a decrease in both tensile strength and swelling ratio, indicating a more densely crosslinked and less flexible network.[6][7] While effective, the potential cytotoxicity of glutaraldehyde is a concern for biomedical applications.[8]

Genipin , a naturally derived crosslinking agent, has gained attention due to its lower cytotoxicity compared to glutaraldehyde.[9][16] Genipin has been shown to improve the mechanical properties and structural stability of various hydrogels, including those based on chitosan and collagen.[9][10] Crosslinking with genipin typically leads to an increase in compressive modulus and a reduction in the swelling ratio, suggesting the formation of a more robust and stable network.[9]

Poly(ethylene glycol) diacrylate (PEGDA) is a versatile crosslinker that allows for the formation of hydrogels through photopolymerization.[12][17] The mechanical properties of PEGDA hydrogels can be readily tuned by altering the molecular weight and concentration of the PEGDA precursor.[12][13] Generally, increasing the PEGDA concentration or decreasing its molecular weight results in a higher crosslinking density, leading to increased tensile and compressive moduli and a decreased swelling ratio.[12]

Logical Relationship of Crosslinker Choice to Hydrogel Properties

The following diagram illustrates the general relationship between the type and concentration of a crosslinker and the resulting mechanical properties of the hydrogel.

Crosslinker_Effect cluster_input Input Factors cluster_network Network Structure cluster_properties Resulting Mechanical Properties Crosslinker_Type Crosslinker Type (e.g., Glutaraldehyde, Genipin, PEGDA) Crosslink_Density Crosslink Density Crosslinker_Type->Crosslink_Density Determines bond type and efficiency Crosslinker_Concentration Crosslinker Concentration Crosslinker_Concentration->Crosslink_Density Directly proportional Tensile_Strength Tensile Strength Crosslink_Density->Tensile_Strength Increases Compressive_Modulus Compressive Modulus Crosslink_Density->Compressive_Modulus Increases Swelling_Ratio Swelling Ratio Crosslink_Density->Swelling_Ratio Decreases

Caption: Relationship between crosslinker choice and hydrogel mechanical properties.

Experimental Protocols

Accurate and reproducible characterization of hydrogel mechanical properties is crucial for their development and application. Below are detailed methodologies for key experiments.

Tensile Testing

Objective: To determine the tensile strength and Young's modulus of the hydrogel.

Methodology:

  • Prepare hydrogel samples in a standardized shape, such as a dumbbell or rectangular strip, according to ASTM D638 standards where applicable.[18]

  • Equilibrate the hydrogel samples in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C) for at least 24 hours to reach swelling equilibrium.

  • Mount the sample onto a universal testing machine equipped with appropriate grips. To prevent slippage and damage to the soft hydrogel, specialized grips or the use of sandpaper or other gripping aids may be necessary.[19]

  • Apply a uniaxial tensile load at a constant strain rate (e.g., 1 mm/min) until the sample fractures.[20][21]

  • Record the stress-strain data throughout the test.

  • Calculate the tensile strength as the maximum stress the sample can withstand before failure.

  • Determine the Young's modulus from the initial linear region of the stress-strain curve.[19][20]

Compressive Testing

Objective: To determine the compressive modulus of the hydrogel.

Methodology:

  • Prepare cylindrical hydrogel samples with a defined aspect ratio (height-to-diameter ratio) as per standards like ASTM D575, where applicable for plastics.[18]

  • Equilibrate the samples in a suitable buffer at a specific temperature as described for tensile testing.

  • Place the cylindrical sample between two parallel plates on a universal testing machine. Ensure the surfaces of the plates are lubricated (e.g., with mineral oil) to minimize friction.[22]

  • Apply a compressive load at a constant strain rate (e.g., 1 mm/min) to a predefined strain (e.g., 10-20%) or until failure.[20]

  • Record the stress-strain data.

  • Calculate the compressive modulus from the initial linear region of the stress-strain curve.[20]

Swelling Ratio Measurement

Objective: To quantify the water absorption capacity of the hydrogel.

Methodology:

  • Prepare pre-weighed, dry hydrogel samples (Wd). Lyophilization is often used to ensure complete dryness.[23]

  • Immerse the dry hydrogels in a suitable swelling medium (e.g., deionized water or PBS) at a specific temperature.

  • At predetermined time intervals, remove the hydrogel from the swelling medium, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh the swollen hydrogel (Ws).

  • Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.

  • Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd.[24]

  • Several methods exist for removing excess water, including the tea-bag method, sieve method, and filtration method, with the sieve filtration method being reported as more efficient and reproducible.[25][26]

References

A Comparative Guide to the Biocompatibility of Methacrylated Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of methacrylated biomaterials is crucial for the successful development of novel therapeutic and tissue engineering applications. This guide provides an objective comparison of the performance of common methacrylated biomaterials against other alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Methacrylated biomaterials, such as gelatin methacrylate (B99206) (GelMA), hyaluronic acid methacrylate (MeHA), and alginate methacrylate (AlgMA), are widely utilized in biomedical research due to their tunable mechanical properties and ability to form hydrogels that can mimic the native extracellular matrix. However, the introduction of methacrylate groups can influence their interaction with biological systems, making a thorough assessment of their biocompatibility a critical step in preclinical evaluation.

In Vitro Biocompatibility: A Quantitative Comparison

The initial assessment of a biomaterial's biocompatibility is typically performed using in vitro assays that evaluate its potential to induce cytotoxicity. Common methods include the MTT and LDH assays, which measure cell metabolic activity and membrane integrity, respectively.

Table 1: Comparative In Vitro Cytotoxicity of Methacrylated and Other Biomaterials

BiomaterialCell TypeAssayCell Viability (%)Source
GelMAHuman iCMsLive/Dead67 ± 6[1]
GelMA-MeHAHuman CFsLive/Dead79 ± 3[1]
GelMA (Bulk)hDPSCsLive/Dead~80[2]
GelMA (Porous)hDPSCsLive/Dead~100[2]
GelMA-coated CircuitRAW 264.7MTT27.6 ± 0.5 (Day 3)[3]
Silicone-coated CircuitRAW 264.7MTT11.2 ± 0.3 (Day 3)
GelMAMG63MTT>95 (Day 14)[4]
GelMA + 3% Si-HApMG63MTT>95 (Day 14, highest proliferation)[4]
GelMAC2C12LDH<10[5]
Bovine GelMAC2C12LDH<10[5]
Fish GelMAC2C12LDH<10[5]
Porcine GelMAHuman Gingival FibroblastsLDHNo significant toxicity[6]
Fish GelMAHuman Gingival FibroblastsLDHNo significant toxicity[6]
Methacrylated Hyaluronic Acid (MeHA)HDF, HAD-MSC, HUVECCCK-8Supported proliferation[7]
Maleated Hyaluronic Acid (MAHA)HDF, HAD-MSC, HUVECCCK-8Lower proliferation than MeHA[7]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

In Vivo Biocompatibility: The Inflammatory Response

In vivo studies are essential to evaluate the host tissue response to an implanted biomaterial. The inflammatory cascade, including the infiltration of immune cells and the formation of a fibrous capsule, are key indicators of biocompatibility.

Table 2: Comparative In Vivo Inflammatory Response to Methacrylated and Other Biomaterials

BiomaterialAnimal ModelImplantation SiteKey FindingsSource
Methacrylated Hyaluronic Acid (MeHA)BALB/c MiceSubcutaneousNo significant chronic inflammation at 28 days.[7]
Maleated Hyaluronic Acid (MAHA)BALB/c MiceSubcutaneousNo significant chronic inflammation at 28 days.[7]
Gelatin-based hydrogelImmunocompetent miceSubcutaneousGood tissue integration, no progredient fibrous capsule formation or inflammatory tissue reaction.[8]
Plant-derived celluloseImmunocompetent miceSubcutaneousInitial foreign body response that gradually disappeared by 8 weeks.[9]
Porang-sago glucomannan (B13761562) hydrogelMale miceSubcutaneousMild inflammatory response with moderate fibrotic capsule formation.

Key Signaling Pathways in Biocompatibility

The interaction of biomaterials with cells can trigger specific signaling pathways that govern cellular responses such as inflammation and apoptosis (programmed cell death). Understanding these pathways is crucial for designing biocompatible materials.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation by biomaterials can lead to the production of pro-inflammatory cytokines.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biomaterial Biomaterial TLR Toll-like Receptor Biomaterial->TLR Recognition MyD88 MyD88 TLR->MyD88 Recruitment IRAK IRAK MyD88->IRAK Signal Cascade TRAF6 TRAF6 IRAK->TRAF6 Signal Cascade IKK_complex IKK Complex TRAF6->IKK_complex Signal Cascade IkB_NFkB IkB NF-κB IKK_complex->IkB_NFkB Phosphorylation of IkB IkB IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Activation

Caption: NF-κB signaling pathway initiated by biomaterial recognition.

Caspase Activation Pathway in Apoptosis

The caspase cascade is a primary driver of apoptosis. Certain biomaterial properties can induce stress on cells, leading to the activation of this pathway and subsequent cell death.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_cytoplasm Cytoplasm Biomaterial_Stress Biomaterial-induced Stress Bax_Bak Bax/Bak Activation Biomaterial_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Recruits Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Cleavage & Activation Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Cleavage & Activation Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Substrate_Cleavage Substrate Cleavage Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Intrinsic apoptosis pathway triggered by biomaterial-induced stress.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable biocompatibility data.

In Vitro Biocompatibility Testing Workflow

The following diagram illustrates a typical workflow for assessing the in vitro biocompatibility of a biomaterial.

Biocompatibility_Workflow cluster_prep Material Preparation cluster_extract Extract Preparation cluster_cell_culture Cell Culture & Exposure cluster_assays Biocompatibility Assays cluster_analysis Data Analysis A Synthesize & Characterize Biomaterial B Sterilize Biomaterial A->B C Incubate Biomaterial in Cell Culture Medium (e.g., 24h at 37°C) B->C F Replace Medium with Biomaterial Extract C->F D Seed Cells in 96-well plate E Incubate Cells (e.g., 24h to allow attachment) D->E E->F G Incubate for Exposure Period (e.g., 24, 48, 72h) F->G H MTT Assay (Viability) G->H I LDH Assay (Cytotoxicity) G->I J Live/Dead Staining (Visualization) G->J K Measure Absorbance/ Fluorescence H->K I->K J->K L Calculate % Cell Viability/ % Cytotoxicity K->L M Statistical Analysis L->M

Caption: General workflow for in vitro biocompatibility assessment.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.

  • Material Extraction: Prepare extracts of the test biomaterial by incubating it in a cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24 hours at 37°C.

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts or a cell line relevant to the material's application) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared biomaterial extracts. Include positive (e.g., toxic material) and negative (e.g., fresh medium) controls. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the negative control.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.

  • Material Extraction and Cell Exposure: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the exposure period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).

  • Calculation: Calculate cytotoxicity as a percentage relative to a positive control of fully lysed cells.

Conclusion

The biocompatibility of methacrylated biomaterials is a multifaceted property that requires careful evaluation using a combination of in vitro and in vivo methods. While methacrylation can enhance the physical properties of biomaterials, it is essential to assess its impact on cellular viability, inflammation, and other biological responses. This guide provides a framework for comparing the biocompatibility of different methacrylated materials and their alternatives, enabling researchers to make informed decisions in the development of safe and effective biomedical products.

References

A Comparative Analysis of Methacrylic Anhydride and Maleic Anhydride for Polymer Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polymers is a critical process in the development of advanced materials for a myriad of applications, including drug delivery, tissue engineering, and biocompatible coatings. The introduction of specific chemical moieties onto a polymer backbone can dramatically alter its physical, chemical, and biological properties. Among the various reagents used for this purpose, methacrylic anhydride (B1165640) and maleic anhydride are two of the most prominent cyclic anhydrides employed to introduce reactive groups.

This guide provides an objective comparison of methacrylic anhydride and maleic anhydride in polymer functionalization, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.

Performance Comparison at a Glance

This compound is primarily used to introduce methacrylate (B99206) groups, which are readily polymerizable, making it ideal for creating crosslinked networks and hydrogels. Maleic anhydride introduces succinic anhydride moieties, which can be further reacted with nucleophiles, offering a versatile handle for bioconjugation and surface modification.

ParameterThis compoundMaleic AnhydrideKey Considerations
Primary Functional Group Introduced MethacrylateSuccinic AnhydrideMethacrylate is ideal for photopolymerization and creating hydrogels. Succinic anhydride provides a reactive site for conjugation with amines and alcohols.
Typical Reaction Type Acylation of hydroxyl and amine groupsGrafting (often radical-initiated) or AcylationMethacrylation is typically a direct reaction with the polymer. Maleic anhydride is often grafted onto polymer backbones, especially polyolefins, via radical reactions.
Reaction Conditions Generally mild, often in aqueous or organic solvents at room temperature to 50°C.[1][2]Can range from mild (solution) to harsh (melt grafting at high temperatures, e.g., 190°C).[3][4]The choice of polymer and desired degree of functionalization will dictate the necessary reaction conditions.
Commonly Functionalized Polymers Biopolymers (e.g., gelatin, hyaluronic acid, kefiran), polymers with hydroxyl or amine groups.[1][5][6]Polyolefins (e.g., polypropylene, polyethylene), polyesters (e.g., polylactic acid), various other polymers.[3][4][7]The inherent reactivity of the polymer backbone is a key factor in anhydride selection.
Degree of Functionalization Can be readily controlled by stoichiometry, pH, and reaction time.[1][8]Dependent on initiator and monomer concentration, can be influenced by side reactions like homopolymerization.[7]Precise control over the degree of substitution is often more straightforward with this compound in controlled reaction setups.
Side Reactions Hydrolysis of the anhydride in aqueous media.Homopolymerization of maleic anhydride, potential for polymer chain scission at high temperatures.[3]Understanding and mitigating side reactions is crucial for achieving the desired product.
Applications of Functionalized Polymer Hydrogel formation for tissue engineering and drug delivery, dental materials, photocurable resins.[1][5][6]Compatibilizers for polymer blends, adhesion promoters, platforms for bioconjugation.[7][9]The end-use application is a primary driver for choosing the functionalizing agent.

Reaction Mechanisms and Logical Workflow

The functionalization of polymers with methacrylic and maleic anhydride proceeds through distinct chemical pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving the desired material properties.

Reaction_Mechanisms cluster_MA This compound Functionalization cluster_MalA Maleic Anhydride Functionalization (Radical Grafting) Polymer_OH_NH2 Polymer with -OH or -NH2 groups Methacrylated_Polymer Methacrylated Polymer (with pendant methacrylate groups) Polymer_OH_NH2->Methacrylated_Polymer Acylation MethacrylicAnhydride This compound MethacrylicAnhydride->Methacrylated_Polymer Methacrylic_Acid_Byproduct Methacrylic Acid (byproduct) Methacrylated_Polymer->Methacrylic_Acid_Byproduct Polymer_Backbone Polymer Backbone (e.g., Polypropylene) Polymer_Radical Polymer Macroradical Polymer_Backbone->Polymer_Radical Initiator Radical Initiator (e.g., Peroxide) Initiator->Polymer_Radical Hydrogen Abstraction Grafted_Polymer Maleic Anhydride Grafted Polymer Polymer_Radical->Grafted_Polymer Addition MaleicAnhydride Maleic Anhydride MaleicAnhydride->Grafted_Polymer HAMA_Synthesis_Workflow start Dissolve HA in DI Water cool Cool Solution (Ice Bath) start->cool add_ma Add this compound cool->add_ma adjust_ph Maintain pH 8-9 with NaOH add_ma->adjust_ph react React for 3-24 hours adjust_ph->react precipitate Precipitate in Ethanol react->precipitate filter_wash Filter and Wash with Ethanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end Purified HAMA dry->end PP_g_MA_Workflow start Dry PP Pellets melt Melt PP in Batch Mixer (e.g., 190°C) start->melt add_reagents Add Maleic Anhydride and Initiator melt->add_reagents mix Mix for 4-10 minutes add_reagents->mix cool Cool and Solidify mix->cool purify Optional: Purify Product cool->purify end PP-g-MA Product purify->end

References

Safety Operating Guide

Safe Disposal of Methacrylic Anhydride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of methacrylic anhydride (B1165640) in a laboratory setting, ensuring the safety of researchers, scientists, and drug development professionals. This document provides immediate, procedural, and logistical information for managing this reactive chemical.

Methacrylic anhydride is a highly reactive, corrosive, and combustible liquid that requires meticulous handling and disposal procedures to mitigate risks of injury and environmental contamination. Adherence to established safety protocols is paramount when working with this compound. This guide outlines the necessary steps for the proper disposal of this compound, including spill management and a detailed neutralization protocol for small quantities.

Immediate Safety and Logistical Information

Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. It is classified as a hazardous waste and is corrosive, an acute toxicant if inhaled or swallowed, a skin irritant and sensitizer, and can cause serious eye damage.[1] All handling and disposal operations must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:

PPE ComponentSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shieldTo protect against splashes and vapors
Hand Protection Acid-resistant gloves (e.g., butyl rubber, neoprene)To prevent skin contact
Body Protection Flame-retardant lab coatTo protect clothing and skin from spills
Respiratory Use in a fume hood; respirator may be needed for spillsTo prevent inhalation of harmful vapors

Spill Management

In the event of a this compound spill, immediate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment.

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain and absorb the spilled liquid. Do not use combustible materials like paper towels.

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose of as Hazardous Waste: The container with the absorbed spill material must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.

Step-by-Step Disposal and Neutralization Protocol for Small Quantities

For small, residual quantities of this compound, a controlled hydrolysis and neutralization procedure can be performed in the laboratory. This process converts the reactive anhydride to the less hazardous methacrylic acid, which is then neutralized. Caution: This reaction is exothermic and must be performed with care to control the temperature.

Experimental Protocol: Controlled Hydrolysis and Neutralization
  • Preparation: In a chemical fume hood, place a beaker of sufficient size in an ice bath to maintain a low temperature. The beaker should contain a magnetic stir bar.

  • Initial Quenching: Slowly and cautiously add the this compound dropwise to a stirred, cold solution of water. It is recommended to use a significant excess of water (at least a 10:1 ratio of water to anhydride by volume). The slow addition and cooling are crucial to manage the heat generated during the exothermic reaction.[2][3]

  • Complete Hydrolysis: Continue stirring the mixture in the ice bath until the this compound has completely dissolved and the reaction has ceased. This step ensures the complete conversion of this compound to two equivalents of methacrylic acid.

  • Neutralization: While still stirring and cooling the solution, slowly add a weak base, such as a saturated sodium bicarbonate solution, to neutralize the methacrylic acid. Carbon dioxide gas will evolve, so the addition must be slow and careful to prevent frothing and overflow.[3]

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the sodium bicarbonate solution until the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.

Quantitative Data for Disposal

The following table provides key quantitative information for the safe disposal of this compound.

ParameterValue/RangeNotes
Molar Ratio for Hydrolysis 1 mole this compound : 2 moles WaterThis compound reacts with one mole of water to produce two moles of methacrylic acid. A large excess of water is used to control the exotherm.
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solutionA safe and effective weak base for neutralization.
Molar Ratio for Neutralization 1 mole Methacrylic Acid : 1 mole Sodium BicarbonateSince one mole of anhydride produces two moles of acid, two moles of bicarbonate are needed per mole of anhydride.
Final pH of Waste Solution 6.0 - 8.0This pH range is generally considered safe for aqueous waste disposal. Confirm with institutional guidelines.
Exothermicity HighBoth hydrolysis and neutralization reactions are exothermic and require careful temperature control.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

MethacrylicAnhydrideDisposal start Start: this compound Waste decision Small (<10g) or Large Quantity? start->decision lab_disposal Laboratory Disposal Protocol decision->lab_disposal Small ehs_disposal Contact EHS for Hazardous Waste Pickup decision->ehs_disposal Large hydrolysis Step 1: Controlled Hydrolysis (Slow addition to cold water) lab_disposal->hydrolysis end End: Safe Disposal ehs_disposal->end neutralization Step 2: Neutralization (Add NaHCO3 solution) hydrolysis->neutralization ph_check Step 3: pH Check (Verify pH 6.0-8.0) neutralization->ph_check sewer_disposal Dispose via Sanitary Sewer (with copious water) ph_check->sewer_disposal Yes re_neutralize Adjust pH ph_check->re_neutralize No sewer_disposal->end re_neutralize->neutralization

Figure 1. Logical workflow for the disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks and fostering a secure research environment. Always prioritize safety and consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Methacrylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of methacrylic anhydride (B1165640), a corrosive and sensitizing agent that demands rigorous safety protocols.

Methacrylic anhydride is a combustible liquid that is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory irritation.[1][2][3][4] Adherence to proper personal protective equipment (PPE) guidelines, handling procedures, and disposal plans is critical to mitigate these risks and ensure the well-being of all laboratory personnel.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the recommended PPE for various tasks. It is crucial to note that glove performance can vary by manufacturer, and users should always consult the specific glove manufacturer's chemical resistance data.[2]

PPE Category Specification Level of Contact Purpose
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[3][4]All handling tasksProtects against splashes and vapors, preventing severe eye damage.[1][2][3][4]
Hand Protection Nitrile gloves (minimum 8 mil), double-gloved.[5]Incidental/SplashProvides a barrier against brief contact.
Butyl rubber or Neoprene gloves.[5][6]Extended/ImmersionOffers more robust protection for tasks with a higher risk of prolonged contact.
Skin and Body Protection Chemical-resistant apron or a complete suit protecting against chemicals.[4]All handling tasksPrevents skin contact and contamination of personal clothing.
Closed-toe shoes.All handling tasksProtects feet from spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2]All handling tasksMinimizes inhalation of harmful vapors.[1][2]
A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge if exposure limits are exceeded or if irritation is experienced.[7]Inadequate ventilationProvides respiratory protection when engineering controls are insufficient.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following step-by-step plan outlines the procedures for safe handling.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[7][8]

  • Ensure Proper Ventilation: Verify that the chemical fume hood or other local exhaust ventilation is functioning correctly.[1][9]

  • Assemble all necessary PPE: Don the appropriate eye/face protection, gloves, and protective clothing as outlined in the table above.

  • Prepare a Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) is readily accessible.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[7]

2. Handling and Use:

  • Work in a Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]

  • Avoid Inhalation and Contact: Do not breathe vapors or mist.[1] Avoid contact with eyes, skin, and clothing.[1][3]

  • Grounding: When transferring the liquid, ensure that containers are properly bonded and grounded to prevent static discharge.[1]

  • Keep Containers Closed: Keep the container tightly closed when not in use.[1][2][4]

  • No Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][9][8]

3. Clean-up:

  • Decontaminate Work Surfaces: After use, decontaminate the work area with a suitable cleaning agent.

  • Remove PPE Carefully: Remove gloves and other protective clothing using a technique that avoids skin contact with the outer contaminated surface.[4]

  • Wash Hands Thoroughly: Wash hands and any other exposed skin with soap and water after handling.[1][2]

4. Disposal Plan:

  • Waste Classification: this compound and any contaminated materials (e.g., gloves, absorbent materials) must be treated as hazardous waste.[4]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[9]

  • Licensed Disposal Company: Dispose of the hazardous waste through a licensed disposal company in accordance with local, regional, and national regulations.[1][3][4] Do not pour down the drain.[3][9]

Emergency Plan: Handling Spills

In the event of a spill, a swift and coordinated response is crucial to minimize harm to personnel and the environment.

1. Evacuate and Isolate:

  • Immediately evacuate all non-essential personnel from the spill area.

  • Isolate the hazard area and deny entry.[1]

2. Alert Personnel:

  • Alert nearby colleagues and the laboratory supervisor.

  • If the spill is large or poses a significant fire or health hazard, activate the fire alarm and contact emergency services.

3. Don Appropriate PPE:

  • Before attempting to clean up the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[1]

4. Contain and Absorb:

  • For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[1][8]

  • Prevent the spill from entering drains or waterways.[1]

5. Clean-up and Decontamination:

  • Carefully collect the absorbed material and place it in a suitable, sealed container for hazardous waste disposal.[8]

  • Ventilate the area after clean-up is complete.[1]

6. Seek Medical Attention:

  • If there has been any personal exposure, seek immediate medical attention. For skin contact, remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[8]

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate medical Seek Medical Attention if Exposed spill->medical alert Alert Supervisor & Colleagues evacuate->alert assess Assess Spill Size & Risk alert->assess small_spill Small & Controllable Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe emergency_services Activate Alarm & Call Emergency Services large_spill->emergency_services contain Contain Spill with Absorbent Material don_ppe->contain don_ppe->medical cleanup Collect & Containerize Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate cleanup->medical dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency response workflow for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methacrylic anhydride
Reactant of Route 2
Reactant of Route 2
Methacrylic anhydride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。